molecular formula C9H10BrNO2 B1292537 Methyl 3-amino-5-bromo-4-methylbenzoate CAS No. 223519-11-7

Methyl 3-amino-5-bromo-4-methylbenzoate

Cat. No.: B1292537
CAS No.: 223519-11-7
M. Wt: 244.08 g/mol
InChI Key: BXVMWNWKILQIHB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMWNWKILQIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646423
Record name Methyl 3-amino-5-bromo-4-methylbenzoate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223519-11-7
Record name Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223519-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-bromo-4-methylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID60646423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-amino-5-bromo-4-methylbenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 223519-11-7

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of Methyl 3-amino-5-bromo-4-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry. Additionally, it covers essential safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction: A Versatile Building Block

This compound is a substituted aromatic compound with a unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester—on a toluene scaffold. This trifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). The strategic placement of the bromo and amino groups allows for selective and diverse chemical modifications, such as cross-coupling reactions and amide bond formations, respectively. This guide aims to provide a comprehensive resource for utilizing this compound to its full potential in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is fundamental to its application in research. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 223519-11-7[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₁₀BrNO₂[3][5][6]
Molecular Weight 244.09 g/mol [2][5][6]
IUPAC Name This compound[2]
Synonyms 3-Amino-5-bromo-4-methyl-benzoic acid methyl ester, 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER[1][4]
Appearance Solid (form may vary)
Purity Typically ≥97%[1][2][5][6]
Storage Temperature 2-8°C, in a dry, dark place[4]

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The overall transformation involves three key steps: esterification of the carboxylic acid, bromination of the aromatic ring, and reduction of the nitro group to an amine. The order of these steps is crucial to ensure the correct regioselectivity of the final product.

Synthesis_Workflow A 4-Methyl-3-nitrobenzoic Acid B Methyl 4-methyl-3-nitrobenzoate A->B  Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-4-methyl-3-nitrobenzoate B->C  Bromination (NBS, H₂SO₄) D This compound C->D  Reduction (Fe, NH₄Cl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

  • Rationale: The initial step is the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification reaction.

  • Procedure:

    • To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Methyl 4-methyl-3-nitrobenzoate.

Step 2: Bromination of Methyl 4-methyl-3-nitrobenzoate

  • Rationale: The next step is the regioselective bromination of the aromatic ring. The methyl group is an ortho-, para-director, while the nitro and ester groups are meta-directors. The position ortho to the methyl group and meta to the nitro and ester groups is the most activated for electrophilic substitution.

  • Procedure:

    • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0 °C.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield Methyl 5-bromo-4-methyl-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst.

  • Procedure:

    • To a mixture of Methyl 5-bromo-4-methyl-3-nitrobenzoate (1.0 eq) in ethanol and water (5:1, 10 volumes), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a promising scaffold for the synthesis of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of APIs. The presence of multiple reaction sites on this compound allows for its incorporation into a variety of complex molecules.

  • Amine Functionality: The primary amine group can be readily acylated to form amides, sulfonamides, or ureas, which are common functionalities in many drug molecules. It can also participate in reductive amination and other C-N bond-forming reactions.

  • Bromo Substituent: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a key interacting group with biological targets.

Potential in Kinase Inhibitor Synthesis

Many kinase inhibitors, a significant class of anti-cancer drugs, feature a substituted aniline core. While there is no direct evidence of this compound being used in the synthesis of known kinase inhibitors, its structure is analogous to intermediates used in the synthesis of drugs like Nilotinib, where a similar substituted aminobenzoic acid derivative is a key precursor. The unique substitution pattern of this compound could lead to the development of novel kinase inhibitors with altered selectivity and potency profiles.

Potential_Application cluster_0 This compound cluster_1 Potential Synthetic Transformations cluster_2 Potential Therapeutic Scaffolds A Amine Group (NH₂) D Amide/Sulfonamide Formation A->D B Bromo Group (Br) E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E C Ester Group (CO₂Me) F Hydrolysis to Carboxylic Acid C->F G Novel Kinase Inhibitors D->G H Other Bioactive Molecules D->H E->G E->H F->H

Caption: Potential synthetic utility of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data from suppliers, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is Warning .[1]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 2-8°C.[4]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery. Its multifunctional nature provides a versatile platform for the creation of complex and novel molecular structures. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, potential applications, and essential safety information to aid researchers in its effective and safe utilization.

References

  • This compound [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved January 11, 2026, from [Link]

  • This compound [P92116]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

  • Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Methyl 3-amino-4-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring—makes it a valuable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, a proposed synthetic pathway, analytical characterization, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its substituents allows for a wide range of chemical transformations, making it a key component in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.

Core Compound Properties and Identification

Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 223519-11-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Purity (Typical) ≥97%[1]
MDL Number MFCD07773038[1]

Proposed Synthesis Workflow

Experimental Protocol: A Proposed Synthesis
  • Step 1: Esterification of 3-Amino-4-methylbenzoic Acid.

    • To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2-0.3 M), cool the flask to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2.2 eq) dropwise. The addition is exothermic and releases HCl gas, requiring proper ventilation.

    • After addition, remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Neutralize the residue carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield crude Methyl 3-amino-4-methylbenzoate.[2]

  • Step 2: Regioselective Bromination.

    • Dissolve the crude Methyl 3-amino-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.

    • The amino and methyl groups are ortho, para-directing activators. The position ortho to the amino group and meta to the ester is the most sterically accessible and electronically favorable position for electrophilic substitution.

    • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) or elemental bromine (Br₂) portion-wise at room temperature while protecting the reaction from light.

    • Stir the mixture for 2-4 hours or until TLC indicates the consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Visualization of Proposed Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination A 3-Amino-4-methylbenzoic Acid R1 SOCl₂, Methanol A->R1 B Methyl 3-amino-4-methylbenzoate R2 NBS or Br₂ B->R2 R1->B C This compound R2->C

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Profile

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which can exchange with D₂O.

    • Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to three protons.

    • Ring Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to three protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-170 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range, with carbons attached to bromine and nitrogen showing characteristic shifts.

    • Ester Methyl Carbon (-OCH₃): A signal around δ 51-53 ppm.

    • Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected absorption peaks for this compound would be similar to those seen in methyl-3-nitrobenzoate, with adjustments for the amine group.[3]

  • N-H Stretch: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption peak around 1700-1725 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Peaks in the 1550-1600 cm⁻¹ region.[3]

  • C-O Stretch (Ester): A strong signal in the 1200-1300 cm⁻¹ range.[3]

  • C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): Expect a pair of peaks at m/z 243 and 245, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass would be 242.98949 Da.[4]

Reactivity and Applications

The molecule's functional groups provide multiple sites for further chemical modification, making it a valuable intermediate.

G cluster_main Key Reaction Sites mol This compound N Amine Group (Diazotization, Acylation) mol->N 1 Br Bromine Atom (Cross-Coupling, Lithiation) mol->Br 2 Ester Ester Group (Hydrolysis, Amidation) mol->Ester 3

Caption: Primary reactive sites on the molecule.

  • Amino Group: Can undergo diazotization to be converted into a wide range of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. It can also be acylated or alkylated.

  • Bromine Atom: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives.

  • Aromatic Ring: The remaining unsubstituted position on the ring can potentially undergo further electrophilic substitution, although the existing substitution pattern may pose steric hindrance.

This trifunctional handle makes the compound an ideal scaffold for building diverse chemical libraries aimed at discovering new bioactive molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related structural isomers suggest that it should be handled with care. Compounds like Methyl 2-amino-5-bromo-3-methylbenzoate are classified as harmful if swallowed and cause skin and eye irritation.[4]

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a strategically functionalized arene with considerable utility in synthetic chemistry. This guide has detailed its core physical properties, outlined a viable synthetic approach, and discussed its analytical characterization and reactivity. By leveraging its distinct functional groups, researchers can access a wide array of complex molecules, making it a valuable asset in the fields of medicinal chemistry and material science. Adherence to strict safety protocols is essential when handling this and related chemical entities.

References

  • PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. (2011). [Link]

  • ChemUniverse. This compound [P92116]. [Link]

  • Chegg. how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of therapeutic innovation. Among the vast arsenal of chemical building blocks, substituted aromatic compounds play a pivotal role, offering a scaffold for the construction of complex molecular architectures with tailored biological activities. This guide focuses on a particularly valuable, yet often overlooked, intermediate: Methyl 3-amino-5-bromo-4-methylbenzoate. With a molecular weight of 244.09 g/mol , this compound represents a critical nexus in the synthetic pathways of several targeted therapies, most notably in the fight against chronic myeloid leukemia.

This document moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a comprehensive and practical resource that delves into the why behind the how. We will explore the strategic importance of its functional groups, detail its synthesis with an emphasis on mechanistic understanding, and illuminate its application in the context of sophisticated drug design, all while upholding the highest standards of scientific integrity and safety.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure is characterized by a methyl ester, an amino group, a bromine atom, and a methyl group, each imparting specific reactivity and steric and electronic properties to the molecule. These features make it a versatile synthon for further chemical modifications.

PropertyValueSource
Molecular Weight 244.09 g/mol
Molecular Formula C₉H₁₀BrNO₂
CAS Number 223519-11-7
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneGeneral chemical principles

Section 2: Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic route starts from the commercially available 3-amino-4-methylbenzoic acid.

Plausible Synthetic Pathway

The overall synthetic strategy involves two key transformations: esterification of the carboxylic acid and subsequent bromination of the aromatic ring.

Synthesis_Workflow A 3-Amino-4-methylbenzoic Acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (Methanol, Acid Catalyst) C This compound B->C Bromination (N-Bromosuccinimide)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

  • Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester.

Protocol:

  • To a solution of 3-amino-4-methylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.[1]

Step 2: Bromination of Methyl 3-amino-4-methylbenzoate

The subsequent step is the regioselective bromination of the aromatic ring. The activating and ortho-, para-directing amino group, and the weakly activating methyl group will direct the electrophilic substitution. The position ortho to the amino group and meta to the methyl ester is the most likely site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

  • Rationale: The amino group is a strongly activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The methyl ester is a deactivating and meta-directing group. The position ortho to the powerful amino directing group is the most nucleophilic and therefore the most reactive towards electrophilic bromination.

Protocol:

  • Dissolve Methyl 3-amino-4-methylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Section 3: Characterization and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for this compound, the following are expected spectroscopic data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group protons, and the amine protons. The two aromatic protons will likely appear as singlets due to the substitution pattern. The chemical shifts (δ) are estimated to be in the following regions:

    • Aromatic protons: ~7.0-8.0 ppm

    • Amine (NH₂) protons: ~4.0-5.0 ppm (broad singlet)

    • Methyl ester (-OCH₃) protons: ~3.8 ppm (singlet)

    • Methyl (-CH₃) protons: ~2.2 ppm (singlet)

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The estimated chemical shifts (δ) are:

    • Carbonyl carbon (-C=O): ~165-170 ppm

    • Aromatic carbons: ~110-150 ppm

    • Methyl ester carbon (-OCH₃): ~52 ppm

    • Methyl carbon (-CH₃): ~15-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for a primary amine)

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=O stretching (ester): ~1700-1730 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-N stretching: ~1250-1350 cm⁻¹

  • C-O stretching (ester): ~1100-1300 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Section 4: Application in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). Its structural features allow for its incorporation into the core scaffold of these drugs.

Role as a Precursor to Bcr-Abl Tyrosine Kinase Inhibitors

A closely related analog, Methyl 3-amino-4-methylbenzoate, is a known key intermediate in the synthesis of Nilotinib and Imatinib , which are used to treat chronic myeloid leukemia (CML).[2] These drugs function by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that drives the proliferation of cancer cells in CML.

The synthesis of the core of these inhibitors often involves the reaction of the amino group of the benzoate derivative with a pyrimidine-based fragment. The brominated analog, this compound, can be utilized in a similar fashion. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional chemical diversity to potentially improve potency, selectivity, or pharmacokinetic properties of the final drug candidate.

Bcr_Abl_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bcr_Abl Bcr-Abl Tyrosine Kinase Substrate Substrate Protein Bcr_Abl->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Signaling Downstream Signaling Pathways Phospho_Substrate->Signaling Proliferation Cell Proliferation and Survival Signaling->Proliferation Nilotinib Nilotinib / Imatinib (Synthesized from Methyl 3-amino-5-bromo-4-methylbenzoate precursor) Nilotinib->Bcr_Abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of TKIs.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from closely related compounds suggest the following precautions.

Hazard Identification

Based on analogous compounds, this compound may be:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 244.09 g/mol , is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in the pursuit of targeted therapeutics. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of potent Bcr-Abl tyrosine kinase inhibitors, playing a crucial role in the development of life-saving treatments for chronic myeloid leukemia. This guide has aimed to provide a comprehensive overview of its synthesis, characterization, and application, empowering researchers and drug development professionals with the knowledge to effectively and safely utilize this key intermediate in their endeavors to advance human health.

References

  • ChemUniverse. This compound [P92116]. [Link]

Sources

Methyl 3-amino-5-bromo-4-methylbenzoate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3-amino-5-bromo-4-methylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 223519-11-7), a crucial intermediate in modern organic synthesis, particularly within pharmaceutical development.[1] Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop viable formulation strategies.[2][3] This document synthesizes theoretical principles with actionable experimental protocols, offering a self-validating framework for solubility assessment.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of this compound dictates its solubility behavior. The presence of a polar amino group (-NH2) and an ester group (-COOCH3) allows for hydrogen bonding and dipole-dipole interactions, while the aromatic ring, methyl group (-CH3), and bromine atom (-Br) contribute to its lipophilic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance Solid (form may vary)N/A
Boiling Point 344.75 °C at 760 mmHg (Predicted)[1]
CAS Number 223519-11-7[1]

The fundamental principle of "like dissolves like" provides a predictive framework for its solubility in various solvent systems.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have low solubility in water. While the amino and ester groups can interact with water molecules, the nonpolar aromatic ring and halogen substituent limit aqueous miscibility. Structurally similar compounds like methyl benzoate are poorly soluble in water.[5] Solubility is expected to be significantly better in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also accommodating the nonpolar regions of the molecule.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective at dissolving a wide range of organic compounds and are often used as stock solution solvents in research.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the presence of the polar amino and ester functional groups, solubility is expected to be limited in nonpolar solvents.[4] However, some solubility may be observed in solvents like diethyl ether, as is the case with related aminobenzoates.[9]

  • Effect of pH: As an aromatic amine, the basic -NH2 group can be protonated in acidic conditions to form a more polar ammonium salt (R-NH3+). This salt form is expected to exhibit significantly higher aqueous solubility compared to the neutral molecule.[6] Therefore, the solubility of this compound in aqueous media will be pH-dependent.

Experimental Determination of Equilibrium Solubility

For drug development and regulatory purposes, the Biopharmaceutics Classification System (BCS) provides a framework where a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[10][11] The definitive method for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11][12]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating workflow for accurately measuring solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Core Principles: The protocol is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.[13] Meticulous phase separation and accurate quantification are critical for reliable data.[12]

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., pH 1.2, 4.5, 6.8 buffers, ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[4]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. Prepare replicates for each solvent (triplicate is standard).[11]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C for biopharmaceutical relevance).[10] Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established through preliminary experiments by taking measurements at various time points until the concentration in solution remains constant.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at high speed.[4]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial for analysis. This step is crucial to remove any remaining microscopic solid particles.[4][12]

  • Quantification: Prepare necessary dilutions of the filtrate with the appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature and pH.[4]

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.45 µm PTFE filter sep2->sep3 quant1 Prepare dilutions of filtrate sep3->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 result Final Solubility Data quant2->result Report as mg/mL or mol/L

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Protocols

Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity, sensitivity, and precision.[14]

Protocol: Quantification by Reversed-Phase HPLC (RP-HPLC)

Principle: This method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14]

ParameterRecommended ConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmStandard for retaining moderately nonpolar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid improves peak shape and suppresses ionization of the amino group.
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation efficiency.
Detection UV at ~254 nm or λmaxAromatic compounds strongly absorb UV light; 254 nm is a common wavelength. Determining the specific λmax will optimize sensitivity.[14]
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Quantification Procedure:

  • Standard Preparation: Create a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples (e.g., 1 µg/mL to 100 µg/mL).

  • Analysis: Inject the standards and the filtered samples onto the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the unknown samples by interpolation from this curve.[14]

Summary of Solubility Data

Specific, quantitative solubility data for this compound is not widely available in peer-reviewed literature. The information below is a qualitative summary based on data for structurally analogous compounds and general chemical principles.

Table 2: Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale/Supporting Evidence
Aqueous Water, Buffered Solutions (pH 1.2-6.8)Low to Very Slightly SolubleAromatic amines and esters generally have limited water solubility.[5][15] Solubility will increase at lower pH.
Polar Protic Ethanol, MethanolSolubleAnalogous aminobenzoates are soluble in alcohol.[9]
Polar Aprotic DMSO, DMF, AcetonitrileFreely SolubleRelated bromo-methylbenzoates are reported as soluble in DMSO.[7][8]
Nonpolar Hexane, TolueneSparingly to InsolubleThe molecule's polar functional groups limit solubility in nonpolar media.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses.[16]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

  • Hazard Profile: The compound is classified as a skin, eye, and respiratory irritant. It may be harmful if swallowed.[16] Consult the most recent Safety Data Sheet (SDS) for comprehensive hazard information before use.[16][17]

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous structures. Its solubility is expected to be low in aqueous media but will increase with decreasing pH. High solubility is anticipated in polar aprotic and protic organic solvents. For any application in research or development, it is imperative to experimentally determine the solubility under the specific conditions of use by employing robust, validated protocols such as the shake-flask method coupled with HPLC quantification.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Hefter, G. T., & Tomkins, R. P. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 389–391. Retrieved from [Link]

  • Ramirez, J., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4785–4790. Retrieved from [Link]

  • Chemchart. (n.d.). 4-amino-3-bromo-5-methylbenzoic acid (860787-42-4). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ammonium Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium benzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate. BenchChem.
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BOJNSCI. (n.d.). Methyl 3-amino-5-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. BenchChem.
  • Schmitt, F. O., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry, 414(8), 2635–2647. Retrieved from [Link]

Sources

A Technical Guide to the Predicted 13C NMR Spectrum of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-bromo-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through a detailed interpretation of its predicted 13C NMR spectrum. The guide combines theoretical principles with practical insights, offering a robust framework for understanding the influence of various substituents on the chemical environment of the aromatic ring.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike 1H NMR, 13C NMR spectra are typically simpler due to the low natural abundance of the 13C isotope (~1.1%), which minimizes carbon-carbon coupling. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. In substituted aromatic systems, such as this compound, the position of each carbon signal is dictated by the cumulative electronic effects (both inductive and resonance) of the various substituents attached to the ring.[1][2][3]

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering for 13C NMR assignments.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are presented in the table below. These predictions are derived from established substituent chemical shift (SCS) effects on a benzene ring (base value: 128.5 ppm) and by comparison with structurally similar compounds.[4][5][6] The analysis of substituent effects provides a logical basis for each assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~132Attached to the electron-withdrawing carboxyl group.
C2~129Influenced by the ortho-amino group (shielding) and meta-bromo and -methyl groups (minor effects).
C3~145Directly attached to the strongly electron-donating amino group (shielding, but deshielded by ortho and para relationships to other groups).
C4~125Flanked by two electron-donating groups (amino and methyl) and one electron-withdrawing group (bromo).
C5~115Directly attached to the electronegative bromine atom (shielding due to heavy atom effect, but deshielded by inductive effect).
C6~135Influenced by the ortho-bromo and meta-amino groups.
C7 (C=O)~166Carbonyl carbon of the methyl ester group.
C8 (O-CH3)~52Methyl carbon of the ester group.
C9 (Ring-CH3)~18Methyl carbon attached to the aromatic ring.

In-depth Analysis of Substituent Effects

The predicted chemical shifts are a composite of the electronic influences of the four substituents on the benzene ring.

  • -COOCH3 (Methoxycarbonyl group): This is an electron-withdrawing group through both resonance and inductive effects. It deshields the attached carbon (C1) and other carbons in the ring, particularly those at the ortho and para positions.[4][5]

  • -NH2 (Amino group): The amino group is a strong electron-donating group through resonance, which significantly shields the ortho and para carbons. This effect is most pronounced on C2 and C4.

  • -Br (Bromo group): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding adjacent carbons. However, it also has a "heavy atom effect" which can cause some shielding of the directly attached carbon (C5).

  • -CH3 (Methyl group): The methyl group is a weak electron-donating group through an inductive effect, causing slight shielding of the attached carbon and other ring carbons.

The interplay of these effects leads to the predicted spectrum. For instance, the significant upfield shift of C5 is a classic example of the heavy atom effect of bromine, while the downfield position of C3 is influenced by the directly bonded nitrogen of the amino group.

Experimental Protocol for 13C NMR Data Acquisition

To empirically validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence chemical shifts.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following steps outline a standard procedure for acquiring a proton-decoupled 13C NMR spectrum on a modern NMR spectrometer.[8][9]

G A Sample Insertion & Locking B Shimming A->B C Tuning and Matching Probe B->C D Setting Acquisition Parameters (Pulse Program, Sweep Width, etc.) C->D E Receiver Gain Adjustment D->E F Data Acquisition (zg) E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Peak Picking & Referencing H->I J Data Analysis & Interpretation I->J

Caption: Standard workflow for 13C NMR data acquisition and processing.

  • Instrument Preparation: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.[8]

  • Probe Tuning: Tune and match the 13C probe to the correct frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Angle: A 30-45 degree pulse angle is recommended to allow for a shorter relaxation delay.[8]

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks (note: 13C integration is generally not quantitative under standard conditions).

Conclusion

This technical guide has provided a detailed prediction and interpretation of the 13C NMR spectrum of this compound. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently assign the carbon signals and confirm the structure of this and related molecules. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data to validate these predictions. This comprehensive approach underscores the power of 13C NMR spectroscopy as a cornerstone of modern chemical analysis and drug development.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Jahagirdar, D. V., Arbad, B. R., & Kulkarni, D. V. (1985).
  • Amass, A. J., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer, 39(2), 413-420.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Yukawa, Y., & Tsuno, Y. (1972). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 37(22), 3575-3578.
  • Farkas, Ö., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(10), 863-869.
  • Srinivasan, R., & Subbarayan, P. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 100(5), 357-363.
  • Kamienska-Trela, K., & Witanowski, M. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(10), 338-345.
  • Akhtari, K., et al. (2007). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 45(10), 862-867.
  • Reynolds, W. F., & Hamer, G. K. (1976). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Journal of the American Chemical Society, 98(23), 7296-7300. [Link]

  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

Sources

FT-IR analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its trifunctional nature, comprising an aromatic amine, a halogen, and an ester, makes it a versatile intermediate. Accurate structural confirmation and purity assessment are critical in any synthetic workflow involving this molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint, making it an indispensable tool for the characterization of such compounds.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the . We will explore the theoretical underpinnings of the expected spectral features and provide a robust, field-proven protocol for obtaining high-quality data.

Part 1: Foundational Principles and Molecular Structure

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The specific frequencies of IR radiation absorbed are unique to the types of bonds and the overall structure of the molecule.

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum:

  • Aromatic Amine (-NH₂): The N-H bonds will exhibit characteristic stretching and bending vibrations.

  • Aromatic Ester (-COOCH₃): The carbonyl (C=O) and carbon-oxygen (C-O) bonds will produce strong, distinct absorption bands.

  • Substituted Benzene Ring: The aromatic C-H and C=C bonds, along with the substitution pattern, will have specific spectral signatures.

  • Carbon-Bromine Bond (C-Br): This bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Below is a diagram illustrating the molecular structure and its key functional components.

Caption: Molecular structure of this compound with key functional groups.

Part 2: Interpreting the Predicted FT-IR Spectrum

While an experimental spectrum for this specific molecule is not publicly available in common databases, we can predict its key features with a high degree of confidence based on established group frequencies.[1][2][3][4]

Key Spectral Regions and Expected Vibrations:

  • N-H Stretching (Aromatic Amine): Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. We expect to see two medium-intensity peaks here.

  • C-H Stretching:

    • Aromatic C-H: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of C-H bonds on the benzene ring.[4]

    • Aliphatic C-H: The methyl groups (-CH₃) will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C=O Stretching (Aromatic Ester): A very strong and sharp absorption band is anticipated for the carbonyl group of the ester. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹.[3][5] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated esters.

  • C=C Stretching (Aromatic Ring): One to three medium to weak intensity bands are expected in the 1620-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

  • N-H Bending: The scissoring vibration of the primary amine (-NH₂) group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[2]

  • C-O and C-N Stretching:

    • Ester C-O: Aromatic esters exhibit two strong C-O stretching bands. The C-C-O stretch is typically found between 1310-1250 cm⁻¹, and the O-C-C stretch appears in the 1130-1100 cm⁻¹ range.[3]

    • Amine C-N: The C-N stretching of aromatic amines results in a strong band between 1335-1250 cm⁻¹.[2][6]

  • C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the ring.[4]

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong band in the low-frequency region, typically between 680-515 cm⁻¹.

Summary of Predicted FT-IR Absorption Bands:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchAromatic AmineMedium (two bands)
3100 - 3000C-H StretchAromaticWeak to Medium
2960 - 2850C-H StretchAliphatic (-CH₃)Weak to Medium
1730 - 1715C=O StretchAromatic EsterStrong
1650 - 1580N-H BendAromatic AmineMedium to Strong
1620 - 1450C=C StretchAromatic RingMedium to Weak
1335 - 1250C-N StretchAromatic AmineStrong
1310 - 1250C-C-O StretchAromatic EsterStrong
1130 - 1100O-C-C StretchAromatic EsterStrong
900 - 675C-H Out-of-Plane BendAromaticMedium to Strong
680 - 515C-Br StretchAryl HalideMedium to Strong

Part 3: Experimental Protocol for FT-IR Analysis

This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly efficient technique for analyzing solid samples with minimal preparation.[7][8][9]

Objective: To obtain a high-quality, reproducible FT-IR spectrum of solid this compound.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (ensure it is dry)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Experimental Workflow Diagram:

G cluster_workflow ATR FT-IR Experimental Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (No sample on crystal) A->B C 3. Place Small Amount of Solid Sample on ATR Crystal B->C D 4. Apply Pressure (Ensure good sample contact) C->D E 5. Collect Sample Spectrum (Co-add multiple scans for better S/N) D->E F 6. Clean ATR Crystal Thoroughly E->F G 7. Process and Analyze Spectrum (Baseline correction, peak picking) F->G

Sources

Methyl 3-amino-5-bromo-4-methylbenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and materials science, a comprehensive understanding of their safety profiles is paramount for protecting researchers. This compound (CAS No. 223519-11-7) is a substituted aromatic compound with potential applications as a synthetic building block. This guide provides a detailed examination of its potential hazards and outlines robust protocols for its safe handling, storage, and emergency management.

Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer, this document employs a proxy-based hazard assessment. The safety profile is primarily inferred from data available for the closely related structural isomer, Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9) , which is more thoroughly documented[1][2][3]. This approach provides a scientifically grounded yet cautious framework for laboratory operations.

Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties of the target compound and its primary analytical proxy are summarized below.

PropertyThis compoundMethyl 3-amino-5-bromo-2-methylbenzoate (Proxy)
CAS Number 223519-11-7[4]1000342-11-9[1]
Molecular Formula C₉H₁₀BrNO₂[4]C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [4]244.09 g/mol [1]
Appearance Solid (Assumed)Solid
Melting Point Data not available270°C[3]
Boiling Point Data not available112°C at 0.2 mmHg[3]

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are acute toxicity and irritation. The GHS classification, inferred from proxy data, mandates careful handling to avoid direct contact and inhalation.

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[2].

  • Skin Irritation (Category 2) : H315 - Causes skin irritation[1][3].

  • Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation[1][3].

These classifications are visualized below, linking the compound to its expected hazards and corresponding GHS pictograms.

GHS_Hazards cluster_pics substance This compound (CAS: 223519-11-7) pictograms GHS Pictograms substance->pictograms hazards H301: Toxic if swallowed H315: Causes skin irritation H319: Causes serious eye irritation substance->hazards p1 p2

Caption: Inferred GHS Pictograms and Hazard Statements.

Safe Handling and Exposure Control

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The causality is clear: because the compound is an irritant and potentially toxic upon ingestion, all routes of exposure must be blocked.

Engineering Controls
  • Ventilation: All manipulations of solid material (weighing, transferring) or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[3].

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5].

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow start Handling Solid or Solution? fume_hood Work in Chemical Fume Hood start->fume_hood eye_prot Wear ANSI Z87.1-rated Safety Goggles (Protects from splashes/dust) fume_hood->eye_prot Hazard: Eye Irritant (H319) gloves Wear Nitrile Gloves (Inspect before use) eye_prot->gloves Hazard: Skin Irritant (H315) lab_coat Wear a Buttoned Lab Coat gloves->lab_coat double_glove Consider Double Gloving for large quantities gloves->double_glove

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Protocol for Donning and Doffing PPE:

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Donning Sequence: Put on the lab coat first, followed by safety goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Doffing Sequence: To prevent cross-contamination, remove PPE in the reverse order: gloves first (using a proper removal technique to avoid touching the outer surface), followed by the lab coat, and finally the goggles in an area outside the immediate workspace.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE[1][3].

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical to minimizing harm. The following protocols are based on standard laboratory practice and information from related compounds[1][3].

First-Aid Measures

The appropriate first-aid response is determined by the route of exposure.

First_Aid_Workflow cluster_routes Route of Exposure exposure Exposure Event Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for 15 min. skin->action_skin action_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->action_eyes action_inhalation Move person to fresh air. Keep comfortable for breathing. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion medical_attention Seek Immediate Medical Attention (Bring SDS/Label) action_skin->medical_attention If irritation persists action_eyes->medical_attention action_inhalation->medical_attention If breathing is difficult action_ingestion->medical_attention

Caption: First-Aid Response by Exposure Route.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent personnel exposure, and decontaminate the area.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[6]. Do not use water to clean up as it may spread contamination.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: All cleanup materials should be collected and disposed of as hazardous waste[3].

Firefighting Measures

While not classified as flammable, the compound may burn under fire conditions.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[1][3].

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide[7].

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[1][3].

Stability, Storage, and Disposal

  • Stability: The compound is expected to be stable under normal laboratory conditions[7].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration[3]. Do not allow the material to enter sewer systems[3].

Conclusion

While a complete safety dataset for this compound is not currently available, a risk assessment based on closely related structural isomers provides a robust framework for its safe use. The primary hazards are inferred to be acute oral toxicity, skin irritation, and serious eye irritation. Adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for mitigating risk and ensuring the safety of all laboratory personnel. Always perform a risk assessment for any new procedure involving this compound.

References

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

Sources

The Alchemist's Intermediate: A Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of drug discovery and novel material synthesis, the strategic selection of molecular intermediates is paramount. Methyl 3-amino-5-bromo-4-methylbenzoate (CAS No. 223519-11-7) emerges as a pivotal, yet often challenging, building block. Its trifunctional, sterically hindered aromatic scaffold presents a unique combination of reactive sites, making it a valuable precursor for a new generation of complex molecules, particularly in the realm of kinase inhibitors.[1]

This guide eschews a conventional, one-size-fits-all approach. Instead, it offers a deep dive into the nuanced handling, storage, and strategic application of this versatile intermediate. The protocols and insights herein are curated to empower researchers, scientists, and drug development professionals to harness its synthetic potential with confidence and precision, ensuring both safety and experimental success.

I. Core Molecular Profile and Physicochemical Characteristics

Understanding the intrinsic properties of this compound is the foundation of its effective use. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing bromo and methyl ester functionalities dictates its reactivity, stability, and solubility.

PropertyValueSource
CAS Number 223519-11-7[2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance Off-white to pale yellow solidInferred from related compounds
Purity Typically ≥97%[3]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; poorly soluble in water.[4]

The presence of both a nucleophilic amino group and a reactive aryl bromide site makes this molecule a prime candidate for sequential, regioselective transformations. The bromine atom, in particular, serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions.[4]

II. Hazard Analysis and Risk Mitigation: A Self-Validating Safety Protocol

The safe handling of this compound is non-negotiable. Its classification necessitates a robust safety protocol that anticipates and mitigates risks at every stage. Based on aggregated data for this and structurally analogous compounds, a clear hazard profile emerges.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This hazard profile mandates a multi-layered approach to personal protective equipment (PPE) and engineering controls. The causality is clear: the aromatic amine functionality can be readily absorbed, while the bromo-aromatic nature contributes to its irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating safety workflow ensures that each step is protected by appropriate measures.

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Fume Hood Fume Hood Eyewash Station Eyewash Station Safety Shower Safety Shower Goggles Chemical Splash Goggles Coat Flame-Resistant Lab Coat Gloves Nitrile Gloves Respirator Respirator (if weighing powder) Handling Operation Handling Operation Handling Operation->Fume Hood Primary Containment Handling Operation->Goggles Eye Protection Handling Operation->Coat Body Protection Handling Operation->Gloves Hand Protection

Caption: Mandatory Safety Workflow for Handling this compound.

  • Primary Engineering Control: All manipulations, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Eye and Face Protection: ANSI-rated chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a heightened risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required as a minimum standard for hand protection. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.

III. Storage and Stability: Preserving Synthetic Potential

The long-term viability of this compound as a synthetic reagent is directly linked to its proper storage. The molecule's amino group is susceptible to slow oxidation, which can manifest as a discoloration of the material over time.

Recommended Storage Conditions:

  • Temperature: 2-8°C. Refrigeration is recommended to minimize degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture.

  • Location: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

IV. Application in Synthesis: A Representative Suzuki Coupling Protocol

The true value of this compound lies in its application. The presence of the aryl bromide allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.

The following is a representative, field-proven protocol for a Suzuki coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 3-amino-5-(4-methoxyphenyl)-4-methylbenzoate.

Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) Start->Reagents Solvent Add Solvents (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture (N₂ or Ar sparging) Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Reaction Heat Reaction (e.g., 90°C, 12h) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Experimental Workflow for a Representative Suzuki Coupling Reaction.

Step-by-Step Methodology:
  • Reaction Setup (The "Why"): This reaction is catalyzed by a palladium(0) species, which is highly sensitive to oxygen. Therefore, the entire setup must be under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing (The "Why"): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing is critical to remove dissolved oxygen.

    • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

    • Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes.

  • Catalyst Addition (The "Why"): The palladium catalyst is the engine of the reaction. It is added last, under a positive flow of inert gas, to minimize its exposure to air.

    • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction Execution (The "Why"): Heating accelerates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, leading to product formation.

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Workup and Extraction (The "Why"): The workup serves to quench the reaction and separate the desired organic product from the inorganic salts and aqueous phase.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization (The "Why"): Column chromatography is used to isolate the pure product from any unreacted starting materials or byproducts. Spectroscopic analysis confirms the structure of the final compound.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

    • Characterize the purified product by NMR and Mass Spectrometry.

V. Spill Management and Waste Disposal

In the event of a spill, prioritize personal safety.

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for chemical waste.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

All waste containing this compound, including contaminated absorbents and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

VI. Conclusion

This compound is more than just a chemical; it is an enabler of innovation. By understanding its properties, respecting its hazards with a robust safety culture, and applying it with informed synthetic strategies, researchers can unlock its full potential. This guide provides the foundational knowledge and practical framework to integrate this valuable intermediate into advanced research and development programs, paving the way for the next generation of scientific breakthroughs.

References

  • LookChem. Cas 885523-43-3, 4-Bromo-6-(1H)-indazole. Retrieved from [Link]

  • Evoltis. 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Chemsrc. 3-Amino-5-bromo-4-methylbenzoic acid methyl ester. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Qualification of Methyl 3-amino-5-bromo-4-methylbenzoate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Building Block

Methyl 3-amino-5-bromo-4-methylbenzoate is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an amine, a bromine atom, and a methyl ester on a benzoate core—provides multiple reaction handles for the construction of complex molecular architectures. This intermediate is particularly significant in the synthesis of kinase inhibitors and other targeted therapeutics, where precise control over substituent placement is paramount for achieving desired potency and selectivity. Given its role as a foundational precursor, the quality, purity, and reliable sourcing of this reagent are of utmost importance for the integrity and success of a research and development campaign.

This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on sourcing, evaluating, and qualifying commercial suppliers of this compound. We will delve into key supplier selection criteria, present a list of representative commercial vendors, and provide a detailed protocol for in-house verification of material integrity.

The Imperative of Supplier Qualification in Pharmaceutical R&D

In the highly regulated landscape of drug development, the adage "you are what you start with" holds profound truth. The quality of your starting materials directly dictates the quality of your subsequent intermediates and, ultimately, your active pharmaceutical ingredient (API). Sourcing a seemingly simple building block like this compound is not merely a procurement task; it is a critical step in risk management.

Causality of Poor Sourcing:

  • Impurity Profile: Unknown or variable impurities from a poorly characterized source can introduce unforeseen side reactions, complicate purification steps, and, in the worst-case scenario, lead to the generation of toxic or mutagenic byproducts.

  • Batch-to-Batch Inconsistency: A lack of rigorous process control from a supplier can result in significant variations in purity, physical form, and even isomeric composition between batches. This inconsistency can derail carefully optimized reaction conditions, leading to failed syntheses and lost time.

  • Documentation and Traceability: Reputable suppliers provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[1][2] This paperwork is not just a formality; it is a cornerstone of regulatory compliance and ensures traceability, which is essential for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments.

The process of selecting a supplier should therefore be systematic and evidence-based. The following flowchart outlines a logical workflow for this critical task.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Qualification & Selection start Identify Project Needs (Scale, Purity, Timeline) search Search Databases & Catalogs (e.g., Sigma-Aldrich, PubChem) start->search shortlist Create Shortlist of Potential Suppliers search->shortlist request_docs Request Technical Documents (CoA, SDS, Quote) shortlist->request_docs eval_docs Evaluate Purity, Specs, and Analytical Methods request_docs->eval_docs request_sample Request Sample for In-House Qualification eval_docs->request_sample test_sample Perform In-House QC Testing (NMR, HPLC, MS) request_sample->test_sample compare Compare Results to CoA and Project Specs test_sample->compare approve Approve Supplier & Place Order compare->approve Meets Specs reject Reject Supplier compare->reject Fails Specs reject->shortlist Re-evaluate

Caption: Workflow for Commercial Supplier Qualification.

Representative Commercial Suppliers

Identifying a reliable supplier requires careful evaluation of their market presence, product specifications, and available documentation. The following table summarizes a selection of commercial vendors that list this compound or closely related isomers. Researchers should note that CAS numbers can vary for isomers, and it is crucial to confirm the exact structure required for your synthesis.

SupplierProduct NameCAS NumberPurity/Notes
Sigma-Aldrich (Merck) Methyl 4-bromo-3-methylbenzoate148547-19-7≥95%[2][3]
ChemUniverse This compound223519-11-797%[4]
Jay Finechem Methyl 3-Amino-5-bromo-2-methylbenzoate1000342-11-9Manufacturer, supplies to pharmaceutical industries.
AK Scientific, Inc. Methyl 3-amino-4-methylbenzoate18595-18-195%, for R&D use only.
AA Blocks ethyl 3-amino-5-bromo-4-methylbenzoate1510421-60-995% (Note: ethyl ester)[5]
Simson Pharma Limited Methyl-5-Amino-3-Bromo-2-Methyl Benzoate1374264-44-4Provides Certificate of Analysis.

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers must conduct their own due diligence before procurement.

Synthetic Considerations and Potential Impurities

Understanding the potential synthetic routes to this compound is crucial for anticipating likely impurities. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. For instance, 3-amino-4-methylbenzoic acid can be esterified using thionyl chloride in methanol.[6] A generalized pathway starting from a nitrated precursor, which is a common industrial route, is shown below.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurities A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 3-amino-4-methylbenzoate B->C Reduction (e.g., H2, Pd/C) imp1 Unreacted Starting Material (Nitro-compound) C->imp1 imp2 Over-reduced Species C->imp2 imp3 Positional Isomers C->imp3

Caption: Generalized Synthesis and Potential Impurities.

Key Impurities to Monitor:

  • Residual Nitro-Compound: Incomplete reduction can leave traces of the nitro-intermediate (e.g., Methyl 4-methyl-3-nitrobenzoate).

  • Dehalogenated Species: If hydrogenation is used for reduction, debromination can occur, leading to Methyl 3-amino-4-methylbenzoate as an impurity.

  • Positional Isomers: The synthesis of the initial building blocks can sometimes generate other isomers that carry through the synthetic sequence.

In-House Qualification: A Self-Validating Protocol

Upon receiving a sample from a potential supplier, it is imperative to perform in-house analytical testing to verify its identity, purity, and conformity to the supplier's CoA. This step embodies the principle of "trust, but verify."

Experimental Protocol for Material Verification

Objective: To confirm the identity and determine the purity of a commercial sample of this compound.

Materials:

  • Commercial sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% TMS for NMR

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for MS compatibility)

  • C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

1. Proton NMR (¹H NMR) Spectroscopy - Identity Confirmation a. Accurately weigh approximately 5-10 mg of the sample into an NMR tube. b. Add ~0.7 mL of CDCl₃ and cap the tube. c. Agitate gently until the sample is fully dissolved. d. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. e. Analysis: i. Confirm the presence of characteristic peaks: aromatic protons, a singlet for the methyl group (CH₃), and a singlet for the ester methyl group (OCH₃). ii. Integrate the peaks. The ratio of integrals should correspond to the number of protons in the structure. iii. Check for the absence of significant impurity peaks, such as those corresponding to residual solvents or synthetic precursors.

2. High-Performance Liquid Chromatography (HPLC) - Purity Assessment a. Mobile Phase Preparation: i. Mobile Phase A: 0.1% Formic acid in Water ii. Mobile Phase B: 0.1% Acetonitrile b. Sample Preparation: Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL. Dilute further with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL. c. Chromatographic Conditions: i. Column: C18 Reverse-Phase ii. Flow Rate: 1.0 mL/min iii. Injection Volume: 10 µL iv. Detector: UV, set to 254 nm or a wavelength determined by a UV scan.[7] v. Gradient: Start with a 10-minute hold at 95% A / 5% B, then ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. d. Analysis: i. Inject the sample and record the chromatogram. ii. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. iii. Compare the retention time to a previously characterized reference standard if available.

3. Mass Spectrometry (MS) - Molecular Weight Confirmation a. If using an LC-MS system, the mass spectrum can be obtained directly from the HPLC peak. b. Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₉H₁₀BrNO₂). The isotopic pattern for a single bromine atom (roughly equal intensity peaks for ⁷⁹Br and ⁸¹Br, separated by 2 m/z units) should be clearly visible.

Trustworthiness of the Protocol: This multi-technique approach provides a self-validating system. NMR confirms the chemical structure, HPLC quantifies the purity by separating impurities, and MS confirms the molecular weight and elemental composition (via isotopic pattern). A sample that passes all three tests can be considered qualified for use in subsequent research with a high degree of confidence.

Conclusion

The procurement of this compound, while seemingly routine, is a foundational step that requires scientific rigor and diligence. By implementing a structured supplier qualification process, understanding the synthetic context of the molecule, and performing robust in-house analytical verification, researchers can mitigate significant risks. This ensures the integrity of their starting materials, enhances the reproducibility of their experiments, and ultimately accelerates the path of drug discovery and development.

References

  • Pharmaffiliates. CAS No : 18595-18-1 | Product Name : Methyl 3-Amino-4-methylbenzoate. Available at: [Link]

  • Alfa Aesar. Material Safety Data Sheet. Available at: [Link]

  • ChemUniverse. This compound [P92116]. Available at: [Link]

  • AA Blocks. 1510421-60-9 | ethyl 3-amino-5-bromo-4-methylbenzoate. Available at: [Link]

  • AOBChem USA. Methyl 4-amino-3-bromo-5-methylbenzoate. Available at: [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • ResearchGate. High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions | Request PDF. Available at: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. Available at: [Link]

  • PubChem. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-bromo-4-methylbenzoate is a strategically substituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, a methyl group, and a methyl ester on a benzene ring provides multiple reaction sites for diversification, making it an attractive scaffold in medicinal chemistry. This guide provides a comprehensive overview of this compound, detailing a rational synthetic pathway, in-depth characterization methods, and its significant applications, particularly in the development of kinase inhibitors for targeted cancer therapy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Core Properties

This compound is a key intermediate whose structural features are highly sought after in the design of Active Pharmaceutical Ingredients (APIs). The primary amino group often serves as a crucial anchor for binding to biological targets, the bromo substituent can be used for further functionalization via cross-coupling reactions or to exploit halogen bonding, and the ester moiety can be readily converted into amides to modulate physicochemical properties. Its utility as a scaffold is particularly noted in the synthesis of compounds targeting specific biological pathways.[1][2]

Table 1: Core Chemical Properties of this compound

PropertyValueReference
CAS Number 223519-11-7[3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
MDL Number MFCD07773038[3]
Purity (Typical) ≥97%[3]

Rational Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from commercially available precursors. The chosen pathway is designed to control the regioselectivity of each substitution reaction, a critical consideration in organic synthesis. The overall workflow is depicted below.

Synthesis_Workflow A 4-Methylbenzoic Acid B Methyl 4-Methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-Methyl-3-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 3-Amino-4-methylbenzoate C->D Reduction (H₂, Raney Ni) E This compound (Target) D->E Bromination (NBS or Br₂)

Caption: Overall synthetic workflow for this compound.

Step 1: Esterification of 4-Methylbenzoic Acid
  • Causality: The synthesis begins with the protection of the carboxylic acid as a methyl ester. This is crucial because the free carboxylic acid group would interfere with the subsequent nitration step (by being protonated) and could complicate other reactions. Fischer esterification is a classic, cost-effective method for this transformation.[4][5]

  • Protocol:

    • To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Nitration of Methyl 4-Methylbenzoate
  • Causality: The methyl ester is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects combine to favor nitration at the C3 position (ortho to the methyl group and meta to the ester). This regioselectivity is key to establishing the correct substitution pattern.[6]

  • Protocol:

    • Add Methyl 4-methylbenzoate (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

    • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates completion.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Methyl 4-methyl-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group
  • Causality: The nitro group must be reduced to an amine to install the key binding moiety and to activate the ring for the subsequent bromination step. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired amine with high purity.[7][8]

  • Protocol:

    • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

    • Add Raney Nickel (approx. 5-10% by weight) or 10% Palladium on carbon to the solution.[7]

    • Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of hydrogen gas for 8-12 hours.[7]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.[7] The melting point for this intermediate is reported as 113-117 °C.[9][10]

Step 4: Regioselective Bromination
  • Causality: This is the final and most critical regiochemical step. The amino group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The C5 position is ortho to the strongly activating amino group and para to the methyl group, making it the most electronically favorable site for electrophilic aromatic substitution.

  • Protocol:

    • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, or a solution of bromine (1.0 eq) in the same solvent dropwise, while protecting the reaction from light.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental data for the title compound is not widely published, its expected spectral properties can be reliably predicted based on its structure and data from related analogs.[11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons: Two singlets (δ ≈ 7.5-8.0 ppm and δ ≈ 6.5-7.0 ppm). - NH₂ protons: Broad singlet (δ ≈ 3.5-4.5 ppm). - Ester -OCH₃ protons: Singlet (δ ≈ 3.8-3.9 ppm). - Aromatic -CH₃ protons: Singlet (δ ≈ 2.2-2.4 ppm).
¹³C NMR - Carbonyl carbon (C=O): δ ≈ 165-170 ppm. - Aromatic carbons: 6 distinct signals in the δ ≈ 110-150 ppm range. - Ester -OCH₃ carbon: δ ≈ 51-53 ppm. - Aromatic -CH₃ carbon: δ ≈ 18-22 ppm.
IR (cm⁻¹) - N-H stretch (amine): Two bands, ~3450-3350 cm⁻¹. - C-H stretch (aromatic/aliphatic): ~3100-2850 cm⁻¹. - C=O stretch (ester): ~1720-1700 cm⁻¹. - C=C stretch (aromatic): ~1600-1450 cm⁻¹. - C-Br stretch: ~600-500 cm⁻¹.
MS (EI) - Molecular Ion (M⁺): Peak at m/z 243. - Isotopic Peak (M+2)⁺: Peak at m/z 245, with an intensity ratio of ~1:1 to the M⁺ peak, characteristic of a single bromine atom.

Applications in Drug Discovery

Substituted aminobenzoic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[2]

Kinase_Binding cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) scaffold This compound Derivative scaffold->hinge H-Bond from -NH₂ group scaffold->gatekeeper Steric/Hydrophobic Interaction from -CH₃ group scaffold->d_loop Halogen Bond from -Br group

Caption: Hypothetical binding mode of a derivative in a kinase active site.

  • Kinase Inhibition: The primary amino group is perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for ATP-competitive inhibitors.[2][14] The core aromatic ring serves as a rigid scaffold to position other functional groups into specific sub-pockets of the ATP binding site.

  • Structure-Activity Relationship (SAR) Vector:

    • Amino Group (C3): Can be further derivatized to form amides or ureas, extending into the solvent-exposed region.

    • Bromo Group (C5): Acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce larger substituents that can probe deeper pockets and enhance potency or selectivity.[15] It can also participate in favorable halogen bonding interactions with backbone carbonyls.

    • Ester Group (C1): Readily converted to a library of amides, which can modulate solubility, cell permeability, and introduce new interactions with the target protein.

    • Methyl Group (C4): Provides a lipophilic contact point and can influence the overall conformation of the molecule.

Safety and Handling

While specific GHS data for the title compound is not available, information from structurally similar molecules provides a basis for safe handling procedures. Related aminobenzoates and brominated aromatics are often classified as irritants.[16][17]

Table 3: Anticipated GHS Hazard Classifications

HazardClassificationPrecautionary Statements
Skin Corrosion/Irritation Warning (Category 2)P280, P302+P352
Serious Eye Damage/Irritation Warning (Category 2)P280, P305+P351+P338
Specific Target Organ Toxicity Warning (Category 3)P261, P271, P304+P340
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined substitution pattern allows for predictable, regioselective reactions, making it an ideal starting point for building complex molecular architectures. The rational synthesis and clear applications outlined in this guide underscore its importance as a tool for chemists and researchers aiming to develop novel therapeutics.

References

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-5-bromo-4-iodobenzoate. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-5-bromo-4-methylbenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect in Pharmaceutical Synthesis

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, often unsung, molecular architects known as intermediates. Methyl 3-amino-5-bromo-4-methylbenzoate is one such pivotal building block. While it may not be a household name, its strategic arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester on an aromatic scaffold—renders it a highly versatile reagent in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of this compound, from its logical synthesis to its potential applications, designed for the discerning researcher and drug development professional.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule begins with its fundamental properties. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 223519-11-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
IUPAC Name This compound
Purity (Typical) >97%[1]

The strategic placement of the bromo, amino, and methyl groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity in subsequent synthetic transformations.

A Logical Retrosynthetic Approach and Historical Context

The synthesis hinges on the strategic modification of a more common precursor, Methyl 3-amino-4-methylbenzoate . This precursor is a known and crucial intermediate in the synthesis of several targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib[2]. The introduction of a bromine atom onto this core structure enhances its utility as a building block, providing a reactive handle for cross-coupling reactions or other transformations where a leaving group is required.

Synthesis Protocol: A Self-Validating System

The following protocols are presented as a self-validating system, wherein the successful synthesis and characterization of the precursor in Step 1 provide the foundational confidence for the subsequent bromination.

Step 1: Synthesis of the Precursor, Methyl 3-amino-4-methylbenzoate

The synthesis of this key precursor can be approached in two primary, well-documented ways.

Method A: Esterification of 3-Amino-4-methylbenzoic Acid

This is a classic and direct method for forming the methyl ester.

  • Reaction Principle: The carboxylic acid is reacted with methanol in the presence of a catalyst, typically a strong acid or a reagent like thionyl chloride, to facilitate esterification. Thionyl chloride is particularly effective as it reacts with methanol to form HCl in situ, which catalyzes the reaction, and also converts the carboxylic acid to a more reactive acyl chloride intermediate.

  • Detailed Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) and anhydrous methanol (25 mL).

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.05 mL, 14.4 mmol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is neutral or slightly basic, in order to neutralize the acidic components.

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

    • Expected Yield: ~97%[3]. The product is typically a beige powder[3].

Method B: Reduction of Methyl 4-methyl-3-nitrobenzoate

This method is also widely used, particularly when starting from the nitro-substituted precursor.

  • Reaction Principle: The nitro group is reduced to an amine using catalytic hydrogenation. This is a clean and high-yielding reaction.

  • Detailed Protocol:

    • In a Parr shaker apparatus or a similar hydrogenation vessel, dissolve Methyl 4-methyl-3-nitrobenzoate (80 g, 0.410 mol) in methanol.

    • Add a catalytic amount of Raney Nickel (e.g., 5 g).

    • Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and agitate at room temperature for 8 hours or until hydrogen uptake ceases.

    • Monitor the reaction by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the product.

    • Expected Yield: High.

Step 2: Regioselective Bromination to Yield this compound

This step is the critical transformation to the target molecule. The choice of brominating agent and reaction conditions is paramount to ensure regioselectivity.

  • Causality Behind Experimental Choices:

    • Starting Material: Methyl 3-amino-4-methylbenzoate. The amino group is a strong activating group and is ortho-, para- directing. The methyl group is also activating and ortho-, para- directing. The methyl ester is a deactivating group and is meta- directing.

    • Regioselectivity: The directing effects of the substituents are additive. The position ortho to the powerful amino group (C5) is highly activated. The position para to the amino group is blocked by the methyl ester. The other ortho position is blocked by the methyl group. Therefore, electrophilic substitution is strongly favored at the C5 position.

    • Brominating Agent: N-Bromosuccinimide (NBS) is an excellent choice for this type of reaction. It is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which can help to prevent over-bromination and side reactions[4][5][6]. The use of NBS for the bromination of an aromatic ring is well-established, particularly for activated rings[4][7]. A patent for a similar synthesis of a dibrominated aminobenzoate derivative successfully employs NBS[8].

    • Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent that can facilitate the reaction while being relatively inert to the reaction conditions[7].

  • Proposed Detailed Protocol:

    • In a round-bottom flask protected from light, dissolve Methyl 3-amino-4-methylbenzoate (1.0 mmol) in acetonitrile (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.0 mmol) in one portion to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC, checking for the consumption of the starting material and the appearance of a new, less polar spot.

    • Upon completion, quench the reaction by adding water (20 mL).

    • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Pathway

The logical flow of the synthesis is best represented visually.

Synthesis_of_Methyl_3_amino_5_bromo_4_methylbenzoate cluster_reagents1 cluster_reagents2 start 3-Amino-4-methylbenzoic Acid precursor Methyl 3-amino-4-methylbenzoate start->precursor Step 1 target This compound precursor->target Step 2 reagent1 SOCl₂ / MeOH (Esterification) reagent2 N-Bromosuccinimide (NBS) (Bromination)

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While specific, published spectra for the final product are not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the structure and known chemical shifts. This is a critical step for any researcher to verify the successful synthesis of the target molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
A singlet for the methyl ester protons (~3.9 ppm).A signal for the carbonyl carbon of the ester (~166 ppm).
A singlet for the methyl group protons on the ring (~2.2 ppm).Signals for the aromatic carbons attached to the substituents.
A broad singlet for the amine protons (~4.0-5.0 ppm).Signals for the unsubstituted aromatic carbons.
Two singlets for the two aromatic protons.A signal for the methyl carbon of the ester (~52 ppm).
A signal for the methyl carbon on the ring (~18 ppm).

Researchers who synthesize this compound should perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate. The presence of the bromine atom, in addition to the other functional groups, opens up a range of synthetic possibilities that are not available with its non-brominated precursor.

  • Scaffold for Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the ring, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs.

  • Synthesis of Novel Heterocycles: The amino and ester groups can be used to construct heterocyclic rings, which are common motifs in many pharmaceuticals. The bromine atom can be retained for later functionalization or can influence the reactivity of the molecule during the cyclization process.

  • Analogs of Known APIs: While the non-brominated precursor is used in the synthesis of drugs like Nilotinib, the brominated version can be used to create novel analogs of these drugs. The introduction of a bromine atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.

Conclusion and Future Outlook

This compound represents a class of molecular building blocks that are indispensable in the modern pharmaceutical industry. While its own history may be modestly documented, its synthetic lineage from well-known precursors and its potential for creating novel chemical entities are clear. The logical and efficient synthesis pathway outlined in this guide, coupled with the compound's versatile reactivity, ensures its continued relevance for researchers and scientists dedicated to the development of new medicines. As the demand for more complex and targeted therapies grows, the importance of such strategically functionalized intermediates will only increase.

References

  • ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • The Royal Society of Chemistry. (n.d.). Supporting information for "A mild and efficient protocol for the synthesis of esters from alcohols and HBr in aqueous H2O2". Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "A Simple and Efficient Method for the Reduction of Nitroarenes using a Carbonylhydridoiridium Complex". Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed Central. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US7335791B1 - Process for the preparation of hydroxybenzoic acids.
  • Google Patents. (n.d.). EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a strategically functionalized benzene ring, makes it a valuable intermediate for researchers in drug development and medicinal chemistry. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, with a detailed focus on its key intermediates. The proposed synthesis starts from the readily available p-Toluic acid and proceeds through nitration, reduction, esterification, and finally, bromination. Each step and the corresponding intermediate are discussed in detail, emphasizing the rationale behind the chosen methodologies and providing actionable experimental protocols.

Chapter 1: Key Intermediate 1: 4-Methyl-3-nitrobenzoic acid

4-Methyl-3-nitrobenzoic acid is the first key intermediate in our proposed synthesis.[1][2] Its formation involves the regioselective nitration of p-Toluic acid. The electron-withdrawing carboxylic acid group directs the incoming nitro group to the meta position, while the electron-donating methyl group directs ortho and para. In this case, the position meta to the carboxylic acid and ortho to the methyl group is favored.

Synthetic Protocol: Nitration of p-Toluic Acid

The most common method for the synthesis of 4-Methyl-3-nitrobenzoic acid is the controlled nitration of 4-methylbenzoic acid (p-toluic acid) using a mixture of concentrated nitric and sulfuric acids.[1]

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

  • Slowly add p-Toluic acid to the acid mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-Methyl-3-nitrobenzoic acid.

Data Presentation: Nitration of p-Toluic Acid
ParameterValueReference
Starting Materialp-Toluic acid[1]
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid[1]
Temperature0-10 °C[1]
Reaction Time2-3 hours[2]
Reported Yield70-85%[2]
Visualization: Synthesis of 4-Methyl-3-nitrobenzoic acid

G p_Toluic_acid p-Toluic acid Reagents HNO3, H2SO4 p_Toluic_acid->Reagents Product 4-Methyl-3-nitrobenzoic acid Reagents->Product Nitration

Caption: Workflow for the synthesis of 4-Methyl-3-nitrobenzoic acid.

Chapter 2: Key Intermediate 2: 3-Amino-4-methylbenzoic acid

The second key intermediate, 3-Amino-4-methylbenzoic acid, is prepared by the reduction of the nitro group of 4-Methyl-3-nitrobenzoic acid. This transformation is crucial as it introduces the amino group, a key functionality for the final product. Several methods can be employed for this reduction, including catalytic hydrogenation and metal-acid reductions.

Synthetic Protocol: Reduction of 4-Methyl-3-nitrobenzoic acid

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-Methyl-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 2-4 MPa) and heat to 60-70 °C.[3]

  • Maintain the reaction under these conditions until the hydrogen uptake ceases.

  • Cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure to obtain 3-Amino-4-methylbenzoic acid.

An alternative method involves reduction with iron powder in the presence of an acid.[4]

Experimental Protocol (Iron/Acid Reduction):

  • In a round-bottom flask, suspend 4-Methyl-3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of a proton acid like ammonium chloride or acetic acid.[4]

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture and make it alkaline with sodium carbonate.

  • Filter off the iron salts and wash the filter cake with hot ethanol.

  • Combine the filtrates, evaporate the solvent, and acidify with a mineral acid to precipitate the product.

  • Filter, wash with water, and dry to yield 3-Amino-4-methylbenzoic acid.

Data Presentation: Comparison of Reduction Methods
ParameterCatalytic HydrogenationIron/Acid Reduction
Catalyst/ReagentPd/C, H₂ gasFe powder, NH₄Cl/CH₃COOH
AdvantagesHigh yield, clean reactionInexpensive reagents
DisadvantagesRequires specialized equipmentGenerates iron sludge waste
Reported Yield>96%~80%[4]
Visualization: Synthesis of 3-Amino-4-methylbenzoic acid

G Intermediate1 4-Methyl-3-nitrobenzoic acid Reagents H2, Pd/C or Fe, NH4Cl Intermediate1->Reagents Product 3-Amino-4-methylbenzoic acid Reagents->Product Reduction

Caption: Workflow for the synthesis of 3-Amino-4-methylbenzoic acid.

Chapter 3: Key Intermediate 3: Methyl 3-amino-4-methylbenzoate

The third intermediate is Methyl 3-amino-4-methylbenzoate, which is synthesized by the esterification of 3-Amino-4-methylbenzoic acid. Fischer esterification is a standard method for this conversion.

Synthetic Protocol: Fischer Esterification

This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.

Experimental Protocol:

  • Suspend 3-Amino-4-methylbenzoic acid in anhydrous methanol.[5]

  • Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise.[5]

  • Reflux the mixture for 4-6 hours.[5]

  • After cooling, concentrate the solution under reduced pressure.[5]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with an organic solvent like ethyl acetate.[5]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain Methyl 3-amino-4-methylbenzoate.[5]

Data Presentation: Esterification of 3-Amino-4-methylbenzoic acid
ParameterValueReference
Starting Material3-Amino-4-methylbenzoic acid[5]
ReagentsMethanol, H₂SO₄ or SOCl₂[5]
Reaction TypeFischer Esterification[6]
Reported Yield~97%[5]
Visualization: Synthesis of Methyl 3-amino-4-methylbenzoate

G Intermediate2 3-Amino-4-methylbenzoic acid Reagents Methanol, H2SO4 Intermediate2->Reagents Product Methyl 3-amino-4-methylbenzoate Reagents->Product Esterification

Caption: Workflow for the synthesis of Methyl 3-amino-4-methylbenzoate.

Chapter 4: Synthesis of this compound

The final step is the selective bromination of Methyl 3-amino-4-methylbenzoate. The amino group is a strong activating group and directs ortho and para, while the methyl group is a weaker activating group with ortho and para directing effects. The ester group is a deactivating group and a meta director. The position ortho to the amino group and meta to the ester group is the most activated and sterically accessible, leading to regioselective bromination at the 5-position.

Synthetic Protocol: Bromination

Direct bromination using molecular bromine in a suitable solvent is a common method.

Experimental Protocol:

  • Dissolve Methyl 3-amino-4-methylbenzoate in a solvent like acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess bromine with a solution of sodium bisulfite.

  • Pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualization: Synthesis of this compound

G Intermediate3 Methyl 3-amino-4-methylbenzoate Reagents Br2, Acetic Acid Intermediate3->Reagents FinalProduct This compound Reagents->FinalProduct Bromination

Caption: Final step in the synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a four-step process starting from p-Toluic acid. This guide has detailed the preparation of three key intermediates: 4-Methyl-3-nitrobenzoic acid, 3-Amino-4-methylbenzoic acid, and Methyl 3-amino-4-methylbenzoate. Each step involves well-established chemical transformations, and the provided protocols offer a solid foundation for researchers. The understanding of the synthesis of these intermediates is crucial for the efficient production of the final target molecule and other related compounds for various applications in scientific research and development.

References

  • Gelson. Exploring the Synthesis and Applications of 4-Methyl-3-nitrobenzoic Acid (CAS 96-98-0). [Link]

  • Patsnap Eureka. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. [Link]

  • Google Patents. Reduction of nitrobenzoic acid - JPS5726652A.
  • Google Patents.
  • ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Reddit. Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? [Link]

  • Google Patents. The preparation method of the aminobenzoic acid of 3 methyl 4 - CN106831460A.
  • Ahmed, I. H., Shaban, M. E., & El-Kafrawy, A. F. (1985). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Indian Chemical Society, 62(3), 221-222.
  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - CN104356022A.
  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Patsnap Eureka. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • PubChem. 3-Bromo-4-methylbenzoic acid. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate? [Link]

  • ChemUniverse. This compound [P92116]. [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Google Patents.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate from 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will delve into the strategic considerations for the synthetic pathway, a step-by-step experimental protocol, and the critical safety measures required for a successful and safe execution of this two-step synthesis.

Strategic Overview: A Tale of Two Transformations

The synthesis of this compound from 3-amino-4-methylbenzoic acid is a classic example of multi-step organic synthesis, requiring careful control of reaction conditions to achieve the desired product with high purity and yield. The overall transformation involves two key reactions:

  • Electrophilic Aromatic Bromination: The introduction of a bromine atom onto the aromatic ring.

  • Fischer Esterification: The conversion of the carboxylic acid functional group into a methyl ester.

The order of these reactions is a critical consideration. In this guide, we will first perform the bromination of the starting material, 3-amino-4-methylbenzoic acid, to yield 3-amino-5-bromo-4-methylbenzoic acid. This intermediate is then subjected to Fischer esterification to obtain the final product. This sequence is often preferred to avoid potential side reactions that could occur if the esterification were performed first.

The Chemical Blueprint: Reaction Pathway and Mechanism

The synthetic route is a two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 3-amino-4-methylbenzoic acid Intermediate 3-amino-5-bromo-4-methylbenzoic acid Start->Intermediate Step 1: Bromination (NBS, Acetonitrile) Final_Product This compound Intermediate->Final_Product Step 2: Esterification (Methanol, H₂SO₄) Experimental_Protocol cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A1 Dissolve 3-amino-4-methylbenzoic acid in acetonitrile A2 Cool the solution to 0 °C A1->A2 A3 Add N-Bromosuccinimide (NBS) portion-wise A2->A3 A4 Stir at room temperature for 4-6 hours A3->A4 A5 Monitor reaction by TLC A4->A5 A6 Quench with water A5->A6 A7 Extract with ethyl acetate A6->A7 A8 Dry organic layer and concentrate A7->A8 A9 Purify by recrystallization A8->A9 B1 Dissolve 3-amino-5-bromo-4-methylbenzoic acid in methanol B2 Cool the solution to 0 °C B1->B2 B3 Slowly add concentrated sulfuric acid B2->B3 B4 Reflux the mixture for 8-12 hours B3->B4 B5 Monitor reaction by TLC B4->B5 B6 Cool and concentrate the mixture B5->B6 B7 Neutralize with saturated sodium bicarbonate solution B6->B7 B8 Extract with ethyl acetate B7->B8 B9 Dry organic layer and concentrate B8->B9 B10 Purify by column chromatography B9->B10

Caption: A visual guide to the experimental protocol.

PART 1: Synthesis of 3-amino-5-bromo-4-methylbenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) in acetonitrile (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (12.3 g, 69.4 mmol, 1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with copious amounts of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-amino-5-bromo-4-methylbenzoic acid as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

PART 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried 3-amino-5-bromo-4-methylbenzoic acid (from the previous step, approx. 66.1 mmol) in methanol (150 mL).

  • Acid Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. [1]3. Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:4) until the starting material is consumed.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated residue into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. [2]A precipitate of the crude product will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected AppearanceMelting Point (°C)1H NMR (CDCl₃, δ ppm)
3-amino-5-bromo-4-methylbenzoic acidOff-white to pale brown solid~215-2207.9 (s, 1H), 7.6 (s, 1H), 4.0 (br s, 2H), 2.3 (s, 3H)
This compoundWhite to off-white solid~90-957.8 (s, 1H), 7.5 (s, 1H), 3.9 (s, 3H), 3.8 (br s, 2H), 2.2 (s, 3H)

Note: The NMR spectral data are predicted values and should be confirmed experimentally.

Safety and Handling

A thorough understanding of the hazards associated with each chemical is essential.

  • 3-amino-4-methylbenzoic acid: May cause skin, eye, and respiratory irritation. [3]* N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin burns and eye damage. [4][5][6][7]It is also a lachrymator. Handle with extreme care in a fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Sulfuric Acid: Causes severe skin burns and eye damage. [8]Highly corrosive. Add slowly and carefully to solutions, especially when cooling.

  • This compound: The safety data for the final product is not readily available, but it should be handled with care, assuming it may be a skin and eye irritant. [9] Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [4]* Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [4]* Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4] Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for their research and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, diligent monitoring of the reaction progress, and proper purification of the intermediate and final products.

References

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • LibreTexts Chemistry. Esterification. Available from: [Link]

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

  • NIH. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available from: [Link]

  • Google Patents. Method for preparing amino acid esters.
  • LibreTexts Chemistry. Esterification (Experiment). Available from: [Link]

  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anthranilates

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted anthranilate, a class of compounds of significant interest in medicinal chemistry and drug development. The arrangement of the amino, bromo, and methyl substituents on the aromatic ring provides a unique scaffold for the synthesis of a variety of heterocyclic systems and as a key intermediate in the development of novel therapeutic agents. The Fischer esterification, a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, provides an efficient route to this important building block.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a successful and reproducible outcome.

Reaction Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol).[6][7][8] The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.

The overall reaction is an equilibrium process.[1][7][9] To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied by using a large excess of the alcohol, which also serves as the solvent.[5][10]

Influence of Substituents

The electronic nature of the substituents on the benzoic acid ring can influence the rate of esterification.[11] In the case of 3-amino-5-bromo-4-methylbenzoic acid:

  • Amino Group (-NH₂): An electron-donating group which can decrease the acidity of the carboxylic acid. However, under the strong acidic conditions of the reaction, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonation has two key effects: it prevents the amino group from deactivating the ring towards electrophilic attack and it consumes some of the acid catalyst.[1][12] Therefore, a higher molar ratio of the acid catalyst is often required compared to esterifications of non-aminated benzoic acids.

  • Bromo Group (-Br): An electron-withdrawing group that increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by methanol.[11]

  • Methyl Group (-CH₃): A weakly electron-donating group.

The combination of these substituents necessitates a carefully optimized protocol to achieve a high yield of the desired product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Amino-5-bromo-4-methylbenzoic acid≥97%Commercially Available---
Methanol (Anhydrous)ACS GradeCommercially AvailableUse of anhydrous methanol is recommended to minimize the reverse reaction (hydrolysis).
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme care in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house---
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-house---For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic layer.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

Detailed Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromo-4-methylbenzoic acid (e.g., 2.30 g, 10.0 mmol).

  • Add anhydrous methanol (40 mL, ~1 mol). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[5][10]

  • Place the flask in an ice-water bath to cool the mixture.

  • Slowly and cautiously , add concentrated sulfuric acid (1.1 mL, ~20 mmol) dropwise to the stirred solution. Caution: The addition of sulfuric acid to methanol is highly exothermic.[13] A precipitate of the ammonium sulfate salt of the starting material may form but will dissolve as the reaction proceeds.[1]

Reaction Execution:

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is spotted on a TLC plate against a spot of the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product ester will be less polar than the starting carboxylic acid and will have a higher Rf value.

Work-up and Isolation:

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous evolution of carbon dioxide gas.[1] Add the bicarbonate solution in small portions with stirring until the effervescence ceases and the pH of the solution is approximately 8.

  • The precipitated product can be collected by vacuum filtration, washing with cold water. Alternatively, for better recovery, the product can be extracted.

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to afford the final product as a solid.

Visualizing the Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 3-amino-5-bromo-4-methylbenzoic acid to flask B 2. Add excess anhydrous methanol A->B C 3. Cool in ice bath B->C D 4. Slowly add conc. H₂SO₄ C->D E 5. Attach reflux condenser D->E F 6. Heat to reflux (4-6 h) E->F G 7. Monitor by TLC F->G H 8. Cool to room temperature G->H I 9. Pour into ice-water H->I J 10. Neutralize with NaHCO₃ I->J K 11. Extract with Ethyl Acetate J->K L 12. Wash with brine K->L M 13. Dry organic layer L->M N 14. Concentrate in vacuo M->N O 15. Recrystallize N->O

Caption: A streamlined workflow for the Fischer esterification of this compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Amino-5-bromo-4-methylbenzoic acid: May cause skin and eye irritation.[14][15] Avoid inhalation of dust.

  • Methanol: Highly flammable and toxic.[16] Can be fatal or cause blindness if swallowed. Avoid breathing vapors.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[16] Reacts violently with water. Always add acid to water or alcohol slowly and with cooling.

In case of skin contact with any of these chemicals, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction- Extend the reflux time and continue to monitor by TLC. - Ensure a sufficient excess of methanol was used.
Insufficient catalystThe amino group of the starting material consumes some of the acid catalyst. Ensure at least two equivalents of sulfuric acid are used.
Presence of water in reagentsUse anhydrous methanol and ensure all glassware is dry.
Formation of side products OverheatingMaintain a gentle reflux. Excessive heat can lead to decomposition or side reactions.
Sulfonation of the aromatic ringWhile less common at reflux temperatures of methanol, prolonged heating with concentrated sulfuric acid can potentially lead to sulfonation.[11] Use the minimum effective reaction time.
Product does not precipitate upon neutralization Product is soluble in the aqueous methanol mixtureProceed with the extraction using ethyl acetate as described in the protocol.

Mechanism of Fischer Esterification

Fischer_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH 1. Protonation of carbonyl oxygen H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic attack by methanol MeOH Methanol (CH₃OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate 3. Proton transfer Water_leaving Water (H₂O) Protonated_Intermediate->Water_leaving Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester 4. Elimination of water Protonated_Ester->H_plus Ester Ester (R-COOCH₃) Protonated_Ester->Ester 5. Deprotonation

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-Amino-4-methylbenzoate via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 3-amino-4-methylbenzoate is a valuable synthetic intermediate, notably used in the preparation of various biologically active molecules, including inhibitors of the hedgehog signaling pathway, a target in cancer therapy.[3] This document provides detailed, field-proven protocols for the synthesis of methyl 3-amino-4-methylbenzoate from its nitro precursor, methyl 4-methyl-3-nitrobenzoate.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore two primary, robust methods for this transformation: Catalytic Hydrogenation and chemical reduction using Tin(II) Chloride. The choice between these methods will depend on the available laboratory infrastructure, safety considerations, and desired scale of the reaction.

Reaction Overview & Mechanistic Considerations

The fundamental transformation involves the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This is a six-electron reduction that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4][5] The choice of reducing agent and conditions is critical to ensure high yield and selectivity, avoiding the formation of side products like azo or azoxy compounds.[1][6]

Reaction_Mechanism Start Methyl 4-methyl-3-nitrobenzoate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ End Methyl 3-amino-4-methylbenzoate (Ar-NH₂) Hydroxylamine->End + 2e⁻, + 2H⁺

1. Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high efficiency.[7] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1][7] The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitro group. While highly effective, this method requires specialized equipment for handling hydrogen gas under pressure and careful handling of potentially pyrophoric catalysts.[8][9][10]

2. Metal-Mediated Reductions (e.g., SnCl₂): The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media is a classic and reliable method for nitro group reduction.[6][7] Tin(II) chloride (SnCl₂) is a mild and chemoselective reducing agent, capable of reducing nitro groups in the presence of other sensitive functionalities like esters.[11] The mechanism involves a series of single electron transfers from the metal (Sn²⁺ being oxidized to Sn⁴⁺) to the nitro group, with protons supplied by the acidic medium.[4][12] A key challenge with this method is the work-up, as tin salts can precipitate upon neutralization, complicating product isolation.[12][13]

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from established procedures for the hydrogenation of methyl 4-methyl-3-nitrobenzoate and is suitable for achieving high yields with a clean product profile.[14]

Safety First:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[15] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[15][16] Use pressure-rated equipment and perform leak tests before introducing hydrogen.[8][16]

  • Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and can ignite flammable solvents.[8] It should always be handled as a slurry in water or the reaction solvent.[10]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory.[15]

Experimental Workflow

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Charge Reactor with Substrate and Solvent P2 Add Raney Nickel Slurry P1->P2 P3 Seal Reactor & Purge with N₂ P2->P3 R1 Pressurize with H₂ P3->R1 R2 Stir and Heat (if required) R1->R2 R3 Monitor H₂ uptake R2->R3 W1 Cool & Vent H₂ R3->W1 W2 Purge with N₂ W1->W2 W3 Filter Catalyst (e.g., Celite) W2->W3 W4 Concentrate Filtrate W3->W4 W5 Purify Product W4->W5

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (Scale: 0.41 mol)Molar Equivalents
Methyl 4-methyl-3-nitrobenzoate195.1880 g1.0
Methanol (MeOH)32.04~500 mLSolvent
Raney Nickel (slurry in water)-~5 g (catalytic)~20 mol %
Hydrogen (H₂)2.0250 psi (pressure)Excess
Celite® (for filtration)-As needed-
Step-by-Step Procedure
  • Reactor Setup: In a suitable high-pressure reactor (e.g., a Parr shaker), add methyl 4-methyl-3-nitrobenzoate (80 g, 0.410 mol).[14]

  • Solvent Addition: Add methanol (~500 mL) to dissolve the starting material.

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add the Raney Nickel slurry (~5 g). Caution: Do not allow the catalyst to dry.[10]

  • System Purge: Seal the reactor. To ensure an oxygen-free atmosphere, pressurize the vessel with nitrogen to ~50 psi and then vent carefully. Repeat this process at least three times.[8][16]

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to a pressure of 50 psi.[14]

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is generally complete within 8 hours.[14]

  • Reaction Completion & Work-up: Once hydrogen uptake ceases, stop the stirring. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3 times).[16]

  • Catalyst Filtration: Open the reactor in a well-ventilated hood. Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with methanol or water at all times to prevent ignition.[9] Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-amino-4-methylbenzoate.

  • Purification: The product is often of high purity directly. If needed, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography. The expected product is a white to off-white solid.[3]

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This protocol offers a robust alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment. It is particularly useful for its chemoselectivity.[11]

Safety First:

  • Reagents: Handle all chemicals in a fume hood. Tin(II) chloride is a suspected sensitizer.[12]

  • Work-up: The neutralization step can be exothermic. Add base slowly and with cooling.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (Scale: 10 mmol)Molar Equivalents
Methyl 4-methyl-3-nitrobenzoate195.181.95 g1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g5.0
Ethanol (Absolute)46.07~20 mLSolvent
Ethyl Acetate (for extraction)88.11~150 mL-
5% Sodium Bicarbonate (aq. solution)-As neededFor neutralization
Brine (Saturated NaCl solution)-As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methyl-3-nitrobenzoate (1.95 g, 10 mmol) in absolute ethanol (20 mL).[11]

  • Reagent Addition: Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.[11]

  • Heating: Heat the reaction mixture to 70°C. Stir vigorously at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[11]

  • Cooling and Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing an ice-water mixture (~100 mL).

  • Neutralization and Work-up: Carefully neutralize the acidic mixture by the slow, portion-wise addition of a 5% aqueous sodium bicarbonate solution until the pH reaches 7-8.[11] A thick, white precipitate of tin salts will form.

  • Extraction: Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[11] The tin salts can sometimes form an emulsion; if this occurs, adding brine or filtering the entire mixture through a pad of Celite® before extraction can be beneficial.[13]

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[11]

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Product Characterization

The final product, Methyl 3-amino-4-methylbenzoate, can be characterized by its physical and spectroscopic properties.

PropertyValue
CAS Number 18595-18-1
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White to gray to brown powder or crystal[17]
Melting Point 113-117 °C[3]

Conclusion

Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the synthesis of methyl 3-amino-4-methylbenzoate. Catalytic hydrogenation offers a cleaner reaction with simpler work-up but requires specialized equipment. The tin(II) chloride method is more accessible in terms of equipment but involves a more challenging work-up procedure due to the formation of tin salts. The choice of protocol should be guided by the specific needs and capabilities of the laboratory. Both methods, when executed with care and adherence to safety protocols, provide reliable access to this important chemical intermediate.

References

  • Organic-Chemistry.org. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Asynt. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]

  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Reagent-Guide.com. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Amar Equipment Blog. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]

  • Bio-protocol. (n.d.). Catalytic hydrogenation of nitroarenes. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2004, July 15). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 2). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 3-amino-5-bromo-4-methylbenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 3-amino-5-bromo-4-methylbenzoate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust recrystallization procedure designed to yield high-purity crystalline material. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both efficacy and safety.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice. As the desired compound selectively crystallizes, impurities are left behind in the mother liquor.

For this compound, a halogenated aromatic amine, achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of final products. The presence of impurities, such as unreacted starting materials, isomers, or poly-brominated byproducts, can significantly impact reaction yields and the pharmacological or material properties of downstream compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of this compound is paramount for a successful and safe purification.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound 223519-11-7C₉H₁₀BrNO₂244.09[1]Not explicitly found, estimated to be >120°C
Methyl 3-amino-4-methylbenzoate18595-18-1C₉H₁₁NO₂165.19[2]113-117[3]
Methyl 3-bromo-4-methylbenzoate104901-43-1C₉H₉BrO₂229.0738-44
Methyl 4-bromo-3-methylbenzoate148547-19-7C₉H₉BrO₂229.0736.0-45.0

Safety First: Handling Halogenated Aromatic Amines

This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions. Such compounds can be irritants and may have other toxicological properties.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All handling and experimental procedures should be conducted in a well-ventilated chemical fume hood.

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and local regulations.

Selecting the Optimal Recrystallization Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Based on the structure of this compound (an aromatic ester with amino and bromo substituents), a solvent system with intermediate polarity is likely to be effective. The purification of the structurally similar Methyl 3-bromo-4-methylbenzoate via flash chromatography using a mixture of ethyl acetate and hexanes provides a strong indication that a mixed-solvent system will be advantageous.

This protocol will utilize a mixed-solvent system of Ethanol (a polar protic solvent) and Heptane (a non-polar solvent). Ethanol is expected to dissolve the target compound when heated, while the addition of heptane as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (reagent grade)

  • Heptane (reagent grade)

  • Deionized water

  • Sodium bisulfite (optional, for colored impurities)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

4.2. Pre-Treatment of Crude Material (Optional)

If the crude product has a distinct yellow or brown color, it may be due to residual bromine from the synthesis. This can be addressed by the following pre-treatment step:

  • Dissolve the crude solid in a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with a 10% aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and evaporate the solvent to obtain the pre-treated crude solid.

4.3. Step-by-Step Recrystallization Procedure

Step 1: Dissolution

  • Place the crude this compound (approx. 5 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol (start with 20-25 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (a spatula tip) to the hot solution.

  • Reheat the solution to a boil for a few minutes while stirring.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

Step 3: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Follow with a wash of a small amount of cold heptane to aid in drying.

Step 5: Drying

  • Carefully transfer the purified crystals to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

4.4. Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_ethanol Add Hot Ethanol crude->add_ethanol dissolved Completely Dissolved Solution add_ethanol->dissolved decolorize Decolorize (Optional) with Activated Carbon dissolved->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_rt Slow Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol & Heptane vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed using standard analytical techniques.

Table 2: Analytical Characterization

TechniqueExpected Outcome
Melting Point A sharp melting point range, significantly higher and narrower than the crude material. Expected to be above 120 °C.
¹H NMR Clean spectrum with expected peaks and integration corresponding to the structure. Absence of impurity peaks.
FTIR Presence of characteristic absorption bands for N-H (amine), C=O (ester), and C-Br stretches.
TLC A single spot with a higher Rf value than any remaining polar impurities.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The compound is insoluble in the solvent at its boiling point, or the solution is supersaturated.Add more of the primary solvent (ethanol). Ensure the solution is heated sufficiently.
No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, premature crystallization during hot filtration, or incomplete crystallization.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Allow for sufficient cooling time in the ice bath.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following this procedure and adhering to the safety guidelines, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The principles and troubleshooting guide presented here can also be adapted for the purification of other similar solid organic compounds.

References

  • LookChem. (n.d.). 5-AMINO-3-BROMO-4-METHYL-1-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

Sources

Application Note: A Robust Column Chromatography Protocol for the Purification of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 3-amino-5-bromo-4-methylbenzoate via normal-phase column chromatography. The inherent basicity of the aromatic amine moiety presents a significant challenge, often leading to poor separation, peak tailing, and yield loss on standard silica gel due to strong acidic interactions. This guide details a systematic approach, from mobile phase development using Thin Layer Chromatography (TLC) to a robust column protocol incorporating a basic modifier to ensure high purity and recovery. The methodologies and rationale described herein are designed for researchers, chemists, and drug development professionals requiring a reliable purification strategy for this and structurally related intermediates.

Introduction and Scientific Rationale

This compound is a substituted aromatic amine, a class of compounds frequently utilized as key building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions and complicate subsequent synthetic steps.

The primary challenge in the chromatographic purification of this compound lies in the interaction between the basic amino group (-NH₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1][2] This acid-base interaction can cause:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in low recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad fractions and poor separation from impurities.

  • On-Column Degradation: The acidic environment may degrade sensitive molecules.

To overcome these issues, this protocol employs a standard silica gel stationary phase but modifies the mobile phase with a small quantity of a competing base, triethylamine (TEA). The TEA effectively neutralizes the most acidic sites on the silica surface, preventing strong interactions with the target amine and allowing for symmetrical peak shapes and efficient elution.[2]

Physicochemical Properties of the Analyte

Understanding the structure of this compound is key to designing the purification strategy.

  • Polar Moieties: The primary amine (-NH₂) and the methyl ester (-COOCH₃) groups impart significant polarity.

  • Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) contribute to its non-polar character.

  • Basicity: The lone pair of electrons on the nitrogen atom of the amino group makes the molecule basic.

  • Overall Polarity: The compound is of intermediate polarity, making it an ideal candidate for normal-phase chromatography.

Based on its structural similarity to other C₉H₁₀BrNO₂ isomers, the molecular weight is approximately 244.09 g/mol .[3][4]

Method Development: Thin Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, which generally ensures good separation on a column.

Protocol for TLC Analysis:
  • Prepare Eluent Systems: Prepare small volumes of several test eluents. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc), with a constant small percentage of triethylamine (TEA).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm). If the compound is not UV-active, staining with potassium permanganate or another suitable stain may be necessary.

  • Calculate Rƒ: Calculate the Rƒ value for the product spot in each eluent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select Optimal System: Choose the solvent system that gives the desired Rƒ value and the best separation from impurities.

Table 1: Example TLC Solvent System Trials
TrialHexane (%)Ethyl Acetate (%)Triethylamine (%)Observed Rƒ of ProductObservations
190101~0.10Low Rƒ, compound is highly retained.
280201~0.30Optimal. Good separation from a less polar impurity (Rƒ ~0.6) and a more polar baseline impurity.
370301~0.55High Rƒ, may elute too quickly on the column, leading to poor separation.

Detailed Column Chromatography Protocol

This protocol assumes the use of standard flash-grade silica gel and is optimized for a scale of approximately 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials & Reagents
  • Stationary Phase: Flash-grade silica gel (40-63 µm particle size).[5]

  • Crude Sample: this compound.

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC grade.

  • Apparatus: Glass chromatography column, separatory funnel/solvent reservoir, fraction collection tubes, TLC plates, beakers, round-bottom flasks.

Step 1: Column Packing (Slurry Method)
  • Select Column Size: For 1 g of crude material, a column with a diameter of ~2.5-4 cm is appropriate. The silica bed height should be around 15-20 cm.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Create a homogenous, pourable slurry.

  • Pack the Column: Secure the column vertically. With the stopcock closed, add a small layer of sand to the bottom. Pour the silica slurry into the column in one continuous motion.

  • Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure at the top of the column to pack the silica bed firmly and evenly. Ensure no air bubbles or cracks form. The final packed bed should be flat and level.

  • Equilibrate: Once packed, wash the column with 2-3 column volumes of the initial mobile phase to ensure complete equilibration. The solvent level should never drop below the top of the silica bed.

Step 2: Sample Loading (Dry Loading Method)

Dry loading is highly recommended for amine compounds to ensure a narrow starting band and prevent dissolution issues at the column head.[6]

  • Dissolve Sample: Dissolve the crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane).

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.

  • Evaporate Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load onto Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed silica bed. Add a thin protective layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial mobile phase (e.g., 85:15 Hexane:EtOAc + 1% TEA).

  • Apply Pressure: Use gentle, constant air pressure to maintain a steady flow rate. A good flow rate is typically 5-10 cm/min (the rate at which the solvent level descends).

  • Gradient Elution (Optional): If TLC shows impurities are close to the product, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (EtOAc). For this compound, an isocratic elution with the optimized TLC solvent system (e.g., 80:20 Hexane:EtOAc) is often sufficient.

  • Collect Fractions: Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 4 cm diameter column).

Step 4: Fraction Analysis and Product Isolation
  • Monitor via TLC: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Combine Pure Fractions: Combine all fractions that contain only the pure target compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

  • Final Drying: Place the resulting product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using techniques such as NMR, LC-MS, and melting point analysis.

Purification Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Method Development & Preparation cluster_execution Chromatography Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column DryLoad 4. Prepare Dry Load Sample Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This table addresses common problems encountered during the purification of amine-containing compounds.[6][7]

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not elute from the column. 1. Mobile phase is not polar enough. 2. Strong acid-base interaction with silica.1. Gradually increase the polarity of the mobile phase (increase % EtOAc). 2. Ensure TEA (or another amine base) is present in the mobile phase at ~1%.
Poor separation of product and impurities. 1. Incorrect mobile phase composition. 2. Column was overloaded with crude material. 3. Column was packed improperly (channels).1. Re-optimize the mobile phase with TLC for better spot separation. 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully, ensuring a homogenous and level bed.
Streaking or tailing of spots on TLC. 1. Compound is interacting too strongly with the acidic silica. 2. Sample is too concentrated on the TLC plate.1. Add 0.5-1% TEA or a few drops of ammonium hydroxide to the TLC developing solvent. 2. Dilute the sample before spotting.
Product elutes in the solvent front. 1. Mobile phase is too polar. 2. A crack or channel has formed in the silica bed.1. Start with a less polar mobile phase (e.g., higher % Hexane). 2. This is often unrecoverable; repack the column, ensuring the silica bed is never allowed to run dry.

Conclusion

The successful purification of this compound by column chromatography is highly dependent on mitigating the strong interactions between the basic amine and the acidic stationary phase. The protocol detailed in this note, which emphasizes careful mobile phase optimization with a basic modifier and proper dry loading technique, provides a reliable and reproducible method to obtain this valuable chemical intermediate in high purity. This strategic approach can be readily adapted for other basic compounds, serving as a foundational guide for purification challenges in synthetic and medicinal chemistry.

References

  • Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Liquid Chromatography Problem Solving and Troubleshooting Source: Chromservis URL: [Link]

  • Title: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives Source: ChemistryViews URL: [Link]

  • Title: Troubleshooting Problems With Poor HPLC Results Before Examining the Column Source: MicroSolv Technology Corporation URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Sepax Technologies, Inc. URL: [Link]

  • Title: Methyl 2-amino-5-bromo-3-methylbenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles Source: Centers for Disease Control and Prevention (CDC Stacks) URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Mobile and Stationary Phases in Chromatography Explained Source: Pharma Now URL: [Link]

  • Title: Methyl 3-Amino-5-bromo-2-methylbenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: What Is Stationary And Mobile Phase In Chromatography? Source: Chemistry For Everyone (YouTube) URL: [Link]

  • Title: Synthesis of methyl 4-bromo-2-methylbenzoate Source: PrepChem.com URL: [Link]

  • Title: this compound Source: ChemUniverse URL: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool for medicinal chemists and drug development professionals.[1][2] The resulting biaryl and heteroaryl scaffolds are prevalent in a vast array of pharmacologically active molecules.[1]

Methyl 3-amino-5-bromo-4-methylbenzoate is a richly functionalized aromatic building block, presenting an attractive scaffold for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring an amino group, a methyl ester, and a bromine atom, allows for diverse and sequential chemical modifications. The bromine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and discuss critical parameters for reaction optimization.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X (Methyl 3-amino-5-bromo- 4-methylbenzoate) ArX->Pd0 Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)2 (Arylboronic Acid) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[5][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid) is transferred to the palladium(II) complex.[6] This process is typically facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (the biaryl compound) from the palladium(II) complex. This regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Experimental Protocols

This section provides a general and a more specialized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol utilizes the widely available and versatile tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8][9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start setup Reaction Setup: - Add reactants and base to flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir: - Monitor progress (TLC/LC-MS) catalyst->reaction workup Workup: - Cool, dilute, and extract reaction->workup purify Purify: - Column Chromatography workup->purify characterize Characterize Product: - NMR, MS, etc. purify->characterize end End characterize->end

Sources

The Strategic Role of Methyl 3-amino-5-bromo-4-methylbenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern drug discovery, the efficient and strategic construction of complex molecular architectures is paramount. Methyl 3-amino-5-bromo-4-methylbenzoate, a polysubstituted aromatic compound, has emerged as a highly valuable and versatile building block in pharmaceutical synthesis. Its unique arrangement of functional groups—a nucleophilic amine, a bromine atom primed for cross-coupling reactions, and a methyl ester that can be readily modified—offers medicinal chemists a powerful scaffold for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of targeted therapies, particularly kinase inhibitors. We will delve into the causality behind its strategic use and provide detailed, field-proven protocols for its key transformations.

Chemical Profile:

PropertyValue
CAS Number 223519-11-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance White to light yellow crystalline powder
Purity Typically >97%

Core Application: Synthesis of Tyrosine Kinase Inhibitors

A primary and highly significant application of aromatic building blocks like this compound lies in the synthesis of tyrosine kinase inhibitors (TKIs). These targeted therapies have revolutionized the treatment of various cancers by selectively inhibiting the enzymes responsible for aberrant cell signaling and proliferation. The structural motifs present in this compound are directly relevant to the construction of the core scaffolds of several major TKIs. For instance, the structurally related compound, methyl 3-amino-4-methylbenzoate, is a key starting material in the synthesis of the Bcr-Abl tyrosine kinase inhibitors Imatinib and Nilotinib, which are used to treat chronic myeloid leukemia (CML)[2][3].

The presence of the bromine atom at the 5-position in the target molecule offers a significant synthetic advantage. It serves as a versatile handle for introducing additional complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical step in drug optimization.

Synthetic Workflow: From Building Block to Precursor

The following sections outline a detailed, logical workflow for the utilization of this compound in the synthesis of a key precursor for advanced pharmaceutical intermediates. The protocols provided are based on established and robust chemical transformations.

Part 1: Guanidinylation of the Amino Group

The initial step in this synthetic sequence involves the conversion of the primary amino group of this compound into a guanidine moiety. This transformation is a crucial step in building the pyrimidine ring system found in many kinase inhibitors. The guanidinylation reaction is typically achieved by reacting the aniline with cyanamide in the presence of an acid catalyst.

Protocol 1: Synthesis of Methyl 3-guanidino-5-bromo-4-methylbenzoate

Materials:

  • This compound (1.0 eq)

  • 50% Aqueous Cyanamide Solution (1.2 eq)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • n-Butanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in n-butanol.

  • Add the 50% aqueous solution of cyanamide (1.2 eq) to the suspension.

  • Heat the mixture to approximately 75°C.

  • Slowly and carefully add concentrated hydrochloric acid (1.1 eq) dropwise.

  • Increase the temperature to reflux (around 100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Distill the solvent under reduced pressure.

  • Add a fresh portion of n-butanol and continue the distillation to azeotropically remove any remaining water, which should induce the precipitation of the product.

  • Cool the mixture and filter the resulting solid.

  • Wash the solid with cold acetone and dry under vacuum to yield Methyl 3-guanidino-5-bromo-4-methylbenzoate hydrochloride as a solid.

Part 2: Pyrimidine Ring Formation

With the guanidine intermediate in hand, the next critical step is the construction of the pyrimidine ring. This is typically achieved through a condensation reaction with a suitable three-carbon electrophile, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. This reaction forms the core heterocyclic structure of many kinase inhibitors.

Protocol 2: Synthesis of Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate

Materials:

  • Methyl 3-guanidino-5-bromo-4-methylbenzoate hydrochloride (1.0 eq)

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq)

  • Sodium Hydroxide (1.0 eq)

  • n-Butanol

Procedure:

  • To a reaction flask, add Methyl 3-guanidino-5-bromo-4-methylbenzoate hydrochloride (1.0 eq), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq), and n-butanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the solid product, wash with a small amount of cold n-butanol, and then with water.

  • Dry the product under vacuum to obtain Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate.

Part 3: Strategic Diversification via Cross-Coupling

The bromine atom on the central phenyl ring is a key feature of this building block, enabling further molecular diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents at this position. This capability is invaluable for fine-tuning the pharmacological properties of the final drug candidate.

Conceptual Application: Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling reaction would allow for the introduction of various aryl or heteroaryl groups at the 5-position. This is a powerful strategy for exploring the chemical space and optimizing the binding affinity and selectivity of the inhibitor.

Suzuki_Coupling start Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate product Diversified Kinase Inhibitor Precursor start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: Suzuki-Miyaura coupling for diversification.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Potassium Carbonate, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a flame-dried Schlenk flask, combine Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from this compound to a diversified kinase inhibitor precursor.

Synthetic_Workflow A This compound B Guanidinylation (Protocol 1) A->B Cyanamide, HCl C Methyl 3-guanidino-5-bromo-4-methylbenzoate B->C D Pyrimidine Ring Formation (Protocol 2) C->D 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one E Methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-5-bromo-4-methylbenzoate D->E F Suzuki-Miyaura Coupling (Protocol 3) E->F Arylboronic Acid, Pd Catalyst G Diversified Precursor F->G

Caption: Overall synthetic workflow.

Conclusion: An Indispensable Tool in Drug Discovery

This compound stands out as a strategically designed building block for modern pharmaceutical synthesis. Its inherent functionalities allow for a logical and efficient construction of complex heterocyclic cores, while the bromine atom provides a crucial point for diversification to optimize drug-like properties. The protocols and workflows detailed in this guide underscore its importance in the synthesis of kinase inhibitors and other targeted therapies. As the demand for novel and more effective pharmaceuticals continues to grow, the strategic use of such versatile intermediates will remain a cornerstone of successful drug discovery and development programs.

References

  • ChemUniverse. This compound [P92116]. Available at: [Link]

  • Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • Google Patents. US8609842B2 - Method for synthesizing Imatinib.
  • PubChem. Methyl 3-amino-4-methylbenzoate. Available at: [Link]

  • ChemUniverse. This compound [P92116]. Available at: [Link]

Sources

Application Note: Strategic Derivatization of the Amino Group on Methyl 3-amino-5-bromo-4-methylbenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group on Methyl 3-amino-5-bromo-4-methylbenzoate. This polysubstituted aniline is a valuable building block in medicinal chemistry and materials science. Mastering its derivatization is key to accessing a wide array of complex molecular architectures. This note details field-proven, step-by-step protocols for three critical classes of transformations: N-Acylation, N-Sulfonylation, and Diazotization followed by Azidation. Each protocol is accompanied by mechanistic insights, an explanation of experimental choices, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic scaffold. The strategic placement of its substituents—an electron-withdrawing methyl ester, a bulky bromine atom, and an electron-donating methyl group—creates a unique electronic and steric environment around the nucleophilic amino group.

Reactivity Considerations: The reactivity of the amino (-NH₂) group is modulated by the electronic effects of the other ring substituents. The methyl group at position 4 and the amino group at position 3 are electron-donating, activating the ring towards electrophilic attack.[1][2] Conversely, the methyl ester at position 1 and the bromine at position 5 are electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the aniline.[1][3][4] This balanced substitution pattern makes the amine less prone to undesired side reactions (like the multiple substitutions often seen in highly activated anilines) while maintaining sufficient nucleophilicity for a range of derivatization reactions.[1] This guide provides robust methods to harness this reactivity for targeted molecular synthesis.

N-Acylation: Synthesis of N-Aryl Amides

The formation of an amide bond via acylation is one of the most fundamental and reliable transformations in organic synthesis.[5][6] This reaction effectively converts the primary amine into a neutral, more sterically hindered amide, a common motif in pharmaceuticals. We present two standard protocols using an acid chloride and an acid anhydride.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (chloride or acetate) and deprotonation yields the stable amide product.[5] A non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting amine and render it unreactive.[5][7]

Protocol 2.1: Acylation with an Acid Chloride (e.g., Acetyl Chloride)

This method is highly efficient due to the high reactivity of acid chlorides.[6]

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2.2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)

Acetic anhydride is a less aggressive, easier-to-handle acylating agent compared to acetyl chloride.[8]

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 50-60 °C for 1-2 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture and pour it slowly into a beaker of ice water with stirring. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Data Summary: Acylation Reactions
ParameterProtocol 2.1 (Acetyl Chloride)Protocol 2.2 (Acetic Anhydride)
Reactivity Very HighHigh
Byproduct HCl (corrosive)Acetic Acid (less corrosive)
Conditions 0 °C to RT, AnhydrousMild heating (50-60 °C)
Typical Yield >90%>85%
Purity High after work-upOften requires recrystallization

N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The resulting sulfonamide group is a key pharmacophore in many antibacterial and diuretic drugs. The reaction of an aniline with a sulfonyl chloride, typically in the presence of a base, is the most direct route to these compounds.[9][10]

Protocol 3.1: Reaction with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the synthesis of the N-tosylated derivative.

Materials:

  • This compound

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting amine is consumed.[11]

  • Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (Ethyl Acetate/Hexanes gradient).

Experimental Workflow: N-Sulfonylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine in DCM/Pyridine Cool Cool to 0 °C Amine->Cool Add_TsCl Add TsCl (portion-wise) Cool->Add_TsCl Stir Stir 4-6h at RT Add_TsCl->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Sulfonamide Purify->Product

Caption: Workflow for N-Sulfonylation of the target amine.

Diazotization and Azide Substitution

Transforming the amino group into a diazonium salt opens a gateway to a vast number of functionalities through Sandmeyer-type reactions.[12][13][14] Diazonium salts are highly versatile intermediates, though they are often unstable and must be used in situ at low temperatures.[15][16] This protocol details their conversion to an aryl azide, a valuable handle for "click chemistry" and other bioconjugation techniques.[15][17]

Mechanistic Rationale

The reaction occurs in two key stages:

  • Diazotization: The primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form an arenediazonium salt. This must be done at 0-5 °C to prevent decomposition.[16][18][19]

  • Azide Substitution: The in situ diazonium salt is then treated with sodium azide (NaN₃). The diazonium group (-N₂⁺) is an excellent leaving group, and it is displaced by the azide nucleophile (N₃⁻) to yield the aryl azide and nitrogen gas.[15]

Protocol 4.1: Conversion of Amine to Aryl Azide

Safety Precaution: Sodium azide is highly toxic, and aryl azides are potentially explosive. Handle with extreme care in a well-ventilated fume hood and avoid heat, shock, or friction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Aniline Salt Formation: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Stir and cool to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension, keeping the internal temperature below 5 °C at all times. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.[15][16]

  • Azidation: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature to obtain the crude aryl azide. Further purification, if necessary, should be done with caution, avoiding heat.

Logical Diagram: Diazotization-Azidation Pathway

G Start Starting Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl 0-5 °C End Aryl Azide (Ar-N3) Diazonium->End NaN3 0 °C to RT

Caption: Two-step, one-pot conversion of the amine to an azide.

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the derivatization of this compound. By leveraging these acylation, sulfonylation, and diazotization reactions, researchers can effectively utilize this versatile building block for the synthesis of complex molecules. The choice of derivatization strategy will depend on the desired properties of the final compound, and these foundational protocols serve as an excellent starting point for further synthetic exploration in drug discovery and materials science.

References

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

  • Toste, F. D., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Toste, F. D., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Available at: [Link]

  • Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis. Available at: [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances. (2021). Royal Society of Chemistry. Available at: [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II - ZoomOrgo. Available at: [Link]

  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu. Available at: [Link]

  • Sandmeyer Reaction mechanism and Applications - Chemistry Notes. (2022). Available at: [Link]

  • Synthesis of sulfonamides from sulfinate salts and amines or anilines - ResearchGate. Available at: [Link]

  • Plausible mechanism for the synthesis of N‐aryl amides 3. - ResearchGate. Available at: [Link]

  • van der Vlugt, J. I., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • van der Vlugt, J. I., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

  • Schmitt, A. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

  • Effect of Substituents on the Basicity of Anilines - YouTube. (2020). Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Synthesis of Aromatic Azides using Different Methodologies - Bentham Science Publisher. (2024). Available at: [Link]

  • Simple Conversion of Aromatic Amines into Azides - ResearchGate. Available at: [Link]

  • Telvekar, V. N., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. Available at: [Link]

  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (2016). Available at: [Link]

  • Why is aniline more reactive than acetanilide? - Quora. (2018). Available at: [Link]

  • From anilines to aziridines: A two-step synthesis under continuous-flow conditions - SciSpace. (2016). Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis Online. (2018). Available at: [Link]

  • Formylation and acylation of anilines in [ChCl][ZnCl2]2 as a dual solvent/catalyst. - ResearchGate. Available at: [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development. Available at: [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. Available at: [Link]

  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride - ResearchGate. (2020). Available at: [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Available at: [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. (2025). Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF - ResearchGate. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. Available at: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020). Available at: [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - ResearchGate. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

Sources

The Strategic Utility of Methyl 3-amino-5-bromo-4-methylbenzoate in Heterocyclic Chemistry: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. Methyl 3-amino-5-bromo-4-methylbenzoate, a trifunctionalized benzene ring, represents a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of an amino group, a bromo substituent, and a methyl ester provides orthogonal chemical handles that can be selectively manipulated to achieve significant molecular complexity. This guide provides an in-depth exploration of the synthetic utility of this building block, offering detailed protocols and mechanistic insights for its application in the synthesis of medicinally relevant heterocyclic cores, including quinazolinones and benzimidazoles. Furthermore, we will explore the strategic use of the bromine atom in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

I. Synthesis of Fused Heterocycles: Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound serves as an excellent precursor for the synthesis of substituted quinazolinones through well-established cyclization strategies.

A. One-Pot Synthesis of 6-Bromo-7-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide

This protocol outlines a one-pot synthesis of a quinazolinone derivative from this compound via an initial acylation followed by cyclization.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dioxane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: Add an excess of a primary amine (e.g., benzylamine, 3.0 eq) to the reaction mixture. Heat the mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-bromo-7-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide derivative.

Causality and Experimental Choices:

  • The use of dioxane as a solvent is due to its high boiling point and ability to dissolve both the starting material and the intermediate.

  • Chloroacetyl chloride is a reactive acylating agent that readily forms the amide intermediate.

  • The excess of the primary amine serves as both the nucleophile for the cyclization and as a base to neutralize the HCl generated during the reaction.

  • Refluxing the reaction mixture provides the necessary thermal energy to drive the intramolecular cyclization to completion.

Reagent/SolventMolecular Weight ( g/mol )Molar EquivalentTypical Amount
This compound244.091.02.44 g (10 mmol)
Chloroacetyl Chloride112.941.10.88 mL (11 mmol)
Benzylamine107.153.03.27 mL (30 mmol)
Anhydrous Dioxane88.11-50 mL

II. Construction of Benzimidazole Scaffolds

Benzimidazoles are another critical class of heterocyclic compounds found in a variety of clinically used drugs, including proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from this compound can be achieved through a multi-step sequence involving reduction of an ortho-nitroaniline precursor, which can be synthesized from a related starting material. A more direct approach involves the condensation of an ortho-diamine with an aldehyde or carboxylic acid derivative. While our starting material is not a diamine, it can be transformed into one, or a related precursor can be used in a similar synthetic pathway.

A. Conceptual Pathway to Benzimidazoles

A plausible synthetic route to a benzimidazole derivative would first involve the introduction of a second amino group ortho to the existing one. This can be conceptually achieved through a nitration and subsequent reduction, although this may present regioselectivity challenges. A more direct approach would be to start from a precursor that already contains the ortho-diamine functionality. However, for the purpose of illustrating the utility of the existing scaffold, we present a protocol for the cyclization of a related diamine, which highlights the general principles.

General Reaction for Benzimidazole Formation:

Conceptual Benzimidazole Synthesis Workflow

Experimental Protocol (General for o-Phenylenediamines):

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Cyclization: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

III. Leveraging the Bromine Handle: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold is a key functional group that enables access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for the formation of C-C and C-N bonds, respectively.

A. Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (4:1) as the solvent. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120-150 °C for 20-40 minutes. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Rationale for Conditions:

  • The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]

  • The base is required to activate the boronic acid for the transmetalation step.

  • A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Microwave heating can significantly accelerate the reaction rate.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat Reaction (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify Product (Column Chromatography) H->I

Suzuki-Miyaura Coupling Workflow

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the position of the bromine atom.

General Reaction Scheme:

Sources

Application Notes & Protocols for the Quantitative Analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-bromo-4-methylbenzoate is a substituted aromatic amine and benzoate ester, frequently utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The precise and accurate quantification of this compound is paramount during process development, for quality control of starting materials, and in stability testing to ensure the purity, safety, and efficacy of the final product. The presence of amino, bromo, and methyl ester functional groups on the benzene ring dictates the selection of appropriate analytical methodologies.

This guide provides detailed protocols for three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical insights for implementation in a research and development or quality control laboratory.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
CAS Number 223519-11-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance Off-white to light yellow powder(Typical)
Purity ≥97%[1]

General Analytical Workflow

The overall process for analytical method implementation, from sample receipt to data reporting, follows a structured pathway to ensure data integrity and traceability.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Method Method Selection (HPLC, GC-MS, UV-Vis) Sample->Method Standard Reference Standard Procurement & Qualification Standard->Method Reagent Reagent & Solvent Preparation Reagent->Method System System Suitability Testing (SST) Method->System Analysis Sample & Standard Analysis System->Analysis Processing Data Acquisition & Peak Integration Analysis->Processing Calculation Quantification & Statistical Analysis Processing->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Application Note

High-Performance Liquid Chromatography is the cornerstone technique for assay and purity determination in pharmaceutical analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent selectivity, precision, and accuracy, making it ideal for routine quality control and stability studies.[2][3] The method's robustness allows for the separation of the main component from process-related impurities and potential degradation products.

Causality in Experimental Design
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which effectively retains the nonpolar benzene ring of the analyte. This provides a strong starting point for method development for a wide range of organic molecules.[2]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The aqueous component, buffered with a small amount of acid (e.g., formic or phosphoric acid), is critical. The acid protonates residual silanols on the silica backbone, minimizing peak tailing, and suppresses the ionization of the basic amino group on the analyte, ensuring a single, sharp peak.[4]

  • UV Detection: The conjugated aromatic system of the benzoate derivative provides strong UV absorbance. A wavelength of approximately 254 nm is a common starting point for aromatic compounds, offering a good balance of sensitivity and selectivity.[2]

Experimental Protocol: Reversed-Phase HPLC

HPLC_Workflow A Prepare Mobile Phase (ACN:H₂O with 0.1% Acid) E Equilibrate HPLC System A->E B Prepare Stock Standard (1 mg/mL in Mobile Phase) C Create Calibration Curve (e.g., 1-100 µg/mL) B->C G Inject Standards & Sample C->G D Prepare Sample Solution (Dissolve & filter) D->G F Perform System Suitability Test E->F F->G H Process Data & Quantify G->H GCMS_Workflow A Prepare Standards & Samples in a Volatile Solvent (e.g., Ethyl Acetate) C Inject Sample into GC A->C B Set GC Oven & MS Parameters B->C D Separation in Capillary Column C->D E Ionization & Fragmentation (EI) D->E F Mass Analysis (Scan or SIM) E->F G Data Processing & Library Search F->G H Quantification using Calibration Curve G->H

Sources

Application Notes & Protocols: TLC Visualization Techniques for Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic chemistry, drug discovery, and quality control for monitoring reaction progress, identifying compounds, and assessing purity. Aromatic amines, a class of compounds integral to the synthesis of pharmaceuticals, dyes, and polymers, often present a visualization challenge on TLC plates as they are frequently colorless.[1][2] This guide provides an in-depth overview of various chemical visualization techniques, detailing the underlying principles and offering step-by-step protocols to ensure reliable and sensitive detection of aromatic amines on TLC plates.

The selection of an appropriate visualization reagent is contingent upon the chemical nature of the analyte and the desired sensitivity. This document categorizes visualization methods into non-destructive and destructive techniques, providing a comprehensive toolkit for the modern researcher.

Non-Destructive Visualization

Ultraviolet (UV) Light

Aromatic amines, by virtue of their conjugated π-systems, often absorb UV light.[3] This property allows for their detection on TLC plates impregnated with a fluorescent indicator (e.g., F254). When exposed to short-wave UV light (254 nm), the entire plate fluoresces (typically green), while the spots corresponding to UV-absorbing compounds quench this fluorescence and appear as dark spots.[3]

Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a UV lamp.

  • Select the short-wave (254 nm) setting.

  • Observe the plate for dark spots against the fluorescent background.

  • Circle the spots with a pencil for a permanent record.

Causality: The energy from the 254 nm UV light excites the fluorescent indicator in the TLC plate, causing it to emit visible light. Aromatic amines absorb this UV energy, preventing it from reaching the indicator, thus creating a dark, quenched spot.

Destructive Visualization Techniques

Destructive techniques involve a chemical reaction between the analyte and a visualization reagent, resulting in a colored or fluorescent product. It is crucial to perform these procedures in a well-ventilated fume hood.

p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)

Ehrlich's reagent is a highly specific reagent for the detection of primary aromatic amines, indoles, and other compounds capable of electrophilic substitution.[4][5] The reaction of p-dimethylaminobenzaldehyde with a primary aromatic amine in an acidic medium forms a yellow imine, also known as a Schiff base.[4][6]

Mechanism: The aldehyde group of p-dimethylaminobenzaldehyde is protonated under acidic conditions, making it a potent electrophile. The lone pair of electrons on the nitrogen of the primary aromatic amine attacks the carbonyl carbon, leading to a condensation reaction and the formation of a colored imine.[4]

Protocol:

  • Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of ethanol.[5] The reagent is best when freshly prepared.

  • Application: Spray the dried TLC plate evenly with the Ehrlich's reagent solution.

  • Development: The appearance of yellow to orange spots at room temperature indicates the presence of primary aromatic amines.[4] Gentle heating may be required for less reactive amines.

Data Summary Table:

Reagent ComponentQuantity
p-Dimethylaminobenzaldehyde1 g
Concentrated Hydrochloric Acid50 mL
Ethanol (95%)50 mL
Diazotization and Coupling

This classic two-step method is highly sensitive and specific for primary aromatic amines, yielding intensely colored azo dyes.[7][8]

Mechanism:

  • Diazotization: The primary aromatic amine on the TLC plate is treated with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures to form a diazonium salt.[7][9][10]

  • Coupling: The diazonium salt then acts as an electrophile and couples with an activated aromatic compound, such as β-naphthol, to form a colored azo compound.[7][11]

Protocol:

  • Reagent Preparation:

    • Solution A (Diazotizing Solution): Prepare a 1% (w/v) solution of sodium nitrite in 1 M hydrochloric acid. This solution should be prepared fresh.[12]

    • Solution B (Coupling Solution): Prepare a 0.2% (w/v) solution of β-naphthol in 1 M potassium hydroxide.[12]

  • Application:

    • Spray the dried TLC plate with Solution A.

    • Wait for 1-2 minutes.

    • Spray the plate with Solution B.

  • Development: The appearance of red to orange spots indicates the presence of primary aromatic amines. Gentle heating to 60°C may enhance color development.[12]

Data Summary Table:

ReagentComposition
Solution A 1% Sodium Nitrite in 1 M HCl
Solution B 0.2% β-Naphthol in 1 M KOH

Experimental Workflow for Diazotization and Coupling:

TLC_Diazotization cluster_workflow TLC Plate Workflow TLC_Plate Developed & Dried TLC Plate Spray_A Spray with Solution A (NaNO2/HCl) TLC_Plate->Spray_A Wait Wait 1-2 min Spray_A->Wait Spray_B Spray with Solution B (β-Naphthol/KOH) Wait->Spray_B Heat Gentle Heating (Optional) Spray_B->Heat Visualize Observe Colored Azo Dye Spots Heat->Visualize

Caption: Workflow for the visualization of aromatic amines via diazotization and coupling.

Ninhydrin

While ninhydrin is most renowned for its reaction with amino acids, it also reacts with primary and secondary amines to produce colored products.[13][14][15] For aromatic amines, the reaction may require heating and the resulting color can vary.

Mechanism: Ninhydrin, a triketone, reacts with the primary amine to form a purple-colored product known as Ruhemann's purple. The reaction is a complex condensation reaction.

Protocol:

  • Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone.[16] The addition of a small amount of acetic acid (e.g., 3 mL) can improve the stability and performance of the reagent.[15]

  • Application: Spray the dried TLC plate with the ninhydrin solution.

  • Development: Heat the plate at 100-110°C for 5-10 minutes.[17] The appearance of purple, pink, or reddish spots indicates the presence of amines.[17]

Data Summary Table:

Reagent ComponentQuantity
Ninhydrin0.2 g
Ethanol or Acetone100 mL
Acetic Acid (optional)3 mL
Fluorescamine

Fluorescamine is a highly sensitive reagent that reacts with primary amines to form intensely fluorescent products, allowing for detection at the picomole level.[18] It is particularly useful for quantitative or trace-level analysis.

Mechanism: Fluorescamine itself is non-fluorescent. It reacts rapidly with primary amines at room temperature in a condensation reaction to form a stable, highly fluorescent pyrrolinone derivative.[18]

Protocol:

  • Reagent Preparation: Prepare a fresh solution of 5 mg of fluorescamine in 100 mL of acetone.[16]

  • Application: Spray the dried TLC plate with the fluorescamine solution.

  • Development: The reaction is almost instantaneous at room temperature.[19] View the plate under long-wave UV light (365 nm). Fluorescent spots will appear against a dark background.[20]

Data Summary Table:

Reagent ComponentQuantity
Fluorescamine5 mg
Acetone100 mL

Logical Relationship of Reagent Selection:

Reagent_Selection cluster_selection Reagent Selection Guide Analyte Aromatic Amine Primary_Amine Primary Amine? Analyte->Primary_Amine High_Sensitivity High Sensitivity Required? Primary_Amine->High_Sensitivity Yes Ninhydrin Ninhydrin Primary_Amine->Ninhydrin No (Secondary) Ehrlich Ehrlich's Reagent High_Sensitivity->Ehrlich No Diazotization Diazotization/ Coupling High_Sensitivity->Diazotization No Fluorescamine Fluorescamine High_Sensitivity->Fluorescamine Yes

Caption: Decision tree for selecting an appropriate visualization reagent for aromatic amines.

General Considerations and Best Practices

  • Drying the Plate: Ensure the TLC plate is completely free of mobile phase solvents before applying any visualization reagent, as residual solvent can interfere with the reaction.

  • Spraying Technique: Apply the reagent as a fine, even mist. Over-saturation of the plate can cause the spots to diffuse.

  • Safety: Always handle visualization reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Documentation: After visualization, immediately outline the spots with a pencil and record the Rf values and the colors observed. A photograph of the plate is also recommended for a permanent record.

References

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Delloyd's Lab-Tech. Preparation of TLC spray reagents. Available at: [Link]

  • Anonymous. Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. Detection of aromatic amines by Ehrlich's reagent. Available at: [Link]

  • Mohammad, A., et al. TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 2002.
  • University of Colorado Boulder. TLC stains. Available at: [Link]

  • Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

  • Loba Chemie. NINHYDRIN SPRAY REAGENT FOR TLC. Available at: [Link]

  • Williams College. TLC Stains. Available at: [Link]

  • Org Prep Daily. TLC Staining solutions. Available at: [Link]

  • Ranieri, R. L., & McLaughlin, J. L. Cactus alkaloids. XXVII. Use of fluorescamine as a thin-layer chromatographic visualization reagent for alkaloids.
  • Guo, K., & Chen, Y.
  • Guo, K., & Chen, Y.
  • Carl ROTH. Ninhydrin spray solution. Available at: [Link]

  • Bajpai, A. 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman, 2023.
  • PHARMD GURU. DIAZOTISATION AND COUPLING. Available at: [Link]

  • Bradley, D.
  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde | Request PDF. Available at: [Link]

  • Slideshare. Diazotisation and coupling reaction. Available at: [Link]

  • Ghasemi, J., & Niazi, A. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 2011.
  • SDFCL. P-DIMETHYLAMINOBENZALDEHYDE 98% LR (Ehrlich's reagent) (Formyldimethyl aniline). Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. a Thin layer chromatogram showing standard α- and β-naphthol and naphthalene metabolites. Available at: [Link]

  • ResearchGate. Coupling reaction of diazonium salts of aromatic amines with carbazole and its derivatives. Available at: [Link]

  • MySkinRecipes. p-Dimethylaminobenzaldehyde. Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

  • Wikipedia. Ehrlich's reagent. Available at: [Link]

  • PubMed. Mechanism of action of aromatic amines that short-circuit the visual cycle. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the N-acetylation of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of an acetyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its solubility, metabolic stability, and target-binding interactions. This application note provides a comprehensive, field-proven protocol for the N-acetylation of Methyl 3-amino-5-bromo-4-methylbenzoate, a polysubstituted aniline with potential as a scaffold in the synthesis of novel therapeutic agents.

The presence of both electron-donating (methyl) and electron-withdrawing (bromo, methyl ester) groups on the aromatic ring of the substrate presents a unique case for this transformation. The electron-withdrawing groups decrease the nucleophilicity of the amino group, potentially slowing the reaction rate compared to simple anilines.[1][2] This protocol is therefore optimized to ensure efficient and complete conversion.

Reaction Principle and Mechanism

The N-acetylation of this compound is achieved through a nucleophilic acyl substitution reaction with acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which serves a dual role. Firstly, pyridine acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. Secondly, it acts as a Brønsted base to neutralize the acetic acid byproduct, driving the reaction to completion.[3]

The mechanism proceeds as follows: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylpyridinium ion (or directly on the acetic anhydride). This is followed by the collapse of the tetrahedral intermediate and subsequent deprotonation by pyridine to yield the N-acetylated product.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_acetylation N-Acetylation Py Pyridine Ac2O Acetic Anhydride Py->Ac2O Nucleophilic Attack AcPy Acetylpyridinium Ion Ac2O->AcPy AcO Acetate Ac2O->AcO Intermediate Tetrahedral Intermediate AcPy->Intermediate Amine Methyl 3-amino-5-bromo- 4-methylbenzoate Amine->AcPy Nucleophilic Attack Product Methyl 3-acetamido-5-bromo- 4-methylbenzoate Intermediate->Product Collapse & Deprotonation (by Pyridine)

Caption: Reaction mechanism for the pyridine-catalyzed N-acetylation.

Experimental Protocol

This protocol is designed for the efficient N-acetylation of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1g of starting material)
This compound223519-11-7244.091.0 g (4.09 mmol)
Acetic Anhydride108-24-7102.090.63 mL (6.14 mmol, 1.5 eq)
Pyridine (anhydrous)110-86-179.1010 mL
Dichloromethane (DCM)75-09-284.9350 mL
1 M Hydrochloric Acid (HCl)7647-01-036.462 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.012 x 20 mL
Brine (Saturated NaCl solution)7647-14-558.4420 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g
Ethanol (for recrystallization)64-17-546.07As needed
Deionized Water (for recrystallization)7732-18-518.02As needed
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel 60 F254) and chamber

  • UV lamp (254 nm)

Procedure

Experimental_Workflow start Start dissolve Dissolve Substrate in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride Dropwise cool->add_ac2o react Stir at Room Temperature (2-4 hours) add_ac2o->react monitor Monitor by TLC react->monitor workup Work-up monitor->workup quench Quench with Water & Extract with DCM workup->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_nahco3 Wash with Sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify concentrate->purify recrystallize Recrystallize from Ethanol/Water purify->recrystallize characterize Characterize Product recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.09 mmol) in anhydrous pyridine (10 mL).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (0.63 mL, 6.14 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane (DCM).

  • Washing:

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove pyridine.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid.

    • Wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[4][5] Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Characterization of the Product: Methyl 3-acetamido-5-bromo-4-methylbenzoate
  • Appearance: Expected to be an off-white to pale yellow solid.

  • Melting Point: The melting point of the product has not been reported in the literature. However, based on the melting point of similar acetanilides, a melting point in the range of 150-180 °C is anticipated.[6][7][8][9]

  • ¹H NMR (Expected, in CDCl₃):

    • δ ~2.2 ppm (s, 3H, -COCH₃)

    • δ ~2.4 ppm (s, 3H, Ar-CH₃)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

    • δ ~7.5-8.0 ppm (m, 2H, Ar-H)

    • δ ~7.5-8.5 ppm (br s, 1H, -NH)

  • Yield: A typical yield for this type of reaction is expected to be in the range of 80-95%.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Continue stirring at room temperature and monitor by TLC. If the reaction is still sluggish, gently heat the mixture to 40-50 °C.
Low yieldIncomplete reaction or loss during work-up.Ensure complete precipitation during recrystallization by allowing sufficient time for cooling. Minimize the amount of solvent used for washing the crystals.
Product is an oil and not a solidPresence of impurities.Attempt to purify by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Broad melting point rangeImpure product.Repeat the recrystallization process. Ensure the product is completely dry before measuring the melting point.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and toxic. Handle in a fume hood and avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care.

Conclusion

This application note provides a detailed and reliable protocol for the N-acetylation of this compound. The procedure is straightforward, high-yielding, and employs common laboratory reagents and techniques. The resulting product can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.

References

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. ResearchGate. [Link][1]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link][3]

  • CAS#:223519-11-7. Chemsrc. [Link]

  • CAS NO. 223519-11-7 | this compound. Arctom. [Link]

  • This compound [P92116]. ChemUniverse. [Link]

  • Unveiling the Acetanilide Melting Point Mystery. UDTECH. [Link][6]

  • Acetanilide | C8H9NO | CID 904. PubChem. [Link]

  • Acetanilide melting point standard. Krackeler Scientific, Inc.. [Link][8]

  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link][2]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link][5]

Sources

Application Notes & Protocols: The Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Part 1: Foundational Strategy in Bioactive Molecule Synthesis

The Central Role of Chemical Synthesis in Medicine

Chemical synthesis is the engine of drug discovery and development.[1] It provides the essential capability to construct novel molecular entities, replicate rare natural products, and systematically modify existing compounds to enhance their therapeutic properties.[2] From the initial "hit" in a high-throughput screen to the optimized "lead" candidate, and finally to the manufactured Active Pharmaceutical Ingredient (API), synthesis is the enabling science that translates a biological hypothesis into a tangible therapeutic agent.[2][3] The power of modern synthesis lies not just in the ability to make a target molecule, but to do so with precision, efficiency, and scalability, allowing for the exploration of vast chemical space to solve complex medical challenges.[4][5]

Retrosynthetic Analysis: The Blueprint for Molecular Construction

The construction of a complex bioactive molecule is not a random process but a meticulously planned endeavor. The guiding principle for this strategic planning is retrosynthetic analysis , a concept pioneered by E.J. Corey.[6] This logical framework deconstructs the target molecule into progressively simpler precursor fragments, or "synthons".[4] This process is repeated until readily available starting materials are identified. Each "disconnect" in the retrosynthetic direction corresponds to a reliable, high-yielding chemical reaction in the forward, or synthetic, direction.

Causality in Retrosynthesis: The choice of disconnections is governed by several factors:

  • Chemical Logic: Prioritizing the disconnection of bonds that correspond to known, reliable reactions.

  • Stereochemical Control: Ensuring that the stereocenters of the target molecule can be set with high fidelity. This is critical, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities.[7][8]

  • Convergent vs. Linear Synthesis: A convergent strategy, where large fragments are synthesized separately and then combined, is often more efficient and higher-yielding than a linear approach where the molecule is built step-by-step in a single line.

Retrosynthesis_Workflow cluster_retro Retrosynthetic Analysis (Planning) cluster_synth Forward Synthesis (Execution) Target Target Bioactive Molecule Key_Intermediate_A Key Intermediate A Target->Key_Intermediate_A Disconnect 1 Key_Intermediate_B Key Intermediate B Target->Key_Intermediate_B Disconnect 2 Start_A1 Starting Material A1 Key_Intermediate_A->Start_A1 Disconnect 3 Start_A2 Starting Material A2 Key_Intermediate_A->Start_A2 Disconnect 4 Start_B1 Starting Material B1 Key_Intermediate_B->Start_B1 S_A1 Starting Material A1 I_A Key Intermediate A S_A1->I_A Couple S_A2 Starting Material A2 S_A2->I_A Couple S_B1 Starting Material B1 I_B Key Intermediate B S_B1->I_B Final_Target Target Bioactive Molecule I_A->Final_Target Final Coupling I_B->Final_Target Final Coupling

Caption: A flowchart illustrating the logic of retrosynthetic analysis versus forward synthesis.

Part 2: Pillars of Modern Synthesis: Core Methodologies & Protocols

This section details three cornerstone strategies that exemplify the precision, power, and throughput of modern synthetic chemistry.

Focus Area A: Asymmetric Synthesis of Chiral Drugs

Application Note: Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological targets are themselves chiral, meaning they interact differently with the two mirror-image forms (enantiomers) of a chiral drug.[9] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[7][8] Therefore, the ability to selectively synthesize only the desired enantiomer—a process known as asymmetric synthesis—is a non-negotiable requirement in modern drug development.[7][10]

Protocol: Asymmetric Hydrogenation for the Synthesis of L-DOPA L-DOPA is a crucial drug for treating Parkinson's disease, acting as a precursor to the neurotransmitter dopamine.[11] Its bioactivity resides exclusively in the (S)-enantiomer. The Monsanto process, a landmark in industrial chemistry, utilized an asymmetric hydrogenation to set this critical stereocenter.[12]

Objective: To prepare N-acetyl-L-DOPA methyl ester from an achiral precursor using a chiral rhodium catalyst.

ParameterValue/ConditionRationale
Catalyst Rh(DIPAMP)(COD)BF₄The chiral diphosphine ligand (DIPAMP) creates a chiral environment around the Rh metal center, forcing the hydrogen addition to occur on a specific face of the double bond.
Substrate Methyl-2-acetamido-3-(3,4-diacetoxyphenyl)acrylateAn achiral enamide precursor that can be readily prepared.
Solvent MethanolA polar protic solvent suitable for hydrogenation reactions.
Hydrogen Pressure 3 atmProvides a sufficient concentration of H₂ for the reaction without requiring specialized high-pressure equipment.
Temperature 50 °CBalances reaction rate with catalyst stability and selectivity.
Enantiomeric Excess >95% eeThe high stereoselectivity of the catalyst ensures the vast majority of the product is the desired L-enantiomer.

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a suitable pressure vessel with an inert gas (e.g., Argon or Nitrogen). This is critical as hydrogenation catalysts are sensitive to oxygen.

  • Catalyst & Substrate Addition: Add the achiral enamide substrate and the chiral Rhodium catalyst to the vessel.

  • Solvent Addition: Add degassed methanol via cannula.

  • Pressurization: Seal the vessel, purge with hydrogen gas several times, and then pressurize to 3 atm with H₂.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by analyzing aliquots via TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified via crystallization or chromatography.

  • Validation: The enantiomeric excess (ee) of the product must be determined using a chiral analytical technique, such as chiral HPLC or NMR with a chiral shift reagent, to confirm the success of the asymmetric induction.

Asymmetric_Synthesis cluster_reactants cluster_products Prochiral Prochiral Substrate (Flat) Catalyst Chiral Catalyst (e.g., Rh-DIPAMP) Prochiral->Catalyst Binds to one face Enantiomer_S (S)-Enantiomer (Desired Product) Catalyst->Enantiomer_S H₂ addition (Favored Path) Enantiomer_R (R)-Enantiomer (Minor Product) Catalyst->Enantiomer_R H₂ addition (Disfavored Path)

Caption: A conceptual diagram of catalyst-controlled asymmetric synthesis.

Focus Area B: Total Synthesis of Complex Natural Products

Application Note: Natural products are a rich source of inspiration for drug discovery, often possessing unique and potent biological activities.[13] However, they are frequently isolated from nature in minuscule quantities. Total synthesis provides a means to produce these complex molecules in the laboratory, confirming their structure and enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[14][15] The total synthesis of Paclitaxel (Taxol®), a potent anticancer agent, is a landmark achievement that showcases the strategic and technical prowess required to construct such a molecule.[16][17][18] Taxol has a complex core structure with 11 stereocenters, presenting a formidable synthetic challenge.[16][18]

Protocol Highlight: The Ojima-Holton Lactam and Baccatin III Coupling for Paclitaxel (Taxol®) Semisynthesis While several de novo total syntheses of Taxol have been accomplished, a more commercially viable route involves the semi-synthesis from Baccatin III, a more abundant precursor isolated from the needles of the European yew tree. A key step is the attachment of the C13 side chain, famously achieved using the Ojima lactam.

Objective: To couple a protected side-chain precursor (the Ojima lactam) to the C13 hydroxyl group of Baccatin III.

Step-by-Step Methodology:

  • Protection of Baccatin III: The C7 hydroxyl group of Baccatin III is often protected (e.g., as a triethylsilyl (TES) ether) to prevent side reactions.

  • Activation of C13-OH: The protected Baccatin III is treated with a strong base, such as Lithium Hexamethyldisilazide (LHMDS), at low temperature (e.g., -40 °C) in an anhydrous aprotic solvent like THF. This deprotonates the C13 hydroxyl group to form a more nucleophilic alkoxide.

    • Causality: A strong, non-nucleophilic, sterically hindered base is required to selectively deprotonate the hydroxyl group without attacking other electrophilic sites on the molecule. Low temperature is crucial to maintain the stability of the alkoxide intermediate.

  • Lactam Coupling: The β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one) is added to the solution. The Baccatin III alkoxide attacks the strained four-membered ring of the lactam, opening it to form an ester linkage and generate the complete Taxol skeleton.

  • Deprotection: The protecting groups (e.g., TES groups at C7 and C2' of the side chain) are removed under acidic conditions (e.g., HF-Pyridine) to yield the final Paclitaxel molecule.

  • Purification and Validation: The final product is purified using advanced chromatographic techniques like HPLC. Its structure and purity are confirmed rigorously using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and comparison to an authentic standard.

Focus Area C: Combinatorial Chemistry and Library Synthesis

Application Note: The "one molecule at a time" approach of traditional synthesis is inefficient for discovering new drug leads.[19] Combinatorial chemistry addresses this by enabling the simultaneous synthesis of a large number of different but structurally related molecules, known as a library.[20][21] This approach dramatically increases the throughput of discovery, allowing for the rapid generation of thousands of compounds for screening against a biological target.[20][22] Solid-Phase Peptide Synthesis (SPPS) is a prime example of a combinatorial technique used to create libraries of peptides.[23]

Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptide Library In SPPS, the C-terminus of the first amino acid is covalently attached to an insoluble polymer resin.[23][24] The peptide is then elongated one amino acid at a time through a cycle of deprotection and coupling reactions, with excess reagents and byproducts being simply washed away after each step.[25][26]

Objective: To synthesize a small peptide (e.g., Tyr-Gly-Gly-Phe) on a solid support using Fmoc chemistry.

The SPPS Cycle:

  • Resin Swelling: The solid support (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like Dimethylformamide (DMF) for 30-60 minutes to allow reagents to access the reactive sites within the polymer beads.[23][24]

  • Fmoc Deprotection: The terminal amino acid on the resin is protected with an acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed by treating the resin with a solution of 20% piperidine in DMF for ~10-20 minutes. The resulting free amine is now ready for the next coupling step.[27]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and Fmoc byproducts. This washing step is critical for ensuring high purity of the final product.[25]

  • Amino Acid Activation & Coupling: The next Fmoc-protected amino acid is activated in solution using a coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIPEA).[27] This activated species is then added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to go to completion.

  • Washing: The resin is again washed thoroughly with DMF and other solvents (like DCM) to remove excess activated amino acid and coupling byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a strong acid "cocktail," typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to trap reactive cations.[25]

  • Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.

  • Validation: The crude peptide's identity is confirmed by Mass Spectrometry (e.g., MALDI-TOF or LC-MS), and its purity is assessed by analytical HPLC.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Couple Wash2 4. Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleave Final Cleavage (TFA Cocktail) Wash2->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Part 3: Enabling Technologies: Enhancing Efficiency and Scope

Focus Area D: Biocatalysis

Application Note: Biocatalysis leverages the power of enzymes to perform chemical transformations.[28] Enzymes operate under mild conditions (aqueous solvent, room temperature) and exhibit exquisite selectivity (chemo-, regio-, and stereoselectivity), often eliminating the need for complex protecting group strategies.[29][30][31] This makes biocatalysis a cornerstone of "green chemistry," reducing waste and improving the environmental footprint of synthetic processes.[32][33] Ketoreductases (KREDs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols, a key transformation in the synthesis of many APIs.[29]

Focus Area E: Flow Chemistry

Application Note: Flow chemistry, or continuous manufacturing, conducts reactions by continuously pumping reagents through a reactor rather than in a traditional batch flask.[3][34] This technology offers significant advantages:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions (e.g., nitrations, hydrogenations).[35][36]

  • Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities.[3][36]

  • Scalability: Scaling up a reaction simply means running the system for a longer period, bypassing the challenges of scaling up batch reactors.[34]

Part 4: The Unseen Essential: Analysis and Validation

A synthesized molecule is only as valuable as its confirmed identity and purity. Every protocol must conclude with a rigorous validation system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for elucidating the exact structure and connectivity of a molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can provide fragmentation data to support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of a compound and, with a chiral stationary phase, to determine its enantiomeric excess.

  • X-ray Crystallography: Provides unambiguous, three-dimensional structural proof for crystalline solids.

Part 5: Conclusion & Future Outlook

Chemical synthesis is a dynamic and indispensable field at the core of modern medicine. The strategies outlined here—from the logical elegance of retrosynthesis to the precision of asymmetric catalysis and the throughput of combinatorial methods—represent the fundamental tools of the trade. Emerging technologies are further pushing the boundaries of what is possible. The integration of Artificial Intelligence (AI) is beginning to revolutionize retrosynthetic planning, while new catalytic methods like photoredox catalysis are enabling previously inaccessible chemical transformations.[5] By combining foundational principles with these cutting-edge innovations, synthetic chemists will continue to build the molecules that define the future of healthcare.

Part 6: References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). UCI Department of Chemistry.

  • (PDF) A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. (2025). Journal of Pharma Insights and Research.

  • Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). PubMed.

  • Flow Chemistry in the Pharmaceutical Industry. Syrris.

  • Electroenzymatic synthesis of l-DOPA. PubMed.

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

  • The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. (2020). ResearchGate.

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace.

  • Combinatorial Chemistry-A Novel Tool for Drug Discovery. (2001). Indian Journal of Pharmaceutical Sciences.

  • Flow Chemistry: Pathway for Continuous API Manufacturing. (2017). Pharma's Almanac.

  • Combinatorial Chemistry in Drug Discovery. PMC - NIH.

  • Strategies and Lessons Learned from Total Synthesis of Taxol. Semantic Scholar.

  • Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. (2021). Accounts of Chemical Research.

  • THE EFFECTS OF COMBINATORIAL CHEMISTRY AND TECHNOLOGIES ON DRUG DISCOVERY AND BIOTECHNOLOGY – A MINI REVIEW. AIR Unimi.

  • Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). Chemical Reviews.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI.

  • Revolutionizing Pharma Production with Continuous Flow Chemistry. (2024). Aurigene Pharmaceutical Services.

  • Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. (2021). ACS Publications.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Advancements in biocatalysis: A comprehensive review of applications in organic synthesis. (2025). Taylor & Francis Online.

  • Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. ResearchGate.

  • A Review on Combinatorial Chemistry. (2017). PharmaTutor.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). ResearchGate.

  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. (2020). PMC - NIH.

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.

  • Book Review of Biocatalysis in Organic Synthesis. (2015). ACS Publications.

  • Power of Biocatalysis for Organic Synthesis. PMC - PubMed Central - NIH.

  • New strategies to enhance the efficiency and precision of drug discovery. (2025). PMC.

  • Biocatalysis making waves in organic chemistry. (2021). Chemical Society Reviews (RSC Publishing).

  • A Compressive Review about Taxol®: History and Future Challenges. MDPI.

  • Biocatalysis making waves in organic chemistry. (2021). Chemical Society Reviews (RSC Publishing).

  • Overview on the biotechnological production of l-DOPA. Scilit.

  • Innovation in Synthetic Methods for Drug Discovery and Development. (2024). Hilaris Publisher.

  • Synthesis and Biological Evaluation of Novel Paclitaxel (Taxol) D-Ring Modified Analogues. ACS Publications.

  • Asymmetric Synthesis. Genesis Drug Discovery & Development.

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH.

  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC.

  • Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT).

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry.

  • Asymmetric synthesis of L-DOPA and (R)-selegiline via, OsO4-catalyzed asymmetric dihydroxylation. (2025). ResearchGate.

  • Innovative Synthetic Strategies in Drug Discovery. MDPI.

  • Enantioselective synthesis of 5-fluoro-L-DOPA via chemoenzymatic route. (2025). ResearchGate.

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC.

  • Methods of asymmetric synthesis. (2022). ResearchGate.

  • Green Synthesis of Bioactive Molecules: A Review. (2023). International Journal of Pharmacy Research & Technology (IJPRT).

  • Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PMC - PubMed Central.

  • Enantioselective synthesis of 6-[fluorine-18]-fluoro-L-dopa from no- carrier-added fluorine-18-fluoride. (2025). ResearchGate.

Sources

Application Notes and Protocols: Methyl 3-amino-5-bromo-4-methylbenzoate as a Versatile Intermediate for Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anilines in Chromophore Development

In the vast landscape of synthetic colorants, azo dyes remain the most significant and versatile class, attributable to their straightforward synthesis, broad color palette, and robust performance across various applications. The final properties of an azo dye—hue, intensity, lightfastness, and solubility—are intricately linked to the electronic and steric characteristics of its constituent aromatic rings. Consequently, the synthesis of novel dye structures with tailored properties is a perpetual objective for researchers in materials science, textiles, and specialty chemicals.

Methyl 3-amino-5-bromo-4-methylbenzoate is a strategically designed aromatic amine that serves as a valuable intermediate in the synthesis of high-performance azo dyes. Its structure incorporates several key features: an amino group for diazotization, a bromine atom, and a methyl group that influence the electronic properties of the aromatic ring, and a methyl ester for further functionalization or to modulate solubility. The presence of the bromine atom, an electron-withdrawing group, can lead to a bathochromic shift (a deepening of the color) in the resulting dye and can also enhance lightfastness. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent application in the preparation of a representative azo dye.

Part 1: Synthesis of the Intermediate: this compound

The synthesis of this compound can be approached from commercially available starting materials. A plausible and efficient route begins with Methyl 3-amino-4-methylbenzoate, which is then subjected to regioselective bromination.

Rationale for the Synthetic Approach

The choice of starting with Methyl 3-amino-4-methylbenzoate is based on its commercial availability and the directing effects of the amino and methyl groups in electrophilic aromatic substitution. The amino group is a powerful activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. In this case, the position ortho to the amino group and meta to the methyl group is the most sterically accessible and electronically favorable for bromination.

Experimental Protocol: Bromination of Methyl 3-amino-4-methylbenzoate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (Example)Notes
Methyl 3-amino-4-methylbenzoate165.1910.0 g0.0605Starting material
N-Bromosuccinimide (NBS)177.9810.8 g0.0607Brominating agent
Chloroform (CHCl₃)119.38200 mL-Anhydrous, for reaction
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-For quenching
Saturated Sodium Chloride (Brine)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37--For drying the organic phase
Ethyl Acetate88.11--For extraction and chromatography
Hexanes---For chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-amino-4-methylbenzoate (10.0 g, 0.0605 mol) in 200 mL of anhydrous chloroform. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (10.8 g, 0.0607 mol) in 50 mL of chloroform dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with 50 mL of brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 2: Application in Azo Dye Synthesis

The synthesized this compound serves as the diazo component in the classical two-step synthesis of azo dyes: diazotization followed by azo coupling.

Principle of the Reaction
  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[1] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or a naphthol, in an electrophilic aromatic substitution reaction to form the stable azo dye.[3]

Experimental Protocol: Synthesis of an Azo Dye with β-Naphthol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (Example)Notes
This compound244.095.0 g0.0205Diazo component
Concentrated Hydrochloric Acid (HCl)36.4610 mL-For diazotization
Sodium Nitrite (NaNO₂)69.001.5 g0.0217For generating nitrous acid
β-Naphthol144.173.0 g0.0208Coupling component
Sodium Hydroxide (NaOH)40.002.0 g0.05To dissolve β-naphthol
Water18.02--As solvent
Ice---For temperature control

Procedure:

Step 1: Diazotization

  • In a 250 mL beaker, suspend this compound (5.0 g, 0.0205 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (25 mL). Stir the mixture and cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.5 g, 0.0217 mol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension with constant stirring, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The formation of a clear solution of the diazonium salt should be observed.

Step 2: Azo Coupling

  • In a 500 mL beaker, dissolve β-naphthol (3.0 g, 0.0208 mol) in a solution of sodium hydroxide (2.0 g, 0.05 mol) in 50 mL of water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the dye with a copious amount of cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Results and Characterization

The resulting azo dye is expected to be a vividly colored solid. The exact color will depend on the extended conjugation and the electronic effects of the substituents. The presence of the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl groups will influence the absorption maximum in the visible spectrum.

Hypothetical Properties of the Synthesized Azo Dye:

PropertyExpected Value/Observation
Appearance Red to deep red crystalline solid
Melting Point >200 °C (typical for azo dyes)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone
UV-Vis (in Ethanol) λmax ≈ 480-520 nm

Further characterization by techniques such as FT-IR, ¹H NMR, and Mass Spectrometry would be required to confirm the structure of the synthesized dye.

Visualization of Synthetic Pathways

Synthesis of this compound

G start Methyl 3-amino-4-methylbenzoate reagents NBS, CHCl3, 0 °C start->reagents product This compound reagents->product

Caption: Bromination of Methyl 3-amino-4-methylbenzoate.

Synthesis of Azo Dye

G start This compound diazotization 1. HCl, NaNO2, 0-5 °C 2. β-Naphthol, NaOH start->diazotization product Azo Dye diazotization->product

Caption: Diazotization and Azo Coupling Reaction.

Conclusion and Future Perspectives

This application note has detailed reliable protocols for the synthesis of the versatile dye intermediate, this compound, and its subsequent use in the preparation of a representative azo dye. The presented methodologies are based on well-established chemical principles and provide a solid foundation for researchers to explore the synthesis of a diverse library of novel azo dyes. By varying the coupling component, a wide range of colors and properties can be achieved. The strategic placement of the bromo and methyl substituents on the diazo component offers a powerful tool for fine-tuning the characteristics of the final dye molecules, making this intermediate a valuable asset in the field of color chemistry.

References

  • Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1109.
  • Hanna, S. B., Hunziker, A., Saito, T., & Zollinger, H. (1971). Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Part 1. The rates of reaction in nonaqueous acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (16), 2145-2149.
  • Lendenmann, U., Spain, J. C., & Smets, B. F. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 35(2), 175-184.
  • Wikipedia. (2023). Azo coupling. [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • Lendenmann, U., Spain, J. C., & Smets, B. F. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. FEMS Microbiology Ecology, 35(2), 175-184.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15.
  • Chemistry Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol. [Link]

  • Schrolf, C., & Schomaker, J. M. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1938-1944.
  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • Patel, K. D., Mistry, B. D., & Desai, K. R. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 118-122.
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (2017).
  • PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. [Link]

  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2003).
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 3-amino-5-bromo-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields during the synthesis of this key chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can systematically troubleshoot your experiment, optimize reaction conditions, and improve the overall efficiency of your synthesis.

Understanding the Synthetic Pathway

The most reliable and regiochemically controlled synthesis of this compound is a three-step process starting from Methyl 4-methylbenzoate. This route is designed to strategically install the substituents by carefully managing the directing effects of the functional groups at each stage.

The overall synthetic workflow is as follows:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Nitro Group Reduction A Methyl 4-methylbenzoate B Methyl 3-bromo-4-methylbenzoate A->B Br₂ / FeBr₃ or NBS C Methyl 3-bromo-5-nitro-4-methylbenzoate B->C HNO₃ / H₂SO₄ D This compound C->D Fe / HCl or H₂ / Pd-C

Caption: Recommended three-step synthesis of this compound.

This sequence is logical because:

  • Bromination First: Starting with Methyl 4-methylbenzoate, the activating, ortho-, para-directing methyl group and the deactivating, meta-directing ester group work together to favor bromination at the C3 position.

  • Nitration Second: With the C3 and C4 positions occupied, the powerful activating effect of the methyl group directs the incoming nitro group to the C5 position, which is ortho to the methyl group.

  • Reduction Last: A standard reduction of the nitro group yields the final amine product without affecting the other functional groups, provided the correct reagents are chosen.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis, leading to diminished yields.

Step 1: Electrophilic Bromination of Methyl 4-methylbenzoate
Q: My bromination reaction is producing a mixture of isomers, primarily the desired 3-bromo product along with the 2-bromo isomer. How can I improve regioselectivity?

A: The formation of multiple isomers during electrophilic aromatic substitution is a common challenge stemming from competing directing effects. While the combination of the C4-methyl and C1-ester groups favors substitution at C3, improper reaction conditions can lead to the formation of the C2 isomer.

Causality and Troubleshooting Strategies:

  • Choice of Brominating Agent: The reactivity of the brominating agent is a key factor.

    • Br₂ with a Lewis Acid (e.g., FeBr₃): This creates a highly reactive "Br+" electrophile, which can sometimes be less selective.[1][2] Ensure the catalyst is anhydrous and used in appropriate catalytic amounts.

    • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent for activated rings.[3] Using NBS with a catalyst like silica gel or in an appropriate solvent can significantly improve selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Nonpolar solvents like dichloromethane (DCM) or carbon tetrachloride are generally preferred.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-10 °C) can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which typically leads to the C3 isomer.

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, often more selective than Br₂/FeBr₃.
Solvent Dichloromethane (DCM)Nonpolar, facilitates clean reaction.
Temperature 0–10 °CReduces the rate of side reactions, favoring the primary product.
Step 2: Electrophilic Nitration of Methyl 3-bromo-4-methylbenzoate
Q: I am observing a very low yield and the formation of dark, tarry byproducts during the nitration step. What is causing this degradation?

A: This is a classic sign of an uncontrolled exothermic reaction. The nitration of aromatic compounds is highly exothermic, and excessive heat can lead to oxidative side reactions and the formation of polymeric tar.[4]

Causality and Troubleshooting Strategies:

  • Temperature Control is Critical: This is the most important parameter to control.

    • Action: Maintain the reaction temperature strictly between 0–5 °C throughout the addition of the nitrating mixture. Use an ice-salt or acetone-dry ice bath for better temperature management.

  • Rate of Addition: Adding the nitrating mixture too quickly will cause a rapid increase in local temperature, leading to degradation.

    • Action: Add the pre-chilled nitrating mixture (HNO₃/H₂SO₄) dropwise to the cooled solution of your substrate over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure efficient heat dissipation.[5][6]

  • Purity of Reagents: Ensure that concentrated sulfuric and nitric acids are of high purity and appropriate concentration. Water contamination can alter the nature of the nitrating species.

Q: My product is contaminated with a significant amount of dinitro compound. How do I prevent over-nitration?

A: The formation of dinitro byproducts occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long after the primary nitration is complete.

Causality and Troubleshooting Strategies:

  • Stoichiometry: Using a large excess of nitric acid increases the likelihood of a second nitration event.

    • Action: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). Carefully calculate the required amounts before starting.

  • Reaction Time and Temperature: After the addition of the nitrating mixture is complete, allowing the reaction to stir for an extended period, especially if warmed to room temperature, can promote over-nitration.

    • Action: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice.[5]

Step 3: Reduction of Methyl 3-bromo-5-nitro-4-methylbenzoate
Q: The reduction of the nitro group is incomplete, and I am isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

A: Incomplete reduction is a frequent issue, often related to the activity of the reducing agent or the reaction conditions.[4]

Causality and Troubleshooting Strategies:

  • Reducing Agent Activity (Fe/HCl or Sn/HCl): The surface of metal powders like iron can become passivated by a layer of oxide, reducing their reactivity.

    • Action: Pre-activate the iron powder by washing it with dilute HCl to remove the oxide layer just before use. Ensure the metal is finely divided to maximize surface area.

  • Stoichiometry: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

    • Action: Use a significant stoichiometric excess of the metal (e.g., 3-5 equivalents).

  • Solubility: The starting nitro compound must be sufficiently soluble in the reaction solvent for efficient contact with the reducing agent.

    • Action: Use a co-solvent system like ethanol/water or acetic acid to improve the solubility of the starting material.

  • Catalytic Hydrogenation (H₂/Pd-C): This is often a cleaner and more efficient method.

    • Action: Ensure the catalyst is active and not poisoned. Use an appropriate solvent like methanol or ethyl acetate. Run the reaction under a positive pressure of hydrogen (e.g., 50 psi) until hydrogen uptake ceases.[7]

Q: I am observing de-bromination as a side reaction during the reduction. How can this be avoided?

A: De-bromination is a known side reaction, particularly during catalytic hydrogenation where the catalyst can also reduce the C-Br bond.

Causality and Troubleshooting Strategies:

  • Choice of Reduction Method: Catalytic hydrogenation is more prone to causing dehalogenation than metal/acid reductions.

    • Action: If de-bromination is significant with H₂/Pd-C, switch to a metal-based reduction system like iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl). This method is generally selective for the nitro group in the presence of aryl halides.

  • Catalyst Moderation: If hydrogenation is the only option, the catalyst's activity can be moderated.

    • Action: Sometimes, using a less active catalyst or adding a catalyst poison (like quinoline) in trace amounts can suppress dehalogenation, although this may also slow the desired reduction.

G start Low Yield Observed q1 Which step has low yield? start->q1 bromination Bromination q1->bromination Step 1 nitration Nitration q1->nitration Step 2 reduction Reduction q1->reduction Step 3 brom_issue Problem: Isomer Mixture bromination->brom_issue brom_sol Solution: - Use NBS instead of Br₂ - Lower reaction temperature (0-10°C) - Use nonpolar solvent (DCM) brom_issue->brom_sol nit_issue Problem: Tarry Product / Dinitro? nitration->nit_issue nit_sol1 Solution (Tar): - Strict temp control (0-5°C) - Slow, dropwise addition of nitrating mix nit_issue->nit_sol1 Tarry nit_sol2 Solution (Dinitro): - Use 1.05-1.1 eq. HNO₃ - Monitor by TLC and quench promptly nit_issue->nit_sol2 Dinitro red_issue Problem: Incomplete / De-bromination? reduction->red_issue red_sol1 Solution (Incomplete): - Activate Fe with dilute HCl - Use 3-5 eq. of Fe - Use co-solvent (EtOH/H₂O) red_issue->red_sol1 Incomplete red_sol2 Solution (De-bromination): - Switch from H₂/Pd-C to Fe/HCl - Fe/HCl is more selective for NO₂ red_issue->red_sol2 De-bromination

Caption: Troubleshooting logic for low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for safely handling the nitrating mixture (HNO₃/H₂SO₄)? A1: The nitrating mixture is extremely corrosive and the reaction is highly exothermic. Always prepare it by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never the other way around. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

Q2: How can I best monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The product of each step should have a different polarity (Rf value) from the starting material. For example, the nitro compound will be more polar than the bromo-intermediate, and the final amine will be more polar than the nitro-compound.

Q3: My final product seems to be an oil or fails to crystallize. What should I do? A3: This usually indicates the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography on silica gel is the recommended next step. Finding a suitable recrystallization solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) can also help induce crystallization and improve purity.

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-4-methylbenzoate

Adapted from standard electrophilic bromination procedures.[3]

  • Materials:

    • Methyl 4-methylbenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl 4-methylbenzoate in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.

    • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from hexanes.

Protocol 2: Synthesis of Methyl 3-bromo-5-nitro-4-methylbenzoate

Adapted from established nitration protocols.[5][6][8]

  • Materials:

    • Methyl 3-bromo-4-methylbenzoate (1.0 eq)

    • Concentrated Sulfuric Acid (~3-4 volumes)

    • Concentrated Nitric Acid (1.1 eq)

  • Procedure:

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath (0-5 °C).

    • In the main reaction flask, dissolve Methyl 3-bromo-4-methylbenzoate in concentrated sulfuric acid and cool to 0 °C.

    • Add the pre-chilled nitrating mixture dropwise to the substrate solution over 30-45 minutes, maintaining the internal temperature at 0-5 °C with vigorous stirring.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes, monitoring by TLC.

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Purify the crude product by recrystallization from methanol or ethanol.

Protocol 3: Synthesis of this compound

Adapted from standard nitro reduction methods.[4][9]

  • Materials:

    • Methyl 3-bromo-5-nitro-4-methylbenzoate (1.0 eq)

    • Iron powder (Fe), <325 mesh (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

    • Ethanol and Water

  • Procedure:

    • Create a suspension of the nitro compound and iron powder in a 5:1 mixture of ethanol and water.

    • Heat the mixture to a gentle reflux (around 70-80 °C).

    • Add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and the reflux rate may increase.

    • Maintain the reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Neutralize the remaining aqueous solution with saturated sodium bicarbonate and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

    • The product can be further purified by recrystallization if necessary.

References

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - RSC Publishing. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE | - YouTube. [Link]

  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium … - ResearchGate. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. [Link]

  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. [Link]

  • Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem. [Link]

  • NITRATION OF METHYL BENZOATE. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Bromination of Aniline (video) - Khan Academy. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. [Link]

  • Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem. [Link]

  • Sandmeyer Reaction - YouTube. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

  • Supporting Information - CDC Stacks. [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google P
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. [Link]

  • Methyl 3-bromo-5-nitrobenzoate (C8H6BrNO4) - PubChemLite. [Link]

Sources

Preventing byproduct formation in the bromination of methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective bromination of methyl 3-amino-4-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly activated system. Here, we address common challenges, provide troubleshooting strategies, and offer validated protocols to help you prevent byproduct formation and achieve high yields of your desired mono-brominated product.

Understanding the Challenge: A Highly Activated System

The bromination of methyl 3-amino-4-methylbenzoate presents a classic challenge in regioselectivity. The aromatic ring is substituted with three distinct groups, each exerting its own electronic influence.

  • -NH₂ (Amino): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C6, and C4 - though C4 is already substituted).[1][2] Its strong resonance electron-donating effect makes the ring highly nucleophilic.

  • -CH₃ (Methyl): A weakly activating group, also directing ortho and para (C3, C5 - though C3 is substituted).[3]

  • -COOCH₃ (Methyl Ester): A deactivating group that directs meta (C2, C6).[4]

The directing effects of these groups are not additive in a simple sense. The amino group's powerful activating nature dominates, making the positions ortho to it (C2 and C6) extremely reactive. This high reactivity is the primary cause of common issues like over-bromination and oxidation.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the bromination of this substrate in a question-and-answer format.

Q1: My reaction is yielding a mixture of di- and tri-brominated compounds. How can I achieve mono-substitution?

A1: This is the most common problem and stems from the potent activating effect of the amino group. When a powerful brominating agent like bromine (Br₂) is used, the initial mono-brominated product is often more reactive than the starting material, leading to rapid subsequent brominations.[5][6]

The Causality: The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, drastically increasing the electron density at the ortho and para positions and making the molecule highly susceptible to multiple electrophilic attacks.[2]

The Solution: Attenuate the Activator. The most reliable strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide, typically an acetamide (-NHCOCH₃).[7] The acetyl group is electron-withdrawing by resonance, which pulls electron density away from the nitrogen, thus "taming" its activating influence. The N-acetyl group is still an ortho, para-director, but it is significantly less activating than a free amino group, which prevents over-bromination.[5][8] This protection strategy involves a three-step sequence:

  • Protection: Acetylation of the amino group.

  • Bromination: Electrophilic bromination of the N-acetylated intermediate.

  • Deprotection: Hydrolysis of the amide to restore the amino group.

G cluster_workflow Figure 1: The Protect-Brominate-Deprotect Strategy Start Methyl 3-amino- 4-methylbenzoate Protect Step 1: Protection (Acetylation) Start->Protect Ac₂O, Pyridine Intermediate N-Acetyl Intermediate Protect->Intermediate Brominate Step 2: Bromination (e.g., with NBS) Intermediate->Brominate NBS, AcOH BromoIntermediate Brominated N-Acetyl Intermediate Brominate->BromoIntermediate Deprotect Step 3: Deprotection (Hydrolysis) BromoIntermediate->Deprotect H⁺/H₂O or OH⁻/H₂O End Desired Mono-bromo Product Deprotect->End

Caption: A workflow for controlled mono-bromination.

Q2: I'm observing significant formation of a dark, insoluble tar in my reaction vessel. What is happening and how can I prevent it?

A2: The formation of dark, often polymeric, material is a strong indicator of oxidation. Aniline and its derivatives are electron-rich and can be easily oxidized by electrophilic brominating agents, especially elemental bromine (Br₂).[9]

The Causality: The brominating agent acts as an oxidizing agent, leading to a complex series of reactions that form highly conjugated, colored byproducts instead of the desired substitution product.

Solutions:

  • Protect the Amine: As detailed in A1, converting the amine to an acetamide makes it significantly less susceptible to oxidation.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective source of electrophilic bromine compared to Br₂.[10] It generates a low concentration of Br⁺ in situ, reducing the likelihood of side reactions like oxidation.

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0-25 °C) can help slow down the rate of oxidation relative to the desired bromination.

Q3: Which brominating agent and solvent system should I choose for the best selectivity?

A3: The choice of reagent and solvent is critical for controlling selectivity and minimizing byproducts. For a highly activated substrate like this, moving away from harsh conditions is key.

Reagent SystemProsConsRecommendation
Br₂ in Acetic Acid Inexpensive, potent.High risk of over-bromination and oxidation.[6] Difficult to control stoichiometry.Not Recommended for the unprotected amine. May be used cautiously with the protected N-acetyl intermediate.
NBS in DMF or Acetonitrile Milder, more selective.[10] Easier to handle than Br₂. Reduces oxidation.More expensive than Br₂. DMF can be difficult to remove.Highly Recommended. This is the preferred system for achieving mono-bromination, especially on the protected intermediate.
NBS in Acetic Acid Good solvent for the substrate, promotes electrophilicity.Can still be quite reactive; requires careful temperature control.A viable alternative to DMF/Acetonitrile, particularly for the protected substrate.
CuBr₂ Can offer different regioselectivity in some systems.[11]Often requires higher temperatures; can be less efficient.An option to explore if other methods fail or if a different isomer is desired.

Validated Experimental Protocols

The following protocols outline the recommended three-step process for the selective mono-bromination of methyl 3-amino-4-methylbenzoate.

Protocol 1: Protection of the Amino Group (Acetylation)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-amino-4-methylbenzoate (1.0 eq) in a minimal amount of glacial acetic acid or pyridine.

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Add acetic anhydride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. The protected product, methyl 3-acetamido-4-methylbenzoate, will often precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. The product is typically pure enough for the next step without further purification.

Protocol 2: Selective Bromination of Methyl 3-acetamido-4-methylbenzoate

Caption: Expected regiochemical outcome of bromination.

  • Setup: Dissolve the dried methyl 3-acetamido-4-methylbenzoate (1.0 eq) in glacial acetic acid or acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) to the solution in one portion at room temperature. Note: Adding NBS portion-wise can help control the reaction exotherm.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The primary product expected is methyl 2-bromo-3-acetamido-4-methylbenzoate due to the directing influence of the acetamido group.

  • Workup: Once the reaction is complete, pour the mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium thiosulfate (to quench any remaining bromine), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization.

Protocol 3: Deprotection via Acidic Hydrolysis
  • Setup: Suspend the purified brominated intermediate (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acid by the slow addition of a base, such as saturated aqueous sodium bicarbonate or ammonium hydroxide, until the pH is ~7-8.

  • Isolation: The deprotected product, methyl 2-bromo-3-amino-4-methylbenzoate, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

By following this structured, three-step approach, researchers can overcome the inherent reactivity of the substrate and reliably synthesize the desired mono-brominated product with high purity and yield, avoiding the common pitfalls of byproduct formation.

References

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube. [Link]

  • 7.4: Activation and Deactivation. Chemistry LibreTexts. [Link]

  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? Sathee Forum. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Bromination of Aniline. Khan Academy. [Link]

  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Toppr. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]

  • Bromination Help. Reddit. [Link]

  • Bromination - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Technical Support Center: Optimizing Reflux Time for Fischer Esterification of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Esterification of Benzoic Acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing this crucial reaction. As a self-validating system, each protocol and troubleshooting step is explained with its underlying scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Fischer esterification, and why is reflux necessary?

A1: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (benzoic acid) and an alcohol to form an ester and water.[1][2][3] Refluxing, or heating the reaction mixture to its boiling point and condensing the vapors back into the flask, is essential for several reasons.[4][5] Firstly, it provides the necessary activation energy to increase the reaction rate, which is often slow at room temperature.[4] Secondly, it allows the reaction to be maintained at a constant, elevated temperature for an extended period without loss of solvent or reactants.[5]

Q2: How does the acid catalyst function in the Fischer esterification of benzoic acid?

A2: The strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a pivotal role by protonating the carbonyl oxygen of the benzoic acid.[6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][6] The catalyst is regenerated at the end of the reaction cycle, making it a true catalyst.

Q3: What is a typical reflux time for the Fischer esterification of benzoic acid, and what factors influence it?

A3: A typical reflux time for the Fischer esterification of benzoic acid can range from 1 to 10 hours. However, this is highly dependent on several factors:

  • The specific alcohol used: Primary alcohols generally react faster than secondary alcohols, while tertiary alcohols are prone to elimination side reactions.[2]

  • Substituents on the benzoic acid ring: Electron-withdrawing groups on the benzoic acid ring can increase the reaction rate, while bulky ortho-substituents can decrease the rate due to steric hindrance.

  • Reaction temperature: Higher temperatures generally lead to faster reaction rates.

  • Efficiency of water removal: The presence of water can reverse the reaction, so its efficient removal is crucial for driving the reaction to completion.[7]

Q4: How can I monitor the progress of my Fischer esterification reaction to determine the optimal reflux time?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[8] By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the disappearance of the starting materials (benzoic acid and alcohol) and the appearance of the ester product. The reaction is considered complete when the spot corresponding to the limiting reagent is no longer visible.

Troubleshooting Guide

This section addresses common issues encountered during the Fischer esterification of benzoic acids and provides a logical approach to troubleshooting.

Problem 1: Low Yield of Ester

A low yield is one of the most common problems and can be attributed to the equilibrium nature of the reaction.[1]

Possible Causes & Solutions:

  • Equilibrium Not Shifted Towards Products:

    • Use a Large Excess of Alcohol: Employing the alcohol as the solvent or using a significant molar excess (e.g., 4-fold or more) can shift the equilibrium towards the ester.[7][9]

    • Remove Water as it Forms: The continuous removal of water, a byproduct of the reaction, is critical to prevent the reverse reaction (ester hydrolysis).[7][10] This can be effectively achieved using a Dean-Stark apparatus.[1][11][12][13]

  • Insufficient Reflux Time:

    • Monitor the reaction progress using TLC to ensure it has gone to completion. Some reactions, especially with sterically hindered substrates, may require longer reflux times.

  • Loss of Product During Workup:

    • Esters can have some solubility in the aqueous phase during extraction. Ensure proper phase separation and consider back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[9]

Problem 2: Presence of Unreacted Benzoic Acid

If a significant amount of benzoic acid remains after the reaction, consider the following:

Possible Causes & Solutions:

  • Inadequate Catalyst: Ensure a sufficient amount of the acid catalyst is used. Typically, a catalytic amount is sufficient, but for less reactive substrates, a slightly higher loading might be necessary.

  • Deactivation of Catalyst: The water produced during the reaction can solvate the acid catalyst, reducing its effectiveness.[14] If using a sealed system where water cannot be removed, this can be a significant issue.

  • Incomplete Reaction: As with low yield, ensure the reaction has been refluxed for a sufficient amount of time by monitoring with TLC.

Problem 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Possible Causes & Solutions:

  • Dehydration of Alcohol: Secondary and tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes, especially at higher temperatures. If this is a concern, consider using a milder acid catalyst or a lower reaction temperature.

  • Ether Formation: The alcohol can undergo self-condensation to form an ether, particularly with prolonged heating in the presence of a strong acid.

  • Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the benzoic acid ring can occur. Using p-toluenesulfonic acid can mitigate this side reaction.

Experimental Protocols

General Protocol for Fischer Esterification of Benzoic Acid with Reflux
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 equivalent) and the desired alcohol (can be used as the solvent or in excess, e.g., 10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC until the benzoic acid is consumed (typically 1-10 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a low-boiling alcohol was used, remove the excess under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography if necessary.

Protocol for Fischer Esterification using a Dean-Stark Apparatus

This method is particularly effective for driving the equilibrium towards the product by continuously removing water.

  • Setup: In a round-bottom flask, combine benzoic acid (1.0 equivalent), the alcohol (at least 1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and a solvent that forms an azeotrope with water (e.g., toluene).

  • Apparatus Assembly: Attach a Dean-Stark trap to the flask and a reflux condenser to the top of the trap. Fill the trap with the azeotroping solvent.

  • Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[12]

  • Completion: The reaction is complete when no more water collects in the trap.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.

Data Presentation

Table 1: Influence of Alcohol and Substituents on Typical Reflux Times

Benzoic Acid DerivativeAlcoholTypical Reflux Time (hours)Notes
Benzoic AcidMethanol1 - 4A standard, relatively fast reaction.
Benzoic AcidIsopropanol4 - 8Slower due to the secondary alcohol.
4-Nitrobenzoic AcidEthanol1 - 3Faster due to the electron-withdrawing nitro group.
2-Methylbenzoic AcidMethanol6 - 12Slower due to steric hindrance from the ortho-methyl group.

Note: These are approximate times and can vary based on specific reaction conditions.

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents Combine Benzoic Acid, Alcohol, and Catalyst Reflux Heat to Reflux (1-10 hours) Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Distillation/ Chromatography) Dry->Purify Ester Pure Ester Purify->Ester

Caption: A streamlined workflow for the Fischer esterification of benzoic acids.

Troubleshooting Logic for Low Ester Yield

LowYieldTroubleshooting Start Low Ester Yield CheckCompletion Was the reaction monitored to completion (e.g., by TLC)? Start->CheckCompletion CheckEquilibrium How was the equilibrium driven towards products? CheckCompletion->CheckEquilibrium Yes IncreaseTime Increase reflux time and continue monitoring. CheckCompletion->IncreaseTime No CheckWorkup Was the work-up procedure optimized? CheckEquilibrium->CheckWorkup Both excess alcohol and water removal used UseExcessAlcohol Use a larger excess of the alcohol. CheckEquilibrium->UseExcessAlcohol Neither or only one method used BackExtract Back-extract the aqueous layer during work-up. CheckWorkup->BackExtract No RecheckPurity Re-evaluate the purity of starting materials. CheckWorkup->RecheckPurity Yes RemoveWater Employ a Dean-Stark trap to remove water. UseExcessAlcohol->RemoveWater

Caption: A decision tree for troubleshooting low yields in Fischer esterification.

References

  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • Organic Chemistry. (2019, August 15). Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. YouTube.
  • Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube.
  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols....
  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
  • Professor Heath's Chemistry Channel. (2012, April 10). Organic Mechanism Fischer Esterification 004. YouTube.
  • UW-Madison Demonstration Lab. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
  • chemeurope.com. (n.d.). Dean-Stark apparatus.
  • UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap.
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
  • Unknown. (n.d.). Esters. An Introduction.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Esterification of Substituted Benzoic Acids.
  • Dr. Ameer Fawad Zahoor. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube.
  • Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Unknown. (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS.
  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification. YouTube.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Unknown. (2019, January 15). ester hydrolysis and Fischer esterification. YouTube.
  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.

Sources

Technical Support Center: Recrystallization & Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Tackling Colored Impurities Head-On

Colored impurities in a crystalline solid are often highly conjugated organic molecules that can co-precipitate with the desired compound, compromising purity and appearance.[1] The following troubleshooting guide addresses common scenarios and provides actionable solutions.

Issue 1: Persistent Color in Crystals After Initial Recrystallization

Root Cause Analysis: This often indicates that the colored impurity has a similar solubility profile to the target compound or is being entrapped within the crystal lattice during rapid crystallization.[2]

Troubleshooting Steps:

  • Solvent System Re-evaluation:

    • Principle: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[3][4]

    • Action: Conduct small-scale solubility tests with a range of solvents of varying polarities. If a single solvent is ineffective, consider a two-solvent (binary) system. In a binary system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is less soluble) is added dropwise until the solution becomes slightly turbid.[5][6] This can often leave the highly soluble colored impurities behind in the mother liquor.

  • Controlled Cooling:

    • Principle: Rapid cooling promotes the formation of small, often impure crystals by trapping impurities within the growing lattice.[7]

    • Action: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[6] Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[2]

  • Introduction of a Decolorizing Agent:

    • Principle: Adsorbents like activated charcoal can effectively remove colored impurities from the solution before crystallization.[8][9]

    • Action: If the above steps are insufficient, proceed to the use of a decolorizing agent as detailed in the protocols below.

Issue 2: Low Product Recovery After Using Activated Charcoal

Root Cause Analysis: Activated charcoal is a porous material with a high surface area that can adsorb not only colored impurities but also the desired compound, leading to yield loss.[1][10]

Troubleshooting Steps:

  • Optimize the Amount of Charcoal:

    • Principle: Using an excessive amount of charcoal is a common error that significantly reduces yield.[9]

    • Action: Start with a minimal amount of activated charcoal (1-2% by weight of the sample is a good starting point).[5] Add a small amount, heat and stir, and then visually inspect the color. Only add more if significant color persists.[1]

  • Minimize Contact Time:

    • Principle: Prolonged exposure of the solution to activated charcoal can increase the adsorption of the target compound.[10]

    • Action: After adding the charcoal to the hot solution, maintain the heat and stir for a short period (typically 3-5 minutes) before proceeding to hot filtration.[9]

  • Ensure Hot Filtration is Performed Correctly:

    • Principle: The solution must remain hot during filtration to prevent premature crystallization of the product on the filter paper along with the charcoal.[5]

    • Action: Use a pre-heated funnel (e.g., by placing it over a beaker of boiling solvent) and filter the solution quickly. A stemless funnel is recommended to prevent clogging.[5]

Experimental Protocols

Protocol 1: Decolorization using Activated Charcoal

This protocol outlines the standard procedure for removing colored impurities using activated charcoal.

  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Cooling Before Addition: Briefly remove the flask from the heat source and allow the boiling to subside. This is a critical safety step to prevent the solution from boiling over when the fine particles of charcoal are added.[9]

  • Addition of Charcoal: Add a small amount of activated charcoal (e.g., the amount on the tip of a spatula) to the hot solution.[1][5]

  • Heating and Adsorption: Return the flask to the heat source, bring the solution back to a gentle boil, and swirl or stir for 3-5 minutes to allow for the adsorption of impurities.[9]

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated charcoal.[6][10] The filtrate should be collected in a clean flask.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which activated charcoal removes colored impurities?

A1: Activated charcoal has a highly porous structure with a vast surface area.[11] The removal of impurities occurs through a process called adsorption, where molecules adhere to the surface of the charcoal.[12] This is primarily driven by weak intermolecular forces, such as van der Waals forces.[13][14] Highly conjugated and polar molecules, which are often responsible for color, have a strong affinity for the nonpolar surface of the carbon and are effectively adsorbed, removing them from the solution.[1][15]

Q2: Are there alternatives to activated charcoal for decolorization?

A2: While activated charcoal is the most common, other materials like alumina or silica gel can sometimes be used, particularly in column chromatography which can be seen as a more controlled form of adsorption-based purification. The choice of adsorbent depends on the specific nature of the compound and the impurities.

Q3: My compound is colored. Can I still use activated charcoal?

A3: No, if your desired compound is inherently colored, you should not use activated charcoal as it will likely adsorb your product, leading to significant yield loss.[1] In such cases, alternative purification methods like chromatography may be more appropriate.

Q4: Why is gravity filtration used for hot filtration instead of vacuum filtration?

A4: Vacuum filtration should not be used for hot solutions because the reduced pressure will cause the solvent to boil rapidly.[5] This rapid cooling will lead to premature crystallization of the desired compound on the filter paper, trapping impurities and defeating the purpose of the purification step.[2]

Q5: What should I do if my compound "oils out" instead of crystallizing?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there is a high concentration of impurities.[7] To remedy this, you can try adding a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.[7] Ensuring a slower cooling rate is often key to obtaining crystalline material.

Visualizing the Workflow

Decision Tree for Removing Colored Impurities

The following diagram illustrates the logical workflow for addressing colored impurities during recrystallization.

G start Start: Impure Colored Solid recrystallize Perform Initial Recrystallization start->recrystallize check_color Are Crystals Still Colored? recrystallize->check_color solvent Re-evaluate Solvent System (Single or Binary) check_color->solvent Yes end_pure Pure, Colorless Crystals check_color->end_pure No cooling Control Cooling Rate (Slow Cooling) solvent->cooling re_recrystallize Re-recrystallize cooling->re_recrystallize check_color2 Still Colored? re_recrystallize->check_color2 charcoal_step Introduce Activated Charcoal Step check_color2->charcoal_step Yes check_color2->end_pure No protocol Follow Protocol 1: Decolorization with Activated Charcoal charcoal_step->protocol end_colored Consider Alternative Purification (e.g., Chromatography) charcoal_step->end_colored If product is colored hot_filtration Hot Gravity Filtration protocol->hot_filtration crystallize Cool to Crystallize hot_filtration->crystallize crystallize->end_pure

Caption: A decision-making flowchart for troubleshooting colored impurities.

Mechanism of Adsorption by Activated Charcoal

This diagram illustrates the principle of how activated charcoal removes impurity molecules from a solution.

G cluster_0 Solution Before Treatment cluster_1 Adsorption Process cluster_2 Solution After Treatment P1 P P2 P P3 P I1 I I2 I AC Activated Charcoal (High Surface Area) P4 P P5 P P6 P I3 I I3->AC Adsorption I4 I I4->AC Adsorption P7 P P8 P P9 P label_key Key: P = Product Molecule I = Impurity Molecule cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Adsorption of impurities (I) onto activated charcoal from a solution.

Quantitative Data Summary

ParameterRecommendationRationalePotential Issue if Deviated
Activated Charcoal Amount 1-2% by weight of crude solid[5]Balances effective decolorization with minimal product loss.Excess: Significant loss of desired product via adsorption.[9] Insufficient: Incomplete removal of colored impurities.
Decolorization Time 3-5 minutes at a gentle boil[9]Sufficient time for impurity adsorption without excessive product loss.Too Long: Increased adsorption of the desired compound, reducing yield.[10] Too Short: Incomplete decolorization.
Cooling Rate Slow, undisturbed cooling to RT, then optional ice bath[6]Promotes the formation of large, pure crystals by selective incorporation.Too Fast: Formation of small crystals that trap impurities.[7]

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
  • Muzarpar, M. S., Leman, A. M., Rahman, K. A., Shayfull, Z., & Irfan, A. R. (2021). The Adsorption Mechanism of Activated Carbon and Its Application - A Review. International Journal of Advanced Technology and Engineering Exploration, 1(3), 37.
  • Muzarpar, M. S. (2021). The Adsorption Mechanism of Activated Carbon and Its Application - A Review. Muzarpar.com.
  • Activated Carbon Adsorption. (n.d.). Zhulin Carbon.
  • Experiment 2. (2018, March 2). University of Technology, Department of Applied Sciences.
  • Recrystallization. (n.d.). University of Wisconsin-Green Bay, Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary, Department of Chemistry.
  • How Does Activated Carbon Work? (n.d.). Chemviron.
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • Decolorizing carbon. (n.d.). University of Wisconsin-Madison, Chemistry Department.
  • The adsorption mechanism of activated carbon. (2024, April 17). Vina TS.
  • Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Journal of Crystal Growth, 211(1-4), 122-136.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Türk, M., & Hils, P. (2001). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 40(14), 3136-3145.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Effectiveness of activated carbon in non water solvents? (2020, November 29). Sciencemadness.org.
  • Help! Recrystallization sources of error. (2012, February 7). Reddit.
  • Recrystallization. (n.d.). University of Massachusetts, Chemistry Department.
  • How are soluble impurities removed during recrystallization? (2021, May 22). Quora.
  • Recrystallization (chemistry). (n.d.). In Wikipedia.

Sources

Technical Support Center: Troubleshooting Incomplete Nitro Group Reductions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal to the creation of pharmaceuticals, dyes, and fine chemicals.[1] However, what appears straightforward in theory can often present significant challenges in practice. Incomplete reactions, stubborn intermediates, and unexpected side products can derail research timelines and consume valuable resources.

This guide, structured as a series of troubleshooting questions and answers, offers insights and actionable protocols to diagnose and resolve common issues encountered during the reduction of nitro groups.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Reactions

Q1: My nitro reduction has stalled. What are the likely causes and how can I get it to completion?

An incomplete or stalled reaction is a common frustration. The root cause often lies in one of several key areas: reagent/catalyst activity, reaction conditions, or substrate solubility. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

Before making significant changes, confirm the presence of starting material and identify any major intermediates or side products using an appropriate analytical method such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Troubleshooting Protocol: A Step-by-Step Guide

  • Re-evaluate Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity due to improper storage or handling.[2][3] Ensure your catalyst is from a fresh or reliable batch. If catalyst poisoning by sulfur or nitrogen-containing functional groups is suspected, consider using a more robust catalyst or purifying your starting material.[3][4][5] Insufficient catalyst loading can also be a factor; consider increasing the weight percentage.[2][3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical.[2] Ensure the metal is a fine powder and, if necessary, activate it according to established procedures. The concentration of the acid also plays a crucial role in the reaction rate.[2]

    • Other Reducing Agents (e.g., Sodium Dithionite): These reagents can decompose over time. Always use a fresh, high-quality supply.[2]

  • Optimize Reaction Conditions:

    • Solvent and Solubility: Poor solubility of the nitro compound is a major roadblock.[2] The starting material must be adequately dissolved for the reaction to proceed efficiently. For hydrophobic compounds, consider solvents like Tetrahydrofuran (THF) or co-solvent systems such as ethanol/water.[2][6] Protic co-solvents can often enhance hydrogenation reactions.[2][6]

    • Temperature: While many reductions occur at room temperature, some substrates require heating to achieve a reasonable rate.[2] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[2] A reaction calorimetry investigation can help determine safe operating conditions for scaled-up reactions.[7]

    • Hydrogen Pressure (for Catalytic Hydrogenation): For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[2][6]

Q2: I'm seeing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

The formation of these intermediates is a result of the stepwise nature of nitro group reduction.[8] The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.

Strategies for Enhancing Selectivity:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[2]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which can promote the formation of condensation products like azoxy and azo compounds.[2] Proper temperature management is crucial.[7]

  • pH Adjustment: The pH of the reaction medium can significantly influence the reaction pathway. For instance, in electrochemical reductions, pH is a critical parameter for controlling selectivity.[8]

Visualizing the Reduction Pathway and Potential Side Products:

Nitro_Reduction_Pathway cluster_side_products Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy condensation with Hydroxylamine Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo reduction Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo reduction Hydrazo->Amine cleavage

Caption: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Side reactions can lead to the formation of azoxy, azo, and hydrazo compounds.

Q3: My starting material has other reducible functional groups. How can I selectively reduce only the nitro group?

Chemoselectivity is a common challenge, especially in complex molecules. The choice of reducing agent and conditions is paramount for achieving the desired transformation without affecting other sensitive groups.

Table 1: Chemoselectivity of Common Nitro Reduction Reagents

Reagent/SystemTolerated Functional GroupsSensitive Functional Groups
H₂/Pd/C Generally not very selective, can reduce alkenes, alkynes, benzyl ethers, etc.[9]Alkenes, alkynes, C-Halogen bonds, benzyl ethers
H₂/Raney Nickel Similar to Pd/C, but often used to avoid dehalogenation of aromatic halides.[9]Alkenes, alkynes, carbonyls
Fe/HCl or Fe/NH₄Cl Esters, amides, nitriles, halides.[9]Acid-labile groups
SnCl₂·2H₂O Aldehydes, ketones, esters, nitriles.[9]Some acid-sensitive groups
Sodium Dithionite (Na₂S₂O₄) A mild option, often used when other methods are too harsh.[10]Groups sensitive to aqueous basic conditions
Zinc/Acetic Acid Provides a mild method for reducing nitro groups in the presence of other reducible groups.[9]Acid-labile groups

Experimental Protocol for Selective Reduction using SnCl₂·2H₂O:

This protocol is often effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

  • Setup: Dissolve the nitro compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.[2]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[1][2]

  • Workup: Cool the reaction mixture and carefully basify with a cold aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts.[1][2]

  • Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts.[1] The filtrate can then be extracted with an organic solvent, dried, and concentrated to yield the crude amine.[1][2]

Frequently Asked Questions (FAQs)

Q4: How do I choose the best catalyst for my catalytic hydrogenation?

The choice of catalyst depends on several factors, including the substrate, desired selectivity, and reaction conditions.

  • Palladium on Carbon (Pd/C): This is often the first choice for its high activity in reducing both aromatic and aliphatic nitro groups.[9] However, it can also reduce other functional groups.

  • Platinum on Carbon (Pt/C): Similar to Pd/C, it is a highly active catalyst.

  • Raney Nickel: A good alternative to Pd/C, especially when trying to avoid the dehalogenation of aromatic halides.[9]

  • Poisoned Catalysts (e.g., Lindlar's Catalyst): While not typically used for complete reduction to the amine, intentionally poisoned catalysts can be used to stop the reduction at an intermediate stage, such as the hydroxylamine.[5]

Q5: What are the best practices for working up a nitro reduction reaction?

The workup procedure is highly dependent on the method used for the reduction.

  • Catalytic Hydrogenation: The primary step is the removal of the solid catalyst by filtration, typically through a pad of Celite®.[2] The solvent is then removed under reduced pressure.

  • Metal/Acid Reductions: After filtering off the excess metal, the acidic reaction mixture must be carefully neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt of the amine product, making it extractable into an organic solvent.[2] This process is often exothermic and requires careful temperature control.[2] The free amine is then extracted, and the organic layer is washed, dried, and concentrated.[2]

Q6: How can I effectively purify my amine product from the reaction mixture?

If the reaction does not go to completion, or if side products are formed, purification is necessary.

  • Extraction: A basic aqueous workup will protonate the desired amine, allowing for the removal of non-basic impurities through extraction with an organic solvent. The aqueous layer can then be basified, and the amine product can be extracted into an organic solvent.

  • Column Chromatography: This is a common and effective method for purifying amines from starting materials and side products.[11] Due to the polar nature of the amine group, it will generally have a lower Rf value on silica gel compared to the less polar nitro starting material.[11]

  • Recrystallization: If the amine product is a solid, recrystallization can be a highly effective purification technique.

  • Distillation: For liquid amines, distillation under reduced pressure can be used for purification.[2]

Visualizing the Purification Workflow:

Purification_Workflow cluster_purification Purification Options Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction) Start->Workup Filtration Filtration (if solid impurities) Workup->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography Recrystallization Recrystallization (if solid) Purification->Recrystallization Distillation Distillation (if liquid) Purification->Distillation Product Pure Amine Chromatography->Product Recrystallization->Product Distillation->Product

Caption: A general workflow for the purification of amines following a nitro group reduction.

Q7: Are there any safety concerns I should be aware of when performing nitro reductions?

Yes, several safety precautions are essential.

  • Exothermic Reactions: Many nitro group reductions are highly exothermic and require careful monitoring and control of the reaction temperature to prevent runaways.[7]

  • Catalyst Handling: Some catalysts, like Palladium on Carbon and Raney Nickel, can be pyrophoric and must be handled with care, often under an inert atmosphere.[3]

  • Hydrogen Gas: When using catalytic hydrogenation, ensure proper ventilation and use appropriate equipment for handling flammable gases.[12]

By systematically addressing these common issues, researchers can improve the success rate of nitro group reductions, leading to more efficient and reliable synthetic outcomes.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025, May 6). ACS Electrochemistry. Retrieved January 11, 2026, from [Link]

  • Conditions optimization for the reduction of nitroarenesa. (2020, March). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved January 11, 2026, from [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • How do you selectively reduce the nitro group? (2014, April 20). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025, August 14). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict & Saint John's University. Retrieved January 11, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved January 11, 2026, from [Link]

  • Analytical methods. (n.d.). Retrieved January 11, 2026, from [Link]

  • Substrate scope for the reduction of nitro group in nitroarenesa. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved January 11, 2026, from [Link]

  • Preparation of amines: Reduction of nitro compounds. (n.d.). Unacademy. Retrieved January 11, 2026, from [Link]

  • The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Mastering Temperature Control in Exothermic Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing temperature control during exothermic bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these energetic reactions safely and efficiently. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices grounded in scientific principles and field-proven experience.

Understanding the Exotherm: Why Brominations Demand Respect

Bromination reactions are powerful tools in organic synthesis, but their exothermic nature presents significant safety and quality challenges.[1][2][3] The release of heat, if not properly managed, can lead to a rapid increase in reaction rate, creating a dangerous positive feedback loop known as a thermal runaway.[1][4] This can result in a violent release of energy, solvent boil-over, and potentially, reactor failure.[1] Beyond the immediate safety concerns, poor temperature control can lead to the formation of unwanted byproducts, reducing the yield and purity of your target molecule.[1]

Several factors contribute to the exothermicity of bromination reactions, including the strength of the newly formed C-Br and H-Br bonds. The specific heat of reaction is influenced by the substrate, the brominating agent (e.g., molecular bromine, N-bromosuccinimide), and the solvent.[5][6] Therefore, a thorough understanding of the reaction thermodynamics is paramount before any scale-up.[7][8]

Troubleshooting Guide: Common Temperature Control Issues

This section addresses specific problems you might encounter during your bromination experiments, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Bromine Addition

Symptoms:

  • A sudden and sharp increase in the internal reaction temperature that does not respond to the cooling system.[1]

  • Vigorous, uncontrolled boiling of the solvent.[1]

  • Noticeable change in reaction mixture color, such as darkening or turning black.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Bromine addition is too fast. Reduce the addition rate of the bromine solution. Use a syringe pump for precise and controlled addition. Maintain the internal reaction temperature within the desired range throughout the addition.[1][9]
Inadequate cooling capacity. Ensure your cooling bath is at the appropriate temperature and has sufficient volume. For highly exothermic reactions, consider using a more efficient cooling medium.[10][11]
Poor heat transfer. Improve stirring to ensure even heat distribution and efficient transfer to the cooling medium.[12] For larger scale reactions, consider a reactor with a higher surface area-to-volume ratio or an external heat exchanger.[12][13]
Incorrect solvent choice. Select a solvent with a higher boiling point to provide a larger temperature window for control. The solvent should also have good heat capacity to absorb the energy released.

Troubleshooting Workflow:

G start Uncontrolled Temperature Spike q1 Is bromine addition rate controlled? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Reduce addition rate. Use syringe pump. a1_no->sol1 q2 Is cooling bath adequate? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Use lower temp bath. Increase bath volume. a2_no->sol2 q3 Is stirring efficient? sol2->q3 a3_no No q3->a3_no No end_node Monitor reaction closely. If issue persists, stop reaction. q3->end_node Yes a3_yes->q3 sol3 Increase stirring speed. Use appropriate stir bar/impeller. a3_no->sol3 sol3->end_node G start Reaction Completion step1 Cool reaction mixture to 0-5 °C start->step1 step2 Prepare quenching solution (e.g., 10% aq. sodium thiosulfate) step1->step2 step3 Slowly add quenching solution with vigorous stirring step2->step3 q1 Does bromine color persist? step3->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No step4 Continue addition until colorless a1_yes->step4 step5 Proceed with aqueous workup a1_no->step5 step4->step5 end_node Product Isolation step5->end_node

Caption: General workflow for quenching a bromination reaction.

Experimental Protocols

Protocol 1: General Procedure for a Cooled, Batch Bromination
  • Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel for the bromine solution, and a nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Substrate and Solvent: Charge the flask with the substrate and the chosen solvent.

  • Cooling: Immerse the flask in a cooling bath set to the desired reaction temperature (e.g., 0 °C). [11]5. Bromine Addition: Begin vigorous stirring and allow the flask contents to equilibrate to the bath temperature. Slowly add the bromine solution dropwise from the addition funnel, ensuring the internal temperature does not exceed the set limit. [1][9]The rate of addition should be adjusted to maintain a stable temperature. [1]6. Reaction Monitoring: After the addition is complete, continue stirring at the low temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR). [1]7. Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., 10% aqueous sodium thiosulfate) while maintaining cooling and vigorous stirring until the reddish-brown color of bromine disappears. [14][15]8. Workup: Proceed with the appropriate aqueous workup to isolate the product.

Protocol 2: Preparation of a 10% (w/v) Sodium Thiosulfate Quenching Solution
  • Weigh 10 g of sodium thiosulfate pentahydrate.

  • Dissolve the solid in 90 mL of deionized water with stirring.

  • Store the solution in a labeled, sealed container. Prepare this solution fresh for optimal performance. [14][15]

References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions? Retrieved from [Link]

  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system? Retrieved from [Link]

  • CalGavin. (n.d.). Heat Exchangers for Batch Reactors. Retrieved from [Link]

  • YouTube. (2021, January 22). Bromination part III - quench. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • A First Course on Kinetics and Reaction Engineering. (n.d.). Unit 18. Reaction Engineering of Batch Reactors.
  • IChemE. (n.d.). TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]

  • Pharmaceutical Processing. (2013, June 13). Isothermal calorimetry in the pharmaceutical sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Procedure. Retrieved from [Link]

  • PMC - NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. Retrieved from [Link]

  • Reactor Lab. (n.d.). Chemical Reaction Engineering - Part 9 - thermal effects.
  • Chem.libretexts.org. (n.d.). Calorimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat of Reaction | Measure Reaction Enthalpy. Retrieved from [Link]

  • IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. Retrieved from [Link]

  • Syrris. (2018, December 10). An Introduction to Reaction Calorimetry. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • ACS Publications. (2023, August 10). Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. Retrieved from [Link]

  • Lneya. (n.d.). Heating and cooling system for chemical reaction kettle reaction process. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Low Temperature n-alkanes Bromination without Catalysts. Retrieved from [Link]

  • PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • ResearchGate. (2021, May 17). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • YouTube. (2012, March 5). Runaway Reaction - Prevention. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 3). Why is free radical chlorination exothermic whereas bromination is endothermic? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Purification of Polar Compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into selecting and troubleshooting solvent systems for the often-challenging separation of polar molecules. This resource is structured to address your specific experimental issues in a direct, question-and-answer format, moving beyond simple protocols to explain the "why" behind each step.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a purification strategy for polar compounds.

Q1: Where do I even begin with choosing a solvent system for my highly polar compound in normal-phase chromatography?

A: The initial selection of a solvent system is crucial for a successful separation. A well-established starting point is to use Thin Layer Chromatography (TLC) to scout for an appropriate mobile phase.[1][2]

  • Initial Solvent Systems to Test: For polar compounds, begin with a relatively polar mobile phase. Good starting points for TLC analysis include 100% ethyl acetate (EtOAc) or a mixture of 5% methanol (MeOH) in dichloromethane (DCM).[3][4] If your compound remains at the baseline (Rf = 0), the polarity of the eluent needs to be increased.

  • Interpreting TLC Results: Aim for a solvent system that provides a retention factor (Rf) value for your target compound between 0.25 and 0.35 on the TLC plate.[1] This range generally translates well to column chromatography, ensuring good separation without excessively long elution times.[5] An Rf value in this range allows the sample to adequately equilibrate on the column and be fully resolved.[1]

  • Adjusting Polarity:

    • If the compound travels too far up the TLC plate (high Rf), decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[2]

    • If the compound barely moves from the baseline (low Rf), increase the mobile phase polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol).[2]

Q2: My polar compound is not soluble in common non-polar solvents used in normal-phase chromatography. What are my options?

A: This is a frequent challenge with highly polar analytes. If your compound has poor solubility in the mobile phase, consider the following approaches:

  • Dry Loading: Instead of dissolving the sample in a small amount of the mobile phase (liquid loading), you can use a technique called dry loading.[2] Dissolve your compound in a volatile solvent in which it is soluble (e.g., DCM or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[6]

  • Alternative Solvent Systems: For compounds with poor solubility in ethyl acetate/hexane systems, a dichloromethane/methanol system can be more effective.[7]

  • Consider Reversed-Phase or HILIC: If solubility remains a significant issue in normal-phase systems, it may be more practical to switch to a different chromatographic mode, such as reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]

Q3: What is the difference between normal-phase, reversed-phase, and HILIC, and when should I use each for polar compounds?

A: The choice between these techniques depends on the specific properties of your polar compound.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica gel) and a non-polar or moderately polar mobile phase.[10][11] Polar compounds interact strongly with the stationary phase and require a more polar mobile phase to elute.[12] NPC is well-suited for separating nonionic and moderately polar compounds.[10]

  • Reversed-Phase Chromatography (RPC): In contrast to NPC, RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (often a mixture of water with acetonitrile or methanol).[11][13] In RPC, polar compounds have weak interactions with the stationary phase and elute first.[14] This makes RPC a powerful technique for purifying highly polar or water-soluble compounds that are poorly retained in normal-phase.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly effective for separating very polar compounds.[15][16] It utilizes a polar stationary phase but with a mobile phase similar to that used in reversed-phase, consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[17] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[16] HILIC is an excellent choice when polar compounds elute too quickly (with the solvent front) in reversed-phase chromatography.[8]

Q4: Can I use modifiers in my solvent system to improve the separation of my polar compound?

A: Yes, adding small amounts of modifiers to the mobile phase can significantly improve peak shape and resolution, especially for acidic or basic polar compounds.

  • For Basic Compounds (e.g., Amines): Basic compounds can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to peak tailing.[18][19] Adding a small amount of a competing base, such as triethylamine (1-3%) or a 10% ammonia in methanol solution, can neutralize these active sites and improve peak symmetry.[3][14][20]

  • For Acidic Compounds (e.g., Carboxylic Acids): Acidic compounds can also exhibit poor peak shape on silica. The addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can suppress the ionization of the acidic analyte and reduce tailing.

  • Mechanism of Action: These modifiers work by competing with the analyte for the active sites on the stationary phase, thereby minimizing undesirable secondary interactions that lead to poor chromatography.[20]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of polar compounds.

Problem: My polar compound is stuck at the top of the column and won't elute, even with 100% ethyl acetate.
  • Causality: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the very polar silica gel stationary phase.[12]

  • Solution Workflow:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common next step is to introduce methanol into the mobile phase. Start with a low percentage, for example, 1-5% methanol in dichloromethane or ethyl acetate.[3]

    • Caution with Methanol: Be aware that using more than 10% methanol in your mobile phase can start to dissolve the silica gel stationary phase, which can compromise your column and contaminate your fractions.[3][14]

    • Alternative Strong Solvents: For very polar compounds, solvent systems like 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective, especially for basic compounds like amines.[4]

    • Consider a Different Chromatographic Mode: If your compound still does not elute with a highly polar normal-phase solvent system, it is a strong indicator that you should switch to reversed-phase chromatography or HILIC.[8][21] In reversed-phase, your polar compound will have minimal interaction with the non-polar stationary phase and will elute with a highly polar mobile phase (e.g., water/methanol).[14]

Problem: My polar compound is eluting, but the peaks are broad and tailing significantly.
  • Causality: Peak tailing is often caused by secondary interactions between the polar functional groups of your analyte and active sites on the stationary phase, such as residual silanol groups on silica gel.[18][19] This is particularly common for compounds with amine or other basic functional groups.[19] Column overload can also lead to peak tailing.[22]

  • Solution Workflow:

    • Add a Mobile Phase Modifier: As discussed in the FAQs, adding a small amount of a competing agent can drastically improve peak shape.

      • For basic compounds, add 1-3% triethylamine or ammonium hydroxide to your eluent.[14]

      • For acidic compounds, add a small percentage of acetic or formic acid.

    • Check for Column Overload: If all peaks in your chromatogram are tailing, you may have overloaded the column.[22] Try reducing the amount of sample loaded onto the column.

    • Optimize Flow Rate: An excessively fast flow rate can prevent proper equilibration of the analyte between the stationary and mobile phases, leading to tailing.[6] Try reducing the flow rate to see if peak shape improves.

    • Use an End-Capped Column: In HPLC, using an "end-capped" column, where the residual silanol groups have been chemically deactivated, can significantly reduce peak tailing for polar compounds.[19][22]

Problem: I'm trying to separate two polar compounds with very similar Rf values on TLC.
  • Causality: Separating compounds with similar polarities is a common challenge in chromatography. Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Solution Workflow:

    • Fine-Tune the Solvent System:

      • Isocratic Elution: If using a single solvent mixture (isocratic), try making very small, incremental changes to the solvent ratio to maximize the difference in Rf values (ΔRf).

      • Gradient Elution: Employ a shallow solvent gradient during your column chromatography.[23] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This can help to sharpen the peaks and improve the resolution between closely eluting compounds.

    • Try a Different Solvent System: Sometimes, changing the solvents in your mobile phase, even if the overall polarity is similar, can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The different types of interactions each solvent has with your analytes can lead to better separation.

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider changing the stationary phase. For example, if you are using silica gel, you could try alumina, which has different selectivity.[14] Alternatively, switching to reversed-phase or HILIC will provide a completely different separation mechanism and will likely resolve the compounds.

Data Presentation and Experimental Protocols

Table 1: Common Solvent Systems for Normal-Phase Chromatography of Polar Compounds
Solvent System (Non-polar:Polar)Relative PolarityTypical Applications and Notes
Ethyl Acetate / HexanesModerate to HighA standard and versatile system for a wide range of polarities. Good for moderately polar compounds.[3][14]
Dichloromethane / MethanolHighEffective for more polar compounds that have poor solubility in ethyl acetate.[7] Use methanol sparingly (<10%) to avoid dissolving the silica.[3][14]
Diethyl Ether / HexanesModerateSimilar in polarity to ethyl acetate/hexanes. Diethyl ether is more volatile.
10% NH4OH in Methanol / DichloromethaneVery HighExcellent for eluting basic polar compounds like amines that may otherwise stick to the silica baseline.[3][14]
Experimental Protocol: Developing a Solvent System Using TLC
  • Prepare TLC Plate: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.

  • Spot the Sample: Dissolve a small amount of your crude sample in a suitable solvent. Using a capillary tube, spot a small amount of the solution onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the polarity of your solvent system by changing the ratio of the polar and non-polar solvents until the Rf value of your target compound is between 0.25 and 0.35.[1]

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography cluster_Troubleshoot Troubleshooting TLC_Start Start with Initial Solvent System (e.g., 5% MeOH in DCM) TLC_Run Run TLC Plate TLC_Start->TLC_Run TLC_Visualize Visualize and Calculate Rf TLC_Run->TLC_Visualize TLC_Decision Rf between 0.25-0.35? TLC_Visualize->TLC_Decision TLC_Increase_Polarity Increase Polarity (e.g., more MeOH) TLC_Decision->TLC_Increase_Polarity No (Rf < 0.25) TLC_Decrease_Polarity Decrease Polarity (e.g., less MeOH) TLC_Decision->TLC_Decrease_Polarity No (Rf > 0.35) Column_Prep Pack Column and Load Sample TLC_Decision->Column_Prep Yes TLC_Increase_Polarity->TLC_Run TLC_Decrease_Polarity->TLC_Run Column_Run Run Column with Optimized Isocratic or Gradient System Column_Prep->Column_Run Column_Collect Collect and Analyze Fractions Column_Run->Column_Collect Troubleshoot_No_Elution No Elution? Column_Run->Troubleshoot_No_Elution Troubleshoot_Tailing Peak Tailing? Column_Run->Troubleshoot_Tailing Column_Success Pure Compound Column_Collect->Column_Success Switch_Mode Consider Reversed-Phase or HILIC Troubleshoot_No_Elution->Switch_Mode Yes Add_Modifier Add Modifier (e.g., Triethylamine) Troubleshoot_Tailing->Add_Modifier Yes Add_Modifier->Column_Run

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Subocz, P., & Buszewski, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • ALWSCI. What Is Normal Phase And Reversed Phase Chromatography?. [Link]

  • The Column. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of York. Determining a solvent system. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]

  • YouTube. Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

  • ResearchGate. Any suggestions on thin layer chromatography and column chromatography?. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Biotage. When should I use a pH modifier in flash column chromatography gradient?. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Das, C., & Li, Q. (2014). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. Journal of chromatography. A, 1374, 113–123. [Link]

Sources

Technical Support Center: Troubleshooting Crystallization Failure of Crude Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a substituted aromatic amine and ester, its purification can be nuanced. This document provides in-depth troubleshooting in a question-and-answer format, grounded in the principles of physical organic chemistry and crystallization theory.

I. Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not widely published, we can infer its likely behavior from its structural components and data from related isomers.

PropertyValue/Predicted BehaviorSource
CAS Number 223519-11-7[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Melting Point (°C) Not definitively reported. However, related isomers exhibit a wide range: Methyl 3-amino-4-methylbenzoate (114-115 °C) and Methyl 4-bromo-3-methylbenzoate (36-45.0 °C). This suggests the melting point could be sensitive to substitution patterns and the potential for "oiling out" should be considered.[2][3]
Solubility Specific data is unavailable. As a substituted aniline, it is expected to have some solubility in polar organic solvents like alcohols and limited solubility in nonpolar solvents. Aniline derivatives can be sensitive to pH.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of crude this compound.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is common when the melting point of the crude solid is lower than the temperature of the solution from which it is separating.[5] Given the potentially low melting point of this compound, this is a significant risk.

Causality:

  • High Solute Concentration: The solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Impurities: The presence of impurities can depress the melting point of the crude mixture.[6]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.[5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in an ice bath.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Solvent System Modification: Introduce a "poor" solvent (an anti-solvent) dropwise into a solution of the compound in a "good" solvent at a temperature below the melting point of your compound.

Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A2: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Causality:

  • Excess Solvent: Too much solvent was used, and the compound remains soluble even at low temperatures.[5]

  • Inhibition of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a template for crystal growth.

  • Increase Concentration:

    • Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly to increase the solute concentration.

    • Boiling Off Solvent: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]

  • Use an Anti-Solvent: While stirring the solution at room temperature, slowly add a miscible solvent in which your compound is insoluble until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to stand.

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A3: Yes, rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[5] The goal is slow, controlled crystal growth.

Causality:

  • High Supersaturation: The solution was too concentrated.

  • Rapid Cooling: The solution was cooled too quickly.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the powder, add more hot solvent, and cool slowly.[5]

  • Insulate the Flask: After heating, place the flask in an insulated container to slow the rate of cooling.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[5]

Causality:

  • Excessive Solvent: Using too much solvent is a common cause of low yield.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Troubleshooting Steps:

  • Check the Mother Liquor: Evaporate a small amount of the mother liquor. A significant solid residue indicates substantial product loss. You can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Change Solvent System: Experiment with different solvents or solvent pairs to find a system where the compound has high solubility in the hot solvent and very low solubility in the cold solvent.

III. Experimental Protocols

Protocol 1: Determining a Suitable Crystallization Solvent

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. A good solvent will dissolve the compound poorly or not at all at room temperature.

  • For the solvents in which the compound was poorly soluble, gently heat the test tubes. An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • The solvent that yields a good quantity of crystalline precipitate upon cooling is a suitable choice.

  • If no single solvent is ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before cooling. Common pairs for substituted anilines include ethanol/water.[4]

Protocol 2: Standard Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with swirling. Use the minimum amount of hot solvent to completely dissolve the solid.

  • If the solution is colored due to impurities, you may consider a hot filtration step after adding a small amount of activated charcoal.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly.

IV. Visualization of Troubleshooting Workflow

Below is a DOT language script to generate a troubleshooting workflow diagram.

Caption: Troubleshooting workflow for the crystallization of this compound.

V. Potential Impurities and Their Impact

Understanding the potential impurities from the synthesis of this compound is key to effective purification.

Impurity TypePotential SourceImpact on CrystallizationMitigation Strategy
Starting Materials Incomplete reaction of precursors (e.g., the corresponding nitro or carboxylic acid compound).[6][7]Can inhibit crystal growth or co-crystallize, reducing purity.Ensure complete reaction; perform an appropriate workup (e.g., acid-base extraction) before crystallization.
Isomeric Byproducts Non-selective bromination or substitution reactions.May have similar solubility, leading to co-crystallization.Fractional crystallization or chromatography may be necessary if simple recrystallization is ineffective.
Poly-brominated Species Over-bromination during synthesis.Can alter the solubility profile and may be difficult to remove.Careful control of reaction stoichiometry; chromatography.
Residual Bromine Incomplete quenching of the brominating agent.Can color the product and may react with some solvents.Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) before crystallization.
Oxidation Products Aromatic amines are susceptible to air oxidation, which can form colored impurities.[8]Can inhibit crystallization and discolor the final product.Store the crude product under an inert atmosphere; use of activated charcoal during recrystallization can sometimes remove colored impurities.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved from [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • Chemsrc. (2025). 3-Amino-5-bromo-4-methylbenzoic acid methyl ester. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • ChemUniverse. (n.d.). This compound [P92116]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • FranklyChemistry. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

  • ResearchGate. (2025). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.

Sources

Side reactions of thionyl chloride with amino groups in esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemoselectivity Challenge

Thionyl chloride (SOCl₂) is a highly effective reagent for the conversion of carboxylic acids to their corresponding esters, typically through an acyl chloride intermediate.[1] The reaction is favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the equilibrium towards the product.[2] However, when the substrate contains an unprotected amino group, as is common in amino acids or other multifunctional molecules in drug development, the high reactivity of thionyl chloride can lead to a variety of undesired side reactions. The primary challenge lies in controlling the chemoselectivity, directing the reaction towards the carboxylic acid while pacifying the nucleophilic amino group.

This guide provides an in-depth analysis of these side reactions, offering mechanistic explanations, troubleshooting advice, and validated protocols to help researchers navigate this common synthetic hurdle.

Core Problem Analysis: The Nucleophilic Dilemma

The fundamental issue stems from the competitive nucleophilicity of the functional groups present in an amino acid. Both the lone pair of electrons on the nitrogen of the amine and the oxygen of the carboxylic acid can attack the electrophilic sulfur atom of thionyl chloride. Furthermore, the amine itself is a potent nucleophile that can react with the desired acyl chloride intermediate.

The course of the reaction is therefore highly dependent on conditions such as temperature, solvent, and, most critically, the order of reagent addition. Understanding these competing pathways is the first step to mastering this transformation.

G cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reactions Start Amino Acid (R-CH(NH2)-COOH) + Alcohol (R'OH) + Thionyl Chloride (SOCl2) Ester Desired Product: Amino Ester Hydrochloride R-CH(NH3+Cl-)-COOR' Start->Ester Controlled Protonation & Acyl Chloride Formation N_Sulf Side Product 1: N-Sulfinylamine R-CH(N=S=O)-COOH Start->N_Sulf Direct Attack by Primary Amine Amide Side Product 2: Amide R-CH(NH2)-CONHR'' Start->Amide Amine Attack on Acyl Chloride Intermediate Cyclic Side Product 3 (Amino Alcohols): Cyclic Amine Start->Cyclic Intramolecular Cyclization

Figure 1: Competing reaction pathways in the thionyl chloride-mediated esterification of amino-containing substrates.

Troubleshooting Guide & FAQs
Q1: My ester yield is low and I'm isolating a foul-smelling, unstable compound. What is it?

A1: You are likely forming an N-sulfinylamine.

This is the most common side reaction when a primary amine is present. The amine's nitrogen atom directly attacks the thionyl chloride, leading to the formation of an N-sulfinylamine (R-N=S=O) derivative.[3] This reaction is often rapid and can consume both your starting material and the reagent.

  • Mechanism Insight: The reaction proceeds through the nucleophilic attack of the primary amine onto the sulfur atom of SOCl₂, followed by the elimination of two molecules of HCl.

N_Sulfinylamine_Formation R-NH2 R-NH2 Intermediate1 R-NH2+-S(O)Cl      |     Cl- R-NH2->Intermediate1 + SOCl2 Intermediate2 R-NH-S(O)Cl Intermediate1->Intermediate2 - HCl Product R-N=S=O (N-Sulfinylamine) Intermediate2->Product - HCl

Figure 2: Mechanism of N-Sulfinylamine formation from a primary amine and thionyl chloride.

  • Troubleshooting Steps:

    • Verify the Order of Addition: The most reliable method to prevent this is to add thionyl chloride dropwise to a cold (0 °C to -10 °C) suspension of the amino acid in the alcohol (which acts as both reactant and solvent).[4]

    • In-Situ Protonation: This standard procedure allows the first equivalents of HCl gas generated from the reaction of SOCl₂ with the alcohol to protonate the amino group, forming an ammonium salt (R-NH₃⁺).[5] This positively charged species is no longer nucleophilic and will not react with thionyl chloride, allowing the esterification to proceed on the carboxylic acid.

    • Hydrolysis: N-sulfinylamines are sensitive to water and can be hydrolyzed back to the primary amine.[6][7] While this can potentially recover the starting material, it complicates the workup and is not a synthetically desirable path.

Q2: Instead of an ester, my primary or secondary amine yielded an amide. How did this happen?

A2: Your amine has intercepted the acyl chloride intermediate.

While the goal is the reaction of the alcohol with the acyl chloride, a free primary or secondary amine is often a more potent nucleophile. If the amine is not fully protonated, it can outcompete the alcohol in attacking the highly electrophilic acyl chloride, leading to stable amide bond formation.[8][9] This is, in fact, a standard method for synthesizing amides.[10][11]

  • Mechanism Insight: The reaction follows the intended first step: the carboxylic acid reacts with SOCl₂ to form the acyl chloride. However, in a subsequent competitive step, the amine attacks the acyl carbonyl carbon instead of the alcohol.

  • Troubleshooting & Prevention:

    • Ensure Complete Protonation: The strategy is the same as for preventing N-sulfinylamine formation. The in-situ generation of HCl is critical. Using a slight excess of thionyl chloride (1.1-1.2 equivalents) can ensure enough HCl is produced to fully protonate the amine before significant acyl chloride formation.[4]

    • Low Temperature: Running the reaction at low temperatures (0 °C or below) slows down the rate of all reactions, but particularly the nucleophilic attack by the amine, allowing protonation to become the dominant initial event.[12]

    • Use of a Co-solvent: If the amino acid has poor solubility in the alcohol, a non-nucleophilic co-solvent like dichloromethane (DCM) can be used. The procedure remains the same: suspend the amino acid in the alcohol/DCM mixture, cool, and add thionyl chloride dropwise.[13]

Q3: I started with an amino alcohol and ended up with a cyclic product instead of the expected chloro-ester. Why?

A3: You have facilitated an intramolecular cyclization.

For substrates like amino alcohols, thionyl chloride can react with the hydroxyl group to form a good leaving group (a chlorosulfite, which then becomes a chloride).[2][14] The nearby amino group can then act as an intramolecular nucleophile, attacking the carbon bearing the chloride and displacing it to form a stable cyclic amine (e.g., a pyrrolidine or piperidine).[14]

  • Troubleshooting & Prevention:

    • Protecting Groups: This is a classic case where protecting the amine is the most robust strategy. An acid-stable protecting group should be used, as the reaction generates HCl.

    • Inverse Addition for Deliberate Cyclization: Interestingly, this "side reaction" can be exploited. An optimized protocol for synthesizing these cyclic amines involves the slow inverse addition of the amino alcohol solution to the thionyl chloride.[14] This method rapidly protonates the amine, preventing intermolecular side reactions, while allowing the desired O-chlorination to proceed, setting the stage for cyclization upon basic workup.[14] To avoid this, the standard addition (SOCl₂ to amino alcohol) is preferred, but protection is safer.

Validated Protocols & Preventative Strategies

The most effective strategy for the selective esterification of amino acids is the in-situ protonation method .

Figure 3: Workflow for the recommended in-situ protonation strategy for amino acid esterification.

Protocol 1: General Esterification of Amino Acids (e.g., Methyl Ester)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend the amino acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath. Effective stirring is crucial.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirring suspension over 15-30 minutes. The temperature should be maintained below 5 °C. You will observe gas evolution (HCl, SO₂).

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or until TLC indicates completion). The suspension should become a clear solution as the product hydrochloride salt forms.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. The resulting solid or oil is the amino ester hydrochloride, which can be used as is or purified further.[4]

Alternative Reagents for Difficult Cases

If thionyl chloride consistently gives low yields or complex mixtures, consider milder alternatives:

Reagent SystemAdvantagesDisadvantagesReference
TMSCl / Methanol Very mild, high yields, simple workup.TMSCl is moisture-sensitive.[15]
Acetyl Chloride / Methanol Generates HCl in-situ cleanly.Acetyl chloride is corrosive and moisture-sensitive.[16]
Fischer Esterification (HCl gas or H₂SO₄) Classic, effective method.Requires handling of gaseous HCl or stoichiometric strong acid.[16][17]
References
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. .

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • ACS Publications. (n.d.). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A.
  • PubMed. (2007).
  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Dang, H. T., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
  • ECHEMI. (n.d.). thionyl chloride addtion.
  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?
  • Wikipedia. (n.d.). N-Sulfinyl imine.
  • Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride.
  • Organic Chemistry Portal. (n.d.). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited.
  • ACS Publications. (n.d.). Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Organic Letters.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism With Alcohols, With And Without Pyridine: SN2 Versus SNi.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Royal Society of Chemistry. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
  • Master Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Thionyl chloride.
  • Chemistry Stack Exchange. (2015).
  • NIH. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. PMC.
  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • ResearchGate. (2025).
  • ACS Publications. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters.
  • NIH. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (2022).
  • Royal Society of Chemistry. (2025).
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • NIH. (n.d.).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Reddit. (2025). Alternatives to Thionyl Chloride. r/OrganicChemistry.
  • Reddit. (2021).
  • ResearchGate. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis.
  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?
  • ResearchGate. (2023).
  • YouTube. (2018). Reaction of alcohols with thionyl chloride.
  • ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?
  • ACS Publications. (n.d.). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. Journal of the American Chemical Society.
  • ResearchGate. (2025).

Sources

Technical Support Center: Optimizing Catalyst Filtration Post-Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst filtration following hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the critical step of removing heterogeneous catalysts from reaction mixtures. Efficient catalyst removal is paramount for ensuring product purity, preventing downstream process contamination, and enabling catalyst recycling. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the filtration of hydrogenation catalysts. Each issue is presented with probable causes and actionable solutions.

Issue 1: The filtration is extremely slow or has stopped completely.

  • Probable Cause 1: Clogging of the filter medium by fine catalyst particles. Many common hydrogenation catalysts, such as palladium on carbon (Pd/C), can contain very fine particles that quickly block the pores of standard filter paper.[1][2]

  • Solution: Employ a filter aid, such as Celite® (diatomaceous earth), to form a porous filter cake.[3][4] This creates a permeable layer that traps the fine catalyst particles without blinding the filter medium.[5]

    • Protocol for Celite Filtration:

      • Select a Büchner or fritted glass funnel.

      • Place a piece of filter paper (if using a Büchner funnel) that fits snugly and covers all the holes.

      • Wet the filter paper with the reaction solvent to ensure it lies flat.

      • Prepare a slurry of Celite® in the reaction solvent. The amount of Celite® should be sufficient to form a pad of at least 1-2 cm in thickness.[4]

      • With the vacuum off, pour the Celite® slurry into the funnel.

      • Apply gentle vacuum to slowly drain the solvent, allowing a uniform pad of Celite® to form.

      • Once the pad is formed, carefully pour the reaction mixture onto the center of the Celite® bed, avoiding disturbance of the pad.

      • Wash the filter cake with fresh solvent to ensure complete recovery of the product.[3]

  • Probable Cause 2: The catalyst has a high density and has settled, blocking the filter. Catalysts like Raney Nickel are very dense and can form a compact layer on the filter if not properly suspended.[1]

  • Solution: Maintain good agitation of the reaction mixture while transferring it to the filtration apparatus to keep the catalyst suspended. For larger scale operations, consider specialized filtration systems like Agitated Nutsche Filter Dryers (ANFDs) which have built-in agitators to prevent cake compaction.[6]

Issue 2: The filtrate is black or grey, indicating catalyst breakthrough.

  • Probable Cause 1: The filter paper has been torn or is not properly seated. A compromised filter paper will allow catalyst particles to pass through into the filtrate.

  • Solution: Ensure the filter paper is the correct size for the funnel and is properly sealed against the funnel surface by wetting it with the solvent before adding the Celite® or reaction mixture.

  • Probable Cause 2: The Celite® pad is too thin or has been disturbed. An inadequate or cracked Celite® bed will not effectively trap all the catalyst fines.

  • Solution: Increase the thickness of the Celite® pad. When adding the reaction mixture, pour it gently onto the center of the pad to avoid creating channels or cracks. If you observe blackening on top of the Celite, it is an indication of catalyst being trapped, but if the filtrate is still dark, a second filtration through a fresh Celite pad may be necessary.[7]

  • Probable Cause 3: Formation of colloidal catalyst particles. In some instances, very fine, colloidal catalyst particles can form that are too small to be trapped by conventional filtration methods.[7]

  • Solution: If colloidal particles are suspected, after a primary filtration through Celite®, consider passing the filtrate through a finer filtration medium, such as a 1.0 micron PTFE membrane filter.[7] Another approach is to allow the filtrate to stand for a day or two; sometimes colloidal particles will sediment and can be decanted.[7]

Issue 3: The catalyst on the filter paper/Celite® pad started smoking or ignited.

  • Probable Cause: Pyrophoric nature of the catalyst. Many hydrogenation catalysts, particularly Pd/C and Raney Nickel, are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when finely divided and dry.[3][8][9] The catalyst adsorbs hydrogen during the reaction, and this can react exothermically with oxygen from the air.[8]

  • Solution: ALWAYS keep the catalyst wet. Never allow the filter cake to dry out during or after filtration.[3][8][10]

    • Safety Protocol for Handling Pyrophoric Catalysts:

      • Before starting the filtration, ensure the reaction vessel has been thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all residual hydrogen.[8][10]

      • During filtration, maintain a layer of solvent above the filter cake at all times.[8] Have extra solvent ready to add if needed.

      • Once filtration is complete, and before turning off the vacuum, add water or a high-boiling point solvent like isopropanol to the filter cake to quench the catalyst's reactivity.[10][11]

      • Never leave the filtration of a pyrophoric catalyst unattended.[8]

      • Transfer the wet catalyst cake immediately to a designated waste container and submerge it in water.[8]

      • Have an appropriate fire extinguisher (Class ABC is generally recommended as it is the hydrogen that burns, not the metal itself) readily available.[8]

Issue 4: The product yield is low after filtration.

  • Probable Cause 1: Incomplete transfer of the reaction mixture. Some of the product may remain in the reaction vessel or on the filter cake.

  • Solution: Ensure all of the reaction mixture is transferred to the filter. Wash the reaction flask with fresh solvent and pour the washings over the filter cake. Wash the filter cake thoroughly with several portions of fresh solvent to recover any adsorbed product.[3]

  • Probable Cause 2: Adsorption of the product onto the catalyst or filter aid. Both the catalyst (especially carbon-supported catalysts) and filter aids like Celite® can adsorb the product, leading to yield loss.[12]

  • Solution: Choose a solvent in which your product is highly soluble for the filtration and washing steps.[13] If product adsorption is significant, a hot filtration might be beneficial, provided the solvent has a suitable boiling point and there are no safety concerns.[13]

Issue 5: High levels of residual palladium in the final product.

  • Probable Cause: Leaching of the catalyst. Soluble palladium species can leach from the solid support into the reaction mixture.[14] This is a more significant issue with some catalyst types and under certain reaction conditions. Simple filtration will not remove these dissolved species.[12]

  • Solution:

    • Scavenging: After the initial filtration to remove the heterogeneous catalyst, treat the filtrate with a scavenger. Common options include:

      • Activated Carbon: A cost-effective choice that can adsorb a wide range of palladium species.[12] However, it may also adsorb the desired product, so a preliminary test is recommended.[12]

      • Specialized Metal Scavengers: These are often silica or polymer-based materials with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[12] They can be more selective than activated carbon.[12]

    • Crystallization: Purifying the final product by crystallization can significantly reduce palladium levels, as the metal impurities often remain in the mother liquor.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best filter aid to use for catalyst filtration?

A1: Celite® (diatomaceous earth) is the most commonly used and generally effective filter aid for removing hydrogenation catalysts.[3][4] It is chemically inert in most organic solvents and forms a highly porous filter cake. Other options include cellulose-based filter aids, which can create a matrix to hold other filter aids like activated carbon.[5] The choice can depend on the specific catalyst and solvent system.

Q2: Should I use vacuum filtration or pressure filtration?

A2: For laboratory-scale operations, vacuum filtration using a Büchner or fritted glass funnel is the most common, convenient, and generally safest method.[11] Pressure filtration can offer a higher driving force, which might be beneficial for very viscous solutions or when a lower moisture content in the filter cake is desired.[15][16][17][18] However, glassware is not typically designed to handle high internal pressure, so specialized equipment is required for pressure filtration to be performed safely.[16]

FeatureVacuum FiltrationPressure Filtration
Driving Force Limited to ~1 atmosphereCan be significantly higher than 1 atmosphere
Equipment Standard laboratory glassware (Büchner funnel, filter flask)Specialized pressure-rated vessels and equipment
Safety (Glassware) Generally safer as glassware is under external pressureRisk of glassware failure if not properly rated for internal pressure
Cake Moisture Generally higher moisture content in the filter cakeCan achieve lower moisture content in the filter cake[15]
Typical Use Common for lab-scale, batch processes[15]More common in industrial applications[16]

Q3: How does the choice of solvent affect filtration efficiency?

A3: The solvent plays a crucial role in several ways:

  • Solubility of the Product: The product should be highly soluble in the solvent to minimize losses due to precipitation on the filter cake.[19]

  • Viscosity: Low-viscosity solvents will filter faster than high-viscosity solvents.

  • Catalyst Dispersion: The solvent can affect the dispersion of the catalyst particles.[20] In some cases, a solvent that promotes better dispersion during the reaction may lead to finer particles that are more challenging to filter.

  • Catalyst-Solvent Interactions: Solvents can interact with the catalyst surface and influence its performance and potential for leaching.[21][22]

Q4: What are the key safety considerations when filtering hydrogenation catalysts?

A4: The primary safety concern is the pyrophoric nature of many catalysts.[9][23][24][25][26] Key safety practices include:

  • Always work in a well-ventilated fume hood.[24]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[23][24]

  • Purge the reaction vessel of hydrogen gas with an inert gas before filtration.[8]

  • Never allow the catalyst to dry on the filter. Keep it covered with solvent at all times.[3][8][10]

  • Quench the catalyst with water or another suitable solvent after filtration is complete.[11]

  • Dispose of the catalyst waste properly and promptly in a designated, labeled container filled with water.[8]

Q5: Can I reuse my hydrogenation catalyst?

A5: In many cases, yes. Heterogeneous catalysts are often recycled to reduce costs. After filtration, the catalyst can be washed, dried under specific conditions (e.g., vacuum oven), and stored for reuse. However, catalyst activity may decrease with each cycle due to poisoning or physical degradation. It is crucial to handle the catalyst under an inert atmosphere during recovery and storage to prevent deactivation.[3]

Visualizing the Troubleshooting Process

The following diagram illustrates a typical workflow for troubleshooting common catalyst filtration issues.

Catalyst_Filtration_Troubleshooting start Start Filtration slow_filtration Problem: Slow Filtration / Clogging start->slow_filtration Is filtration slow? catalyst_breakthrough Problem: Catalyst Breakthrough (Black Filtrate) slow_filtration->catalyst_breakthrough No use_celite Action: Use/Increase Celite® Pad slow_filtration->use_celite Yes catalyst_fire Problem: Catalyst Ignites catalyst_breakthrough->catalyst_fire No check_filter Action: Check Filter Paper / Celite® Pad Integrity catalyst_breakthrough->check_filter Yes low_yield Problem: Low Product Yield catalyst_fire->low_yield No quench_catalyst Action: Keep Catalyst Wet! Quench with water/solvent. Review Safety Protocol. catalyst_fire->quench_catalyst Yes end Successful Filtration low_yield->end No wash_cake Action: Thoroughly wash filter cake with appropriate solvent. low_yield->wash_cake Yes use_celite->end Resolved check_filter->end Resolved refilter Action: Re-filter through fresh Celite® or membrane filter check_filter->refilter Still black? refilter->end Resolved quench_catalyst->end Safety protocol followed wash_cake->end Resolved

Caption: A decision tree for troubleshooting common catalyst filtration problems.

References

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. Available at: [Link]

  • Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. Available at: [Link]

  • C3. Safe Handling of Pyrophoric Materials. Carnegie Mellon University. Available at: [Link]

  • Minimizing Catalyst Residue in Vegetable Oil Hydrogenation - Chemistry Stack Exchange. (2017). Available at: [Link]

  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023). Available at: [Link]

  • Pyrophoric Handling Procedure - Carnegie Mellon University. Available at: [Link]

  • Handling Pyrophoric and other Air/Water Reactive Materials - Division of Research Safety. (2019). University of Illinois Urbana-Champaign. Available at: [Link]

  • Handling Pyrophoric Materials - YouTube. (2014). Available at: [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). Materials (Basel). Available at: [Link]

  • CATALYST FILTRATION - Teesing. Available at: [Link]

  • Removing catalyst fines from slurries | Filtration + Separation - MAG Online Library. (2021). Available at: [Link]

  • (PDF) An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). Available at: [Link]

  • Filtration Products for Catalyst Recovery. Porvair Filtration Group. Available at: [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Ingenta Connect. Available at: [Link]

  • Perlite Filter Aid: Edible Oils Filtration. Dicalite Management Group. Available at: [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) - NIH. (2019). Available at: [Link]

  • Choosing A Filter Aid - CECO Environmental. (2021). Available at: [Link]

  • Removal of leached Palladium from reaction product - The ScienceMadness Discussion Board. (2013). Available at: [Link]

  • Preventing Catalyst Fouling in Natural Gas Power Plants - YouTube. (2022). Available at: [Link]

  • Question 98: What are the options for removing catalyst fines from the main fractionator bottoms product? Which, if any, can reduce the ash content to 50 ppm or less? - AFPM. Available at: [Link]

  • How can we separate catalyst fines (up to 74 micron size) from RFCCU slurry oil at around 90 - 100 Deg C temperature? Can it be done through filtration and what will be the type of filters, type of backwash required etc? - EPTQ. (2013). Available at: [Link]

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2020). Available at: [Link]

  • Pressure Filtration vs Vacuum Filtration [Guide] - Micronics, Inc. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Available at: [Link]

  • What Is The Best Way To Remove Polymerization Catalysts? - Chemistry For Everyone. (2023). Available at: [Link]

  • Filtration of Hydrogenation Catalysts - YouTube. (2012). Available at: [Link]

  • Pressure Vs. Vacuum Filtration - Pre/Post-Processing - Future4200. (2018). Available at: [Link]

  • WO2013106274A1 - Method for separating entrained catalyst and catalyst fines from slurry oil - Google Patents.
  • Comparing Pressure and Vacuum Filters: What You Need to Know - YouTube. (2023). Available at: [Link]

  • How can I remove pd/c ? : r/chemistry - Reddit. (2015). Available at: [Link]

  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. (2021). Available at: [Link]

  • What is the difference between vacuum filter and filter press? Jingjin Environmental Protection. (2023). Available at: [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2021). ACS Catalysis. Available at: [Link]

  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC. (2023). Available at: [Link]

  • Solvent Filtration: Ensuring Purity in Chemical Processes - Membrane Solutions. (2023). Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010). Available at: [Link]

  • Why Ceramic Membranes Are Becoming the Gold Standard in Industrial Filtration. Sterlitech. Available at: [Link]

  • Deep purification of trace fine particles in hydrogenated oil by microchannel separator | Request PDF - ResearchGate. Available at: [Link]

  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchGate. (2021). Available at: [Link]

  • The Ideal Filtration Process for Catalyst Recovery. Gopani. Available at: [Link]

Sources

Technical Support Center: Purity Confirmation of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 3-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of this compound. Here, you will find not just protocols, but the scientific reasoning behind the methodologies, empowering you to troubleshoot and adapt these techniques to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: A multi-pronged approach is essential for the robust confirmation of purity. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative assessment of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and confirming molecular weight, Elemental Analysis (EA) to verify the elemental composition, and Karl Fischer Titration to quantify water content.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, by-products, or degradation. Common impurities in the synthesis of substituted aminobenzoates may include unreacted starting materials such as 3-amino-4-methylbenzoic acid, regioisomers, or by-products from incomplete reactions.[1] Hydrolysis of the methyl ester to the corresponding carboxylic acid is also a potential degradation product.[1]

Q3: My HPLC chromatogram shows unexpected peaks. What are the first troubleshooting steps?

A3: First, verify that the peaks are not artifacts from the solvent or system. Inject a blank (your mobile phase) to check for ghost peaks. If the peaks are real, consider the possibility of contamination in your sample or degradation. Review the synthesis route to anticipate potential side products. If the issue persists, systematic troubleshooting of the HPLC system, including checking for leaks, ensuring proper mobile phase preparation, and column performance, is recommended. A detailed troubleshooting guide is provided in the HPLC section of this document.

Q4: How can I be sure that a peak in my ¹H NMR spectrum is an impurity and not part of my molecule?

A4: In an ¹H NMR spectrum, impurity peaks often have integration values that are not consistent with the expected proton ratios of your target molecule.[2] They may also exhibit different splitting patterns or chemical shifts than anticipated. Comparing your spectrum to a reference spectrum of a pure standard is the most definitive method. Additionally, 2D NMR techniques can help to distinguish between signals from your compound and those from impurities.

Comprehensive Purity Analysis Workflow

A systematic approach to purity analysis ensures that all potential impurities are detected and quantified. The following workflow is recommended:

Purity_Workflow cluster_initial Initial Assessment cluster_quantitative Quantitative Analysis cluster_identification Impurity Identification cluster_final Final Purity Statement Initial_NMR ¹H NMR & ¹³C NMR Validated_HPLC Validated HPLC Method Initial_NMR->Validated_HPLC Structural Confirmation GC_MS GC-MS Initial_NMR->GC_MS Volatile Impurity Check Initial_HPLC HPLC Screening Initial_HPLC->Validated_HPLC Method Optimization LC_MS LC-MS Validated_HPLC->LC_MS Impurity Characterization Purity_Report Purity Report Generation Validated_HPLC->Purity_Report Quantitative Purity Elemental_Analysis Elemental Analysis Elemental_Analysis->Purity_Report Elemental Composition KF_Titration Karl Fischer Titration KF_Titration->Purity_Report Water Content GC_MS->Purity_Report Impurity Identity LC_MS->Purity_Report Impurity Identity GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in volatile solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Library Search & Fragmentation Analysis) Mass_Analysis->Data_Interpretation

Sources

Technical Support Center: Navigating the Degradation Pathways of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of substituted aminobenzoates. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of your experiments. Our approach is rooted in scientific expertise and field-proven insights to ensure the reliability and success of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the degradation of substituted aminobenzoates, providing a foundational understanding of the key processes involved.

Q1: What are the primary mechanisms driving the degradation of substituted aminobenzoates in the environment?

A1: Substituted aminobenzoates undergo degradation through two primary routes: microbial (biotic) degradation and abiotic degradation. Microbial degradation involves the breakdown of these compounds by microorganisms such as bacteria and fungi, which utilize them as a source of carbon, nitrogen, and energy.[1][2] Abiotic degradation encompasses processes like photodegradation (breakdown by light) and hydrolysis (reaction with water), which can occur without biological intervention.[3][4][5]

Q2: Are there significant differences in the microbial degradation pathways for different isomers of aminobenzoate (e.g., 2-aminobenzoate, 3-aminobenzoate, and 4-aminobenzoate)?

A2: Yes, the position of the amino group on the benzoate ring significantly influences the microbial degradation pathway. Different isomers are catabolized by distinct enzymatic systems. For instance, the aerobic degradation of 2-aminobenzoate often proceeds via catechol, while the degradation of 4-aminobenzoate can involve intermediates like protocatechuate.[1][2][6] The specific enzymes and gene clusters involved are often unique to the isomer being degraded.[7][8]

Q3: What are the key enzymes involved in the initial steps of aerobic microbial degradation of aminobenzoates?

A3: The initial enzymatic attack on the aromatic ring is a critical step. Key enzymes include:

  • CoA Ligases: These enzymes activate the aminobenzoate by attaching a Coenzyme A (CoA) molecule, forming an aminobenzoyl-CoA thioester. This activation is a common strategy in both aerobic and anaerobic pathways.[2][7][9]

  • Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage.[2][8] For example, 3-aminobenzoate 6-monooxygenase is involved in the degradation of 3-aminobenzoate.[8]

Q4: Can aminobenzoates be degraded under anaerobic conditions?

A4: Absolutely. Anaerobic degradation of aminobenzoates, particularly by denitrifying bacteria, has been well-documented.[10] In the absence of oxygen, bacteria can use alternative electron acceptors like nitrate.[10] The anaerobic pathways also typically involve the formation of benzoyl-CoA as a central intermediate.[2][9]

Q5: My 2-aminobenzothiazole compound is changing color during storage. What could be the cause?

A5: A color change in 2-aminobenzothiazole compounds often indicates degradation, likely due to oxidation. This can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric products.[3] To minimize this, ensure storage in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Section 2: Troubleshooting Guide - Overcoming Common Experimental Hurdles

This section provides practical solutions to specific problems you may encounter during your degradation studies.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No degradation of the target aminobenzoate observed in microbial cultures. 1. Inappropriate microbial strain or consortium. 2. Substrate toxicity at the tested concentration. 3. Unfavorable culture conditions (pH, temperature, oxygen levels). 4. Presence of a more easily degradable carbon source (catabolite repression).1. Use a microbial strain known to degrade the specific isomer or enrich for competent degraders from a contaminated site. 2. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the aminobenzoate.[1][11] 3. Optimize culture conditions based on the requirements of your microbial strain(s). 4. Ensure the aminobenzoate is the sole or primary source of carbon and nitrogen if studying its direct metabolism.[1]
Incomplete degradation or accumulation of an unknown intermediate. 1. A missing or inactive enzyme in the degradation pathway. 2. Formation of a dead-end metabolite. 3. Feedback inhibition by a downstream metabolite.1. Analyze for potential intermediates using HPLC-MS or GC-MS to identify the bottleneck in the pathway.[12] 2. Some strains are known to produce dead-end metabolites like 3-hydroxy-4-aminobenzoate.[1][11] Consider using a microbial consortium with complementary metabolic capabilities. 3. Monitor the concentration of all identified metabolites over time to check for potential inhibitory effects.
Poor reproducibility of degradation rates between replicate experiments. 1. Inconsistent inoculum size or growth phase. 2. Variability in culture medium composition. 3. Fluctuations in incubation conditions.1. Standardize the inoculum preparation by using cells from the mid-exponential growth phase and normalizing the initial cell density.[1] 2. Prepare a large batch of medium to be used for all replicates and experiments in a series. 3. Ensure consistent temperature, agitation, and aeration across all experimental setups.
Difficulty in quantifying the parent compound and its degradation products. 1. Co-elution of compounds in HPLC. 2. Matrix effects from the culture medium. 3. Low concentration of intermediates.1. Optimize the HPLC method (e.g., gradient, column type, mobile phase composition) to achieve better separation.[1] 2. Prepare calibration standards in the same matrix as the samples (e.g., sterile culture medium) to account for matrix effects. 3. Use a more sensitive detector (e.g., mass spectrometer) or employ solid-phase extraction (SPE) to concentrate the analytes before analysis.[4]
My aminobenzoate compound has low solubility in my aqueous experimental setup. 1. The inherent low water solubility of the compound.1. Adjust the pH of the solution. The amino group can be protonated at an acidic pH, which may enhance aqueous solubility. However, be cautious as extreme pH can trigger hydrolysis.[3]

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in studying aminobenzoate degradation.

Protocol 1: Aerobic Biodegradation Assay in a Batch Reactor

Objective: To assess the aerobic degradation of a substituted aminobenzoate by a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Burkholderia cepacia, Pseudomonas sp.)

  • Basal mineral salts (BMS) medium

  • Substituted aminobenzoate (e.g., 4-aminobenzoate)

  • Sterile conical flasks (250 mL)

  • Orbital incubator

  • HPLC system with a C18 column and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the Inoculum: Grow the bacterial strain in a rich medium (e.g., nutrient broth) to the mid-exponential phase. Harvest the cells by centrifugation, wash them twice with sterile phosphate buffer, and resuspend them in the BMS medium to a desired optical density (e.g., OD600 of 1.0).

  • Set up the Batch Reactors: In 250 mL conical flasks, add 100 mL of BMS medium. Add the substituted aminobenzoate to the desired final concentration (e.g., 1 mM).

  • Inoculate the Reactors: Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v). Include a sterile control (no inoculum) to check for abiotic degradation and a positive control (with a readily biodegradable substrate like glucose) to ensure the viability of the inoculum.

  • Incubation: Incubate the flasks at the optimal temperature and agitation for the bacterial strain (e.g., 30°C and 150 rpm).[1]

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from each flask.

  • Sample Preparation: Immediately filter the samples through a 0.22 µm syringe filter to remove bacterial cells. Store the filtrate at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the parent aminobenzoate and any detectable degradation products. A typical mobile phase could be a mixture of phosphate buffer and acetonitrile.[1]

Workflow for a Typical Degradation Study

Degradation_Study_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Microbial Strain Selection Batch Batch Reactor Setup Strain->Batch Media Media Preparation Media->Batch Substrate Substrate Preparation Substrate->Batch Incubation Incubation Batch->Incubation Sampling Time-course Sampling Incubation->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Pathway Pathway Elucidation Data->Pathway two_aminobenzoate_pathway cluster_pathway 2-Aminobenzoate Degradation A 2-Aminobenzoate B 2-Aminobenzoyl-CoA A->B 2-Aminobenzoate-CoA ligase C Catechol A->C Dioxygenase B->C Monooxygenase/Reductase D Ring Cleavage Products C->D Dioxygenase E Central Metabolism D->E

Caption: Simplified aerobic degradation pathways for 2-aminobenzoate.

Proposed Degradation Pathway for 3-Aminobenzoate

The degradation of 3-aminobenzoate can be initiated by monooxygenation. [8]

three_aminobenzoate_pathway cluster_pathway 3-Aminobenzoate Degradation A 3-Aminobenzoate B 5-Aminosalicylate A->B 3-Aminobenzoate 6-monooxygenase (mabA) C Ring Cleavage Product B->C 5-Aminosalicylate 1,2-dioxygenase (mabB) D Central Metabolism C->D

Caption: Proposed initial steps in 3-aminobenzoate degradation. [8]

Abiotic Photodegradation of p-Aminobenzoic Acid (PABA)

The photodegradation of PABA can lead to polymerization or oxidation products. [4]

paba_photodegradation cluster_pathway PABA Photodegradation PABA p-Aminobenzoic Acid (PABA) Intermediates Reactive Intermediates PABA->Intermediates UV Light Polymers Di(tri)-polymerization Products (Major) Intermediates->Polymers Oxidation Oxidation & Hydroxylation Products (Minor) Intermediates->Oxidation

Caption: Proposed photodegradation pathways for PABA. [4]

References

  • Pusse, F., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 38(2-3), 235-243. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... [Link]

  • ResearchGate. (n.d.). Initial steps in the aerobic degradation of 2-aminobenzoate in the... [Link]

  • Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology, 48(1), 102–107. [Link]

  • McCullough, W. G., Piligian, J. T., & Daniel, I. J. (1957). Enzymatic Decarboxylation of the Aminobenzoates. Journal of the American Chemical Society, 79(3), 628–630. [Link]

  • ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway and physical map... [Link]

  • Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. [Link]

  • Arora, P. K. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 257. [Link]

  • Carmona, M., et al. (2009). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 284(21), 14445–14455. [Link]

  • Wang, Q., et al. (2022). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Scientific Reports, 12(1), 17594. [Link]

  • Cruces, E., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 374(1), 51–53. [Link]

  • Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 8. [Link]

  • Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4/5-bromobenzoic acids. Arkivoc, 2025(5), 12451. [Link]

  • Ji, Y., et al. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Water Research, 47(1), 153–162. [Link]

  • Pusse, F., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. FEMS Microbiology Ecology, 38(2-3), 235-243. [Link]

  • KEGG. (n.d.). Aminobenzoate degradation. [Link]

  • Semantic Scholar. (n.d.). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. [Link]

  • Wang, J., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Molecules, 24(14), 2619. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Gallego, A., et al. (2003). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied Microbiology and Biotechnology, 61(3), 245–250. [Link]

  • ResearchGate. (n.d.). Abiotic degradation (%), comprehensive of photolysis and hydrolysis,... [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]

  • Lin, K., et al. (2016). The Interaction Between Abiotic Photodegradation and Microbial Decomposition Under Ultraviolet Radiation. Scientific Reports, 6, 35366. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers undertaking the multi-step synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate. It is structured to address common challenges and frequently asked questions, ensuring a higher probability of success through a deeper understanding of the underlying chemical principles.

Table of Contents

  • Synthesis Overview & Strategy

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide by Synthesis Stage

    • Stage 1: Nitration of 4-Methylbenzoic Acid

    • Stage 2: Fischer Esterification

    • Stage 3: Regioselective Bromination

    • Stage 4: Nitro Group Reduction

  • Experimental Protocols

  • References

Synthesis Overview & Strategy

The synthesis of this compound is a multi-step process requiring careful control over reaction conditions to achieve desired regioselectivity and yield. The most logical and commonly employed synthetic route begins with 4-methylbenzoic acid and proceeds through nitration, esterification, bromination, and a final reduction.

The core strategy relies on the directing effects of the substituents on the aromatic ring at each stage. The methyl group is an ortho-, para-director, while the carboxylic acid (and later, the ester) is a meta-director. The nitro group is a strong deactivating meta-director. Understanding these electronic influences is critical for troubleshooting unexpected outcomes.

Synthesis_Workflow A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B  Nitration (HNO3, H2SO4) C Methyl 4-methyl-3-nitrobenzoate B->C  Esterification (CH3OH, H2SO4) D Methyl 5-bromo-4-methyl-3-nitrobenzoate C->D  Bromination (NBS, H2SO4) E This compound (Final Product) D->E  Reduction (SnCl2, HCl)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration step performed before esterification?

A1: Performing nitration first is strategically crucial. The methyl and carboxylic acid groups on the starting material (4-methylbenzoic acid) work in concert to direct the incoming nitro group. The methyl group is an activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. Their combined influence strongly favors nitration at the C3 position, ortho to the methyl group and meta to the carboxylic acid. If esterification were performed first, the directing effects would be similar, but the carboxylic acid is a slightly stronger deactivating group, providing robust control.

Q2: Can I use a different reducing agent for the final step? What are the risks?

A2: Yes, other reducing agents can be used, but they come with specific risks.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a very clean method but carries the risk of hydrodebromination, where the bromine atom is reductively cleaved from the ring. This side reaction can be minimized by careful selection of catalyst (e.g., using Pd/C with catalyst poisons) and controlling hydrogen pressure and temperature.

  • Iron in Acetic Acid (Fe/CH₃COOH): This is an effective and economical alternative to tin(II) chloride. It is generally a milder method and less likely to cause hydrodebromination. However, the workup can be more cumbersome due to the formation of iron salts.

Tin(II) chloride (SnCl₂) in concentrated HCl is often preferred because it is highly effective for reducing aromatic nitro groups and is less likely to reduce the ester group or cleave the bromine atom compared to more powerful reducing agents.

Q3: My bromination step is giving me multiple products. What is the most likely cause?

A3: The most probable cause is a lack of sufficient deactivation of the aromatic ring. In the substrate, Methyl 4-methyl-3-nitrobenzoate, the methyl group is activating while the nitro and ester groups are deactivating. The desired bromination is at C5, which is ortho to the methyl group and meta to the nitro and ester groups. However, if the reaction conditions are too harsh (e.g., excess bromine, high temperature), bromination can occur at other positions, or even dibromination. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a controlled source of the electrophilic bromine species (Br+), which enhances regioselectivity.

Troubleshooting Guide by Synthesis Stage

This section addresses specific problems you might encounter during the synthesis.

Stage 1: Nitration of 4-Methylbenzoic Acid
Symptom / Observation Potential Root Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficiently strong nitrating mixture. 2. Reaction temperature too low.1. Ensure the use of concentrated or fuming nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). 2. Maintain the reaction temperature between 0-10 °C. While initial cooling is crucial to control the exothermic reaction, the temperature must be high enough for the reaction to proceed at a reasonable rate.
Formation of Dark Tar/Polymer 1. Reaction temperature too high. 2. Impure starting material.1. Add the nitric acid dropwise to the sulfuric acid/substrate mixture while vigorously stirring in an ice bath to maintain strict temperature control. Overheating can lead to oxidative side reactions. 2. Recrystallize the 4-methylbenzoic acid starting material before use.
Product is an Oily Mixture, Not a Solid 1. Incomplete reaction. 2. Presence of significant regioisomers (e.g., 2-nitro isomer).1. Allow the reaction to stir for the full recommended time after addition is complete. Monitor via TLC. 2. Carefully pour the reaction mixture onto crushed ice to precipitate the product. The desired 4-methyl-3-nitrobenzoic acid should be a pale yellow solid. An oily product suggests impurities that may require purification by column chromatography.
Stage 2: Fischer Esterification
Symptom / Observation Potential Root Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Equilibrium not driven to the product side. 2. Insufficient catalyst.1. Use a large excess of methanol to push the equilibrium towards the ester product. Alternatively, use a Dean-Stark apparatus to remove the water byproduct. 2. Ensure a catalytic amount (typically 5-10 mol%) of concentrated sulfuric acid is used.
Product Hydrolyzes Back to Carboxylic Acid During Workup 1. Workup solution is too acidic or basic and heated. 2. Prolonged exposure to aqueous conditions.1. Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate, keeping the temperature low. 2. Extract the ester into an organic solvent (e.g., ethyl acetate) promptly after neutralization. Wash the organic layer with brine, dry with an anhydrous salt like MgSO₄, and concentrate under reduced pressure.
Stage 3: Regioselective Bromination

Bromination_Troubleshooting Start Problem: Low Yield or Impure Product in Bromination Cause1 Cause: Incorrect Temperature? Start->Cause1 Cause2 Cause: Wrong Brominating Agent? Start->Cause2 Cause3 Cause: Insufficient Ring Deactivation? Start->Cause3 Sol1 Solution: Maintain 0-5 °C initially, then allow to warm to RT. Avoid high temps. Cause1->Sol1 Sol2 Solution: Use NBS in conc. H2SO4 for controlled Br+ generation. Cause2->Sol2 Sol3 Solution: Confirm successful nitration in the previous step via NMR/IR. Cause3->Sol3

What to do if starting material is present after reaction completion

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who have encountered a common yet vexing issue in chemical synthesis: the persistence of starting material after a reaction is presumed to be complete. This document provides a structured, in-depth approach to diagnosing and resolving this problem, moving from initial assessment to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've run my reaction for the specified time, but my analysis (TLC, LC-MS, NMR) still shows a significant amount of starting material. What's going on?

This is a frequent challenge in synthesis and can stem from a handful of core issues. Before diving into complex optimization, it's crucial to systematically evaluate the situation. The unconsumed starting material indicates that the reaction has either stalled, is inherently incomplete due to equilibrium, or is proceeding much slower than anticipated. Potential causes range from reagent quality and reaction conditions to the fundamental thermodynamics of the transformation. This guide will walk you through a logical troubleshooting workflow to identify and address the root cause.

Part 1: Initial Verification & Assessment

Before altering reaction parameters, it is imperative to confirm that the observation of unreacted starting material is not an artifact of the experimental setup or analytical method.

Confirming Reaction Stasis

The first step is to determine if the reaction has truly stopped or is just proceeding very slowly.

Protocol: Reaction Time Point Analysis

  • Sample Collection : If the reaction is ongoing, carefully extract a small, representative aliquot from the reaction mixture at regular intervals (e.g., every hour, or every few hours for slower reactions).

  • Quenching (if necessary) : Immediately quench the reaction in the aliquot to prevent further transformation before analysis. This can be done by rapid cooling or by adding a quenching agent.

  • Consistent Analysis : Analyze each aliquot using the same analytical technique (e.g., TLC, HPLC, GC, or NMR spectroscopy).[1][2][3]

  • Data Comparison : Compare the ratio of starting material to product across the time points. If this ratio ceases to change over two to three consecutive time points, the reaction has likely stalled or reached equilibrium.[4]

Analytical Method Validation

It's essential to ensure your analytical method is accurately representing the reaction mixture.

  • Co-spotting on TLC : When using Thin Layer Chromatography (TLC), always run a "co-spot" lane that contains a mixture of your starting material and the reaction mixture.[5] This helps to definitively distinguish the starting material spot from any product or impurity spots that might have a similar retention factor (Rf).

  • Response Factor in HPLC/GC : If using chromatography, be aware that the starting material and product may have different response factors in the detector. What appears to be a 50:50 mixture based on peak area might be a different ratio in reality. Calibrating with known concentrations of both materials is ideal for quantitative analysis.

  • NMR Spectroscopy : In Nuclear Magnetic Resonance (NMR) spectroscopy, ensure that the peaks you are integrating for the starting material and product are unique, well-resolved, and not overlapping with solvent or impurity signals.[1][6]

Part 2: Systematic Troubleshooting Workflow

Once you have confirmed that the reaction is genuinely incomplete, you can proceed with a systematic investigation of the potential causes. The following workflow, represented as a decision tree, will guide your troubleshooting process.

Troubleshooting Workflow Diagram

G start Starting Material Present After Reaction q1 Is the reaction at equilibrium? start->q1 q2 Are all reagents stable and active? q1->q2  No sol_eq Action: Shift Equilibrium (e.g., remove product, add excess reactant) q1->sol_eq  Yes q3 Are the reaction kinetics too slow? q2->q3  Yes sol_reagent Action: Verify Reagent Quality (e.g., re-purify, use fresh bottle, run control) q2->sol_reagent  No q4 Are there experimental setup issues? q3->q4  No sol_kinetics Action: Modify Conditions (e.g., increase temp, change solvent, add catalyst) q3->sol_kinetics  Yes sol_setup Action: Check Setup (e.g., stirring, atmosphere, addition order) q4->sol_setup  Yes

Caption: A decision tree for troubleshooting incomplete reactions.

Is the Reaction at Equilibrium?

Many reactions are reversible and do not naturally proceed to 100% completion.[7] They instead reach a state of dynamic equilibrium where the rate of the forward reaction equals the rate of the reverse reaction.

How to Diagnose:

  • Literature Review : Check the literature for the specific reaction you are running. Has it been reported to be an equilibrium process?

  • Adding More Reagents : If, after the reaction has stalled, adding more of one of the reactants (that is not your limiting reagent) or a key reagent/catalyst does not restart the reaction, you may be at equilibrium.[7]

Solutions (Based on Le Châtelier's Principle): Le Châtelier's principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.

  • Increase Reactant Concentration : Add a significant excess (2-5 equivalents) of one of the non-limiting, inexpensive reactants to push the equilibrium towards the product side.[8]

  • Remove a Product : If a product can be removed from the reaction mixture as it forms, the equilibrium will be continuously shifted.[8] Common techniques include:

    • Distillation : If a product is volatile (e.g., water, ethanol).

    • Precipitation : If a product is insoluble in the reaction solvent.

    • Using a Molecular Sieve : To remove water produced during the reaction.

Are All Reagents Stable and Active?

The quality and stability of your starting materials, reagents, and catalysts are paramount.[9]

How to Diagnose:

  • Reagent Age and Storage : Are your reagents old? Have they been stored under the correct conditions (e.g., under an inert atmosphere, protected from light, at the correct temperature)?

  • Catalyst Deactivation : Catalysts can be "poisoned" by impurities or degrade over time.[10] This is common with transition metal catalysts which can be sensitive to air or moisture.

  • Starting Material Purity : Impurities in the starting material can sometimes inhibit the reaction.

Solutions:

  • Use Fresh Reagents : Open a new bottle of the suspected reagent or catalyst.

  • Purify Reagents : Some reagents, like certain solvents or liquid amines, may need to be distilled immediately before use to remove water or other impurities.[9]

  • Run a Control Reaction : Perform the reaction with a substrate that is known to work well to verify that all other components and conditions are optimal.

Are the Reaction Kinetics Too Slow?

The reaction may not be stalled but simply proceeding at a very slow rate under the current conditions.[11]

How to Diagnose:

  • Extended Reaction Time : If you see a very slow but steady increase in product formation over an extended period, the kinetics are likely the issue.

Solutions:

  • Increase Temperature : As a rule of thumb, reaction rates often double for every 10°C increase in temperature.[12] However, be cautious, as higher temperatures can also lead to decomposition or side reactions.

  • Change the Solvent : The polarity of the solvent can dramatically affect reaction rates. A more polar solvent might stabilize charged intermediates or transition states, accelerating the reaction.

  • Increase Concentration : Running the reaction at a higher concentration increases the frequency of molecular collisions, which can increase the rate.[12]

  • Add or Change a Catalyst : If applicable, you might need to increase the catalyst loading or switch to a more active catalyst.

Are There Experimental Setup Issues?

Simple mechanical or setup issues can often be the culprit.[9]

How to Diagnose and Solve:

  • Stirring : Is the reaction mixture being stirred efficiently?[9] In heterogeneous reactions (e.g., a solid in a liquid), poor stirring can be a limiting factor. Ensure your stir bar is adequately coupling with the stir plate and the vortex is appropriate for the flask size.

  • Inert Atmosphere : For air- or moisture-sensitive reactions, was the glassware properly dried and the inert atmosphere (Nitrogen or Argon) correctly established and maintained?

  • Order of Addition : Was the order of reagent addition correct as per the procedure? Adding reagents in the wrong order can lead to undesired side reactions or deactivation of catalysts.[9]

Part 3: Data Summary & Advanced Protocols

Table 1: Comparison of Common Reaction Monitoring Techniques
TechniquePrincipleSpeedInformation ProvidedCommon Issues
TLC Separation by polarity on a stationary phaseFastQualitative (presence/absence of spots), Semi-quantitativePoor resolution, co-elution of spots with similar Rf[5][13][14]
HPLC/UPLC High-resolution separation by chromatographyModerateQuantitative (peak area), high resolutionResponse factor differences, requires method development
GC Separation of volatile compounds by boiling pointModerateQuantitative, excellent for volatile/nonpolar compoundsNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin resonance in a magnetic fieldSlowQuantitative (integration), structural informationPeak overlap, sensitivity can be low without concentration[1]
LC-MS HPLC separation followed by mass detectionModerateQuantitative (from LC), Mass-to-charge ratio (identity)Ion suppression effects, complex data interpretation

References

  • How do you know when a chemical reaction is complete? - Homework.Study.com. Available from: [Link]

  • How can you drive a reversible reaction to completion? - Free Student Notes. Available from: [Link]

  • How do you know when the reaction is complete? - Quora. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. Available from: [Link]

  • How do you speed up a chemical reaction? - Quora. Available from: [Link]

  • Is there any way to quantitatively find when a reaction has completed? - Chemistry Stack Exchange. Available from: [Link]

  • How to monitor a chemical reaction. - Quora. Available from: [Link]

  • How to Troubleshoot a Reaction. - Department of Chemistry, University of Rochester. Available from: [Link]

  • Monitoring Chemical Reactions: Process & Example. - Study.com. Available from: [Link]

  • Reaction monitoring: Significance and symbolism. - Wisdomlib. Available from: [Link]

  • Monitoring Chemical Reactions: Process & Example - Video. - Study.com. Available from: [Link]

  • How To: Troubleshoot a Reaction. - Department of Chemistry, University of Rochester. Available from: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. - Spectroscopy Online. Available from: [Link]

  • 2.3B: Uses of TLC. - Chemistry LibreTexts. Available from: [Link]

  • Chemical Reactions - Solving, Completing, Predicting Products. - YouTube. Available from: [Link]

  • Can we force a reversible reaction in equilibrium to achieve 100% completion? - Chemistry Stack Exchange. Available from: [Link]

  • Why do some reactions not go to completion? - Reddit. Available from: [Link]

  • A Brief Introduction to Chemical Reaction Optimization. - PubMed Central. Available from: [Link]

  • Why do some chemical reactions not occur? - Quora. Available from: [Link]

  • Common sources of mistake in organic synthesis. - Reddit. Available from: [Link]

  • Approach to Synthesis Problems. – Organic Chemistry: How to…. Available from: [Link]

  • lab mystery - product or starting material. - YouTube. Available from: [Link]

  • Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Starting Substances in a Chemical Reaction. - Oreate AI Blog. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Methyl Aminobenzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and reliable synthesis of key intermediates is paramount. Substituted methyl aminobenzoates are a critical class of compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, from local anesthetics to more complex molecular architectures. The choice of synthetic route can have a profound impact on yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the most common and emerging methods for the synthesis of substituted methyl aminobenzoates, grounded in experimental data and practical insights.

The Classic Workhorse: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a straightforward and cost-effective method for the conversion of carboxylic acids to esters.[1] In the context of substituted methyl aminobenzoates, this typically involves the reaction of a substituted aminobenzoic acid with methanol in the presence of an acid catalyst.

Mechanism and Rationale

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow Substituted Aminobenzoic Acid Substituted Aminobenzoic Acid Methanol (excess) Methanol (excess) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Reaction Mixture Reaction Mixture Reflux Reflux Workup (Neutralization & Extraction) Workup (Neutralization & Extraction) Substituted Methyl Aminobenzoate Substituted Methyl Aminobenzoate

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 4-Aminobenzoate[4][5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-aminobenzoic acid (1.0 eq) in methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.0-1.5 eq) to the stirred suspension. The amino group of the starting material will be protonated, often leading to the formation of a precipitate.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Performance and Considerations
ParameterFischer-Speier Esterification
Yield Generally good to excellent (60-95%)[4][5]
Purity High after recrystallization
Reaction Conditions Reflux temperatures (60-100 °C), atmospheric pressure
Scalability Readily scalable, widely used in industry
Cost-Effectiveness High, due to inexpensive starting materials and catalyst
Safety & Environment Use of strong, corrosive acids. Generates acidic and basic aqueous waste.

Advantages:

  • Cost-effective and utilizes readily available starting materials.

  • Operationally simple and generally high-yielding.

  • Well-established and highly scalable.

Disadvantages:

  • The reversible nature of the reaction requires a large excess of alcohol or removal of water to drive the equilibrium towards the product.[5]

  • The use of strong acids can be problematic for substrates with acid-sensitive functional groups.

  • The workup involves neutralization and extraction steps, generating significant aqueous waste.

The Two-Step Approach: Reduction of Substituted Nitrobenzoates

Mechanism and Rationale

Step 1: Electrophilic Aromatic Substitution (Nitration) The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The ester group is a meta-director, so the nitro group is typically introduced at the position meta to the ester.

Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas) to reduce the nitro group. It is a clean and efficient method, often providing high yields and purity.[6]

  • Metal-Acid Reduction (e.g., SnCl₂/HCl): Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method for nitro group reduction.[7] The metal acts as the reducing agent.

Nitro_Reduction cluster_1 Nitrobenzoate Reduction Workflow Substituted Methyl Nitrobenzoate Substituted Methyl Nitrobenzoate Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) Reaction Reaction Workup (Filtration/Extraction) Workup (Filtration/Extraction) Substituted Methyl Aminobenzoate Substituted Methyl Aminobenzoate

Caption: Workflow for the Reduction of Nitrobenzoates.

Experimental Protocols

Protocol A: Catalytic Hydrogenation of Methyl 3-Nitrobenzoate [6]

  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the product.

Protocol B: Reduction of Methyl 3-Nitrobenzoate with SnCl₂ [7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-nitrobenzoate (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. A precipitate of tin salts will form.

  • Isolation and Purification: Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Performance and Considerations
ParameterCatalytic HydrogenationSnCl₂ Reduction
Yield Excellent (>95%)[6]Good to excellent (80-95%)[7]
Purity Generally very highGood, may require purification to remove tin salts
Reaction Conditions Room temperature, 1-4 atm H₂Reflux temperature, atmospheric pressure
Scalability Highly scalable, used industriallyScalable, but waste disposal can be an issue
Cost-Effectiveness Catalyst can be expensive but is recyclableReagents are relatively inexpensive
Safety & Environment Use of flammable H₂ gas, catalyst can be pyrophoricUse of corrosive acid, generation of heavy metal waste

Advantages:

  • Catalytic hydrogenation is a very clean and high-yielding method with simple workup.

  • SnCl₂ reduction is a robust and less technologically demanding method.

Disadvantages:

  • Catalytic hydrogenation requires specialized equipment for handling hydrogen gas safely. The palladium catalyst is expensive.

  • SnCl₂ reduction generates stoichiometric amounts of tin-containing waste, which can be problematic for disposal. The workup can be more involved.

  • The initial nitration step uses a hazardous mixture of strong acids.

Modern Approaches: Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools in modern organic synthesis, offering novel pathways to carbonyl-containing compounds.[8] For the synthesis of substituted methyl aminobenzoates, these methods can provide a more direct route from readily available starting materials like substituted anilines.

Mechanism and Rationale

One prominent example is the palladium/copper-catalyzed aerobic oxidative C-H carbonylation of N-substituted anilines.[9] This reaction involves the direct activation and carbonylation of a C-H bond ortho to the amino group. The general catalytic cycle involves:

  • Directed C-H activation by the palladium catalyst.

  • Insertion of carbon monoxide (CO) into the Pd-C bond.

  • Reductive elimination with an alcohol (methanol) to form the ester and regenerate the active catalyst. An oxidant (often molecular oxygen) is required to regenerate the active palladium catalyst.

Carbonylation cluster_2 Palladium-Catalyzed Carbonylation Workflow Substituted Aniline Substituted Aniline Methanol Methanol CO Source CO Source Pd/Cu Catalyst Pd/Cu Catalyst Reaction Reaction Workup & Purification Workup & Purification Substituted Methyl o-Aminobenzoate Substituted Methyl o-Aminobenzoate

Caption: Workflow for Palladium-Catalyzed Carbonylation.

Experimental Protocol: Synthesis of Methyl 2-(methylamino)benzoate (Representative)

Note: The following is a generalized protocol based on reported methodologies for ortho-carbonylation.[9][10]

  • Reaction Setup: To a pressure-rated reaction vessel, add the N-methylaniline (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), copper co-catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable ligand (if required).

  • Solvent and Reagents: Add methanol as the solvent and a base (e.g., triethylamine).

  • Carbonylation: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO (typically 1-10 atm). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Workup: Cool the reaction mixture, carefully vent the CO, and filter to remove the catalyst.

  • Isolation and Purification: The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.

Performance and Considerations
ParameterPalladium-Catalyzed Carbonylation
Yield Moderate to good (50-85%)[9][10]
Purity Requires chromatographic purification
Reaction Conditions Elevated temperatures and pressures of CO gas
Scalability Can be challenging due to the use of CO gas and catalyst cost
Cost-Effectiveness Lower, due to expensive palladium catalysts and ligands
Safety & Environment Use of toxic CO gas, expensive and potentially toxic heavy metal catalysts

Advantages:

  • Offers a direct route to ortho-substituted aminobenzoates from anilines.

  • Can have good functional group tolerance.

Disadvantages:

  • Requires the use of toxic and flammable carbon monoxide gas, often at elevated pressures.

  • The palladium catalysts and ligands are expensive.

  • The substrate scope can be limited, and the reaction often requires specific directing groups for high regioselectivity.[11][12]

  • Catalyst recovery and reuse can be challenging.

Comparative Summary and Outlook

FeatureFischer EsterificationReduction of NitrobenzoatesPalladium-Catalyzed Carbonylation
Starting Materials Substituted Aminobenzoic AcidsSubstituted NitrobenzoatesSubstituted Anilines
Number of Steps 12 (Nitration + Reduction)1
Typical Yield HighHighModerate to Good
Scalability ExcellentGoodModerate
Cost LowLow to ModerateHigh
Safety Concerns Strong acidsStrong acids, H₂/pyrophoric catalyst, heavy metal wasteCO gas, heavy metal catalysts
Environmental Impact Aqueous wasteAcidic/heavy metal wasteHeavy metal waste
Key Advantage Simplicity, cost-effectivenessVersatility, accessibility of starting materialsDirect C-H functionalization

The choice of the optimal synthesis route for a substituted methyl aminobenzoate is a multi-faceted decision that depends on the specific requirements of the project.

  • For large-scale, cost-driven syntheses where the corresponding aminobenzoic acid is readily available, Fischer-Speier esterification remains the method of choice due to its simplicity, low cost, and proven scalability.

  • The reduction of nitrobenzoates offers greater flexibility, particularly when the desired aminobenzoic acid is not commercially viable. Catalytic hydrogenation is the cleaner of the two main reduction methods, though it requires specialized equipment.

  • Palladium-catalyzed carbonylation represents a more modern and elegant approach, offering a direct route to ortho-aminobenzoates. However, its practical application is often limited by the high cost of the catalyst, the need to handle carbon monoxide, and potential scalability challenges. This method is most valuable in a research and development setting for accessing novel structures that are difficult to synthesize via traditional routes.

As the field of chemical synthesis continues to evolve, there is a growing emphasis on the development of more sustainable and environmentally friendly methods.[13] Future research will likely focus on developing greener alternatives to these established routes, such as biocatalytic esterifications or the use of less hazardous reducing agents and more efficient and recyclable catalysts for carbonylation reactions. For the practicing chemist, a thorough understanding of the strengths and weaknesses of each of these synthetic approaches is essential for making informed decisions that balance chemical efficiency with practical and economic considerations.

References

  • Benchchem Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzo
  • Benchchem Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzo
  • Li, W., Duan, Z., Jiang, R., & Lei, A. (2015). Palladium/Copper-Catalyzed Aerobic Oxidative C–H Carbonylation for the Synthesis of o-Aminobenzoates. Organic Letters, 17(6), 1397–1400. [Link]

  • Benchchem Technical Support Center: Esterification of Substituted Benzoic Acids. (URL not available)
  • Benchchem A Comparative Guide to the Synthetic Routes of Methyl 3-(2-aminophenoxy)
  • Daugulis, O., & Zaitsev, V. G. (2005). Room-Temperature Palladium-Catalyzed C−H Activation: ortho-Carbonylation of Aniline Derivatives. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Xiao, S., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 29(8), 1729. [Link]

  • Bhanage, B. M., & Arai, M. (2014). Recent Developments in Palladium Catalyzed Carbonylation Reactions. RSC Advances, 4(20), 10153-10174. (URL not available)
  • Ahmad, N., et al. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Analytical Sciences, 21(1), 53-59. (URL not available)
  • Daugulis, O. (2014). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Accounts of chemical research, 47(4), 1021–1032. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (URL not available)
  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Daugulis, O. (2014). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Accounts of chemical research, 47(4), 1021–1032. [Link]

  • Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. (URL not available)
  • Benchchem Synthesis routes of Methyl 4-aminobenzo
  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Benchchem optimizing reaction conditions for esterification of 4-aminobenzoic acid. (URL not available)
  • Google Patents. (2023).
  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 14(1), 2. [Link]

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1993–1997. [Link]

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 14(1), 2. [Link]

  • Xiao, S., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 29(8), 1729. [Link]

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1993–1997. [Link]

  • Fisher Scientific. (2025).
  • Google Patents. (2021).
  • Li, S., et al. (2023). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Foods, 12(11), 2187. [Link]

Sources

A Guide to the Spectroscopic Differentiation of Methyl 3-amino-5-bromo-4-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is a critical quality control checkpoint. The subtle rearrangement of substituents on an aromatic ring can profoundly alter a molecule's biological activity, toxicity, and physical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of Methyl 3-amino-5-bromo-4-methylbenzoate and its key constitutional isomers. By leveraging the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently ascertain the isomeric purity of their compounds.

The Importance of Isomeric Purity

This compound and its isomers are valuable intermediates in the synthesis of a variety of complex organic molecules. However, the synthetic routes to these compounds can often yield a mixture of isomers, making robust analytical methods for their differentiation essential. For drug development professionals, ensuring the correct isomer is used is a matter of safety and efficacy, as different isomers can exhibit vastly different pharmacological profiles.

This guide will focus on the spectroscopic comparison of the target molecule, this compound, with four of its potential constitutional isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: Methyl 5-amino-3-bromo-4-methylbenzoate

  • Isomer 3: Methyl 3-amino-4-bromo-5-methylbenzoate

  • Isomer 4: Methyl 4-amino-3-bromo-5-methylbenzoate

  • Isomer 5: Methyl 3-amino-5-bromo-2-methylbenzoate

Molecular Structures of the Isomers

The following diagram illustrates the structures of the five isomers that will be discussed.

isomers cluster_1 Isomer 1 (Target) cluster_2 Isomer 2 cluster_3 Isomer 3 cluster_4 Isomer 4 cluster_5 Isomer 5 I1 I1 I2 I2 I3 I3 I4 I4 I5 I5

Figure 1. Molecular structures of this compound and four of its constitutional isomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects and relative positions of the substituents.

Predicted ¹H NMR Spectral Data

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting PatternsKey Differentiating Features
1 (Target) Two singlets in the aromatic region.The two aromatic protons are not adjacent and will appear as distinct singlets.
2 Two singlets in the aromatic region.Similar to Isomer 1, but the chemical shifts will differ due to the altered substituent effects.
3 An AB quartet system in the aromatic region.The two adjacent aromatic protons will couple, resulting in a pair of doublets.
4 Two singlets in the aromatic region.The aromatic protons are para to each other and will appear as singlets.
5 An AB quartet system in the aromatic region.The two adjacent aromatic protons will exhibit coupling.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the subtle differences in chemical shifts and to clearly observe the coupling patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue. The addition of a small amount of tetramethylsilane (TMS) provides a reliable internal standard for chemical shift referencing.[1]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹³C NMR Spectral Data

IsomerPredicted Number of Aromatic Carbon SignalsPredicted Chemical Shift Range for Aromatic Carbons (ppm)Key Differentiating Features
1 (Target) 6110-150The chemical shifts of the carbons directly attached to the substituents will be most informative.
2 6110-150Different chemical shifts for the substituted carbons compared to Isomer 1.
3 6110-150The pattern of chemical shifts will reflect the ortho- and meta- relationships of the substituents.
4 6110-150The symmetry of the substitution pattern may lead to fewer signals than expected if some carbons are chemically equivalent.
5 6110-150The steric effect of the methyl group at position 2 will influence the chemical shifts of the neighboring carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup:

    • Use a broadband probe to observe the wide range of ¹³C chemical shifts.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Acquisition and Processing: The procedure is similar to that for ¹H NMR, with appropriate adjustments for the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For these isomers, the key vibrational bands to monitor are those associated with the N-H stretches of the amino group, the C=O stretch of the ester, and the C-H out-of-plane bending vibrations of the aromatic ring, which are indicative of the substitution pattern.[2][3]

Predicted IR Spectral Data

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
1 (Target) ~3400-3200 (two bands)~1720Bands characteristic of 1,2,4,5-tetrasubstitution.
2 ~3400-3200 (two bands)~1720Bands characteristic of 1,2,3,5-tetrasubstitution.
3 ~3400-3200 (two bands)~1720Bands characteristic of 1,2,3,4-tetrasubstitution.
4 ~3400-3200 (two bands)~1720Bands characteristic of 1,2,4,5-tetrasubstitution.
5 ~3400-3200 (two bands)~1720Bands characteristic of 1,2,3,5-tetrasubstitution.

Causality Behind Experimental Choices: The use of an Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation. For solution-phase IR, a solvent with minimal absorption in the regions of interest (e.g., carbon tetrachloride) should be chosen.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR accessory.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For these brominated compounds, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4]

Predicted Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Pathways
1-5 M⁺ and M+2 peaks of approximately equal intensityLoss of •OCH₃, loss of CO₂CH₃, loss of Br•. The relative intensities of these fragment ions may vary between isomers due to differences in bond strengths and steric environments.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile or thermally labile compounds and typically results in a more prominent molecular ion peak.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Use a gas chromatograph (GC) to separate the components of the sample before they enter the mass spectrometer.

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 50-300).

    • The electron energy is typically set to 70 eV.

  • Data Acquisition: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectroscopic differentiation of the isomers.

workflow start Unknown Isomer Sample ms Mass Spectrometry start->ms mw_confirm Confirm Molecular Weight (M and M+2 peaks) ms->mw_confirm ir IR Spectroscopy mw_confirm->ir Correct MW functional_groups Identify Functional Groups (N-H, C=O) ir->functional_groups nmr_h ¹H NMR Spectroscopy functional_groups->nmr_h Correct FGs splitting_pattern Analyze Aromatic Splitting Pattern (Singlets vs. AB Quartet) nmr_h->splitting_pattern singlets Isomer 1, 2, or 4 splitting_pattern->singlets Singlets ab_quartet Isomer 3 or 5 splitting_pattern->ab_quartet AB Quartet nmr_c ¹³C NMR & 2D NMR (COSY, HSQC, HMBC) singlets->nmr_c ab_quartet->nmr_c final_id Definitive Isomer Identification nmr_c->final_id

Figure 2. A logical workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry, when used in concert, provide a powerful and definitive means of differentiating constitutional isomers of this compound. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Guang Pu Xue Yu Guang Pu Fen Xi. 2000 Dec;20(6):819-21. [Influence of substituents on IR spectrum of aromatic amines in different solvents]. [Link]

  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Magnetic Resonance in Chemistry 45.10 (2007): 845-853. [Link]

  • Reich, H. J. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Madison. [Link]

  • Bally, T. "Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons." Journal of Molecular Structure: THEOCHEM 589 (2002): 1-10. [Link]

  • Wodrich, M. D., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of organic chemistry 82.15 (2017): 8072-8079. [Link]

  • Wang, Y., et al. "Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents." Guang Pu Xue Yu Guang Pu Fen Xi 20.6 (2000): 819-821. [Link]

  • Chemistry with Caroline. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, 6 Oct. 2021, [Link].

  • The Royal Society of Chemistry. "4." Supplementary Information. [Link]

  • OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry. [Link]

  • Li, A., et al. "Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers." Journal of the American Society for Mass Spectrometry 25.6 (2014): 1034-1043. [Link]

  • The Royal Society of Chemistry. "Supplementary Information." [Link]

  • PubChem. "Methyl 3-amino-4-methylbenzoate." National Center for Biotechnology Information. [Link]

  • International Journal of Creative Research Thoughts. "SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS." IJCRT.org. [Link]

  • DAV University. "Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons." [Link]

  • OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubChem. "Methyl 4-amino-3-bromo-5-nitrobenzoate." National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information." [Link]

  • PubChem. "Methyl 3-amino-4-bromobenzoate." National Center for Biotechnology Information. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. "Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate." [Link]

  • National Center for Biotechnology Information. "Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate." Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ChemRxiv. "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." [Link]

  • NIST. "Methyl 3-amino-4-hydroxybenzoate." NIST WebBook. [Link]

  • NIST. "Methyl 4(methylamino)benzoate." NIST WebBook. [Link]

  • PubChem. "Methyl 3,5-dibromo-4-methylbenzoate." National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • Qadir, M. A., et al. "Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides." Lat. Am. J. Pharm. 34.8 (2015): 1511-8. [Link]

  • Slideshare. "Mass chart Fragmentation." [Link]

  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." [Link]

  • Forel, M. T., et al. "The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate." Spectrochimica Acta Part A: Molecular Spectroscopy 26.5 (1970): 1193-1199. [Link]

  • Scribd. "Mass Spectrometry: Fragmentation Patterns." [Link]

  • Human Metabolome Database. "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815)." [Link]

  • PubChemLite. "Methyl 3-amino-5-bromo-4-hydroxybenzoate (C8H8BrNO3)." [Link]

  • SpectraBase. "3-Bromo-4-methyl-benzoic acid." [Link]

  • NIST. "4-Amino-3-methylbenzoic acid." NIST WebBook. [Link]

  • NIST. "Benzoic acid, 3-methyl-, methyl ester." NIST WebBook. [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl 3-amino-5-bromo-4-methylbenzoate and Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic intermediates is a cornerstone of rational molecular design. This guide provides an in-depth comparative analysis of the reactivity of two closely related aniline derivatives: Methyl 3-amino-5-bromo-4-methylbenzoate and its non-brominated counterpart, Methyl 3-amino-4-methylbenzoate. Understanding the electronic and steric influences of the bromine substituent is paramount for predicting reaction outcomes and optimizing synthetic strategies.

Executive Summary: Key Reactivity Differences

The primary distinction in reactivity between these two molecules arises from the presence of the bromine atom in this compound. This substituent exerts a significant influence on the electron density of the aromatic ring and the nucleophilicity of the amino group through a combination of inductive and resonance effects.

FeatureMethyl 3-amino-4-methylbenzoateThis compound
Amino Group Nucleophilicity HigherLower
Aromatic Ring Electron Density HigherLower
Susceptibility to Electrophilic Aromatic Substitution More reactiveLess reactive
Basicity of the Amino Group More basicLess basic
Potential for Cross-Coupling Reactions Not applicable (no halide)Applicable (C-Br bond)

Electronic Landscape: The Impact of the Bromine Substituent

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within the ring and its substituents. In our comparison, the bromine atom in this compound is the key differentiator.

Inductive and Resonance Effects:

  • Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is deactivating, making the ring less susceptible to electrophilic attack.

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the bromine. However, for halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring deactivation.[1]

The amino group (-NH₂) is a strong activating group due to its significant +R effect, which donates electron density to the ring. The methyl group (-CH₃) is a weak activating group through hyperconjugation. The methyl ester group (-COOCH₃) is a deactivating group due to its -I and -R effects.

In Methyl 3-amino-4-methylbenzoate , the activating effects of the amino and methyl groups combine to increase the electron density of the aromatic ring, making it more reactive towards electrophiles.

In This compound , the electron-withdrawing inductive effect of the bromine atom counteracts the activating effects of the amino and methyl groups. This results in a net decrease in the overall electron density of the aromatic ring compared to its non-brominated counterpart, leading to reduced reactivity in electrophilic aromatic substitution reactions.

Reactivity in Key Transformations

The differing electronic profiles of the two molecules translate directly into predictable differences in their behavior in common organic reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity of EAS are highly sensitive to the electronic nature of the substituents.

  • Methyl 3-amino-4-methylbenzoate: The strong activating nature of the amino group directs incoming electrophiles to the positions ortho and para to it. In this case, the position para to the amino group is occupied by the methyl ester. The two ortho positions are C2 and C4. The C4 position is also influenced by the ortho-directing methyl group. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions.

  • This compound: The overall deactivation of the ring by the bromine atom will lead to slower reaction rates for EAS compared to the non-brominated analog. The directing effects of the substituents will guide the incoming electrophile. The amino group strongly directs ortho and para. The position para to the amino group is blocked by the methyl ester. The C2 position is ortho to the amino group, while the C6 position is also ortho to the amino group and meta to the bromine. The bromine atom itself is an ortho, para director, though deactivating. Given the strong activation of the amino group, substitution is most likely to occur at the C2 or C6 positions, though at a reduced rate.

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Influence of Substituents on EAS Reactivity
Reactions of the Amino Group

The nucleophilicity of the amino group is crucial for reactions such as acylation, alkylation, and diazotization.

  • Methyl 3-amino-4-methylbenzoate: The amino group in this molecule is more nucleophilic due to the absence of the electron-withdrawing bromine atom. This will lead to faster rates in reactions where the aniline acts as a nucleophile.

  • This compound: The -I effect of the bromine atom reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity and basicity.[2] Consequently, reactions at the amino group, such as acylation or diazotization, are expected to proceed at a slower rate compared to the non-brominated analog.

Diazotization and Sandmeyer-Type Reactions

Diazotization of the amino group to form a diazonium salt is a versatile transformation for introducing a wide range of substituents.[3][4][5]

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General Diazotization-Sandmeyer Reaction

While both compounds can undergo diazotization, the reduced nucleophilicity of the amino group in the brominated compound may require slightly harsher conditions or longer reaction times. The resulting diazonium salts can then be subjected to Sandmeyer or related reactions to replace the diazo group.

Palladium-Catalyzed Cross-Coupling Reactions

A key advantage of This compound is the presence of the bromo substituent, which enables it to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7][8] This allows for the formation of new carbon-nitrogen bonds at the C5 position, a transformation not possible with the non-brominated analog.

Experimental Protocols

The following are representative protocols for key transformations. Note that reaction conditions may require optimization based on the specific substrate and desired outcome.

Protocol 1: Acylation of the Amino Group
  • Dissolution: Dissolve the methyl aminobenzoate derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The reaction with Methyl 3-amino-4-methylbenzoate is expected to proceed faster than with its brominated counterpart.

Protocol 2: Diazotization and Sandmeyer Bromination
  • Diazotization:

    • Suspend the methyl aminobenzoate derivative (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr, 48%).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in the corresponding acid (e.g., HBr).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) until nitrogen evolution ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by chromatography or distillation.

Spectroscopic Insights

¹³C NMR Spectroscopy:

The chemical shifts in ¹³C NMR are sensitive to the electron density around the carbon atoms. For Methyl 3-amino-4-methylbenzoate , the reported ¹³C NMR spectrum can serve as a baseline.[9] The electron-withdrawing effect of the bromine atom in This compound would be expected to cause a downfield shift (higher ppm) for the carbon atoms in its vicinity, particularly C5, and to a lesser extent, the other carbons in the ring, reflecting their reduced electron density.

Conclusion

The presence of a bromine atom at the C5 position of Methyl 3-amino-4-methylbenzoate significantly alters its reactivity profile compared to the non-brominated analog. The key takeaways for the synthetic chemist are:

  • Reduced Reactivity in Electrophilic and Nucleophilic Reactions: The electron-withdrawing nature of bromine deactivates the aromatic ring towards electrophilic attack and reduces the nucleophilicity of the amino group.

  • Enabling Cross-Coupling Chemistry: The C-Br bond provides a synthetic handle for palladium-catalyzed cross-coupling reactions, opening up avenues for molecular elaboration that are not available for the non-brominated compound.

The choice between these two intermediates will therefore depend on the desired synthetic outcome. For reactions requiring a highly reactive aniline nucleus, Methyl 3-amino-4-methylbenzoate is the preferred choice. Conversely, for synthetic routes that leverage the versatility of cross-coupling chemistry, this compound offers a distinct advantage.

References

Sources

A Comparative Guide to Purity Analysis of Methyl 3-amino-5-bromo-4-methylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of Methyl 3-amino-5-bromo-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy.[1] We will explore the causality behind the selection of HPLC parameters, present a validated protocol, and objectively compare its performance against alternative analytical techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient purity assessment workflows.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₉H₁₀BrNO₂, MW: 244.09 g/mol ) is a substituted aromatic amine and benzoate ester, frequently utilized in the synthesis of complex organic molecules.[2][3] Its molecular structure incorporates multiple reactive functional groups, making it susceptible to the formation of various impurities during synthesis, storage, or handling. These impurities can include starting materials, by-products, positional isomers, and degradation products.

The International Council for Harmonisation (ICH) guidelines mandate stringent control over impurities in drug substances.[4] Therefore, a highly selective and sensitive analytical method is not just a quality control requirement but a fundamental component of ensuring the final product's integrity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its versatility, precision, and applicability to a wide range of non-volatile and thermally labile compounds.[5][6]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for the purity analysis of polar to moderately non-polar pharmaceutical compounds. The methodology leverages a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of the main compound from its potential impurities based on differences in their hydrophobicity.

Rationale for Method Design

The choice of each parameter in an HPLC method is a deliberate decision aimed at achieving optimal separation (resolution), sensitivity, and speed.

  • Column Chemistry (C18): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which is ideal for retaining the aromatic ring structure of the analyte and its likely impurities.

  • Mobile Phase (Gradient Elution): A gradient elution, starting with a high percentage of aqueous buffer and transitioning to a higher percentage of organic solvent (acetonitrile), is crucial. This approach ensures that highly polar impurities (which elute early) are well-retained and resolved, while more non-polar, late-eluting impurities are efficiently eluted from the column in a reasonable timeframe.[1] Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase systems.[5]

  • Buffered Mobile Phase: An ammonium acetate buffer is used to control the pH of the mobile phase. For an amino-substituted compound, maintaining a consistent pH prevents fluctuations in the analyte's ionization state, leading to more reproducible retention times and improved peak shapes.

  • UV Detection: The conjugated aromatic system of this compound provides strong UV absorbance. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and identifying potential co-eluting impurities. A primary wavelength of 254 nm is a common starting point for aromatic compounds.[7]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation and Trustworthiness

To be considered reliable, this protocol must be validated according to ICH guidelines.[4][8] This process demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Gradient Separation on C18 Column a1->a2 a3 DAD Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area d1->d2 d3 Assess Peak Purity d2->d3 end end d3->end Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis with Alternative Methods

While RP-HPLC is the primary choice, no single analytical method can reveal all possible impurities. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity profile.[9]

Data Presentation: Method Comparison
ParameterReversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID/MS) Supercritical Fluid Chromatography (SFC)
Principle Partitioning based on hydrophobicity between a polar mobile phase and a non-polar stationary phase.Partitioning based on volatility and polarity between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning similar to normal phase, using supercritical CO₂ as the primary mobile phase.[9]
Analyte Suitability Excellent for non-volatile and thermally stable/labile polar to medium-polarity compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.Excellent for polar compounds and chiral separations. Orthogonal to RP-HPLC.[9]
Sensitivity High (ng to pg level with UV detection).Very High (pg to fg level, especially with MS).High, comparable to HPLC.
Selectivity Excellent for a wide range of impurities.Excellent for volatile impurities (e.g., residual solvents). Less effective for non-volatile species.Offers different selectivity, particularly effective for isomers and polar compounds.
Speed Moderate (typically 15-40 minutes).Fast for volatile compounds.Very Fast (often <10 minutes) due to low viscosity of the mobile phase.[9]
Solvent Consumption High, uses significant amounts of organic solvents (e.g., Acetonitrile).Low, primarily uses carrier gas.Low ("Green" technique), primarily uses CO₂ with small amounts of organic co-solvents.
Key Advantage Robust, reproducible, and widely applicable for pharmaceutical purity analysis.[10]Unmatched for analyzing residual solvents and other volatile impurities.High throughput, reduced solvent waste, and provides orthogonal separation data.
Key Limitation May fail to resolve all co-eluting impurities. High consumption of organic solvents.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.Requires specialized instrumentation; method development can be more complex.
Discussion of Alternatives
  • Gas Chromatography (GC): For this compound, GC is generally not the preferred method for purity profiling. The presence of the primary amine and methyl ester functional groups raises concerns about thermal stability. The high temperatures of the GC inlet and column could cause degradation, leading to an inaccurate purity assessment. However, GC-MS is the ideal technique for identifying and quantifying volatile organic impurities or residual solvents that might be present from the synthesis, which HPLC would not detect.

  • Supercritical Fluid Chromatography (SFC): SFC emerges as a powerful orthogonal technique. It operates on a principle similar to normal-phase chromatography, separating compounds based on polarity. This provides a completely different selectivity profile compared to RP-HPLC.[9] An impurity that co-elutes with the main peak in an RP-HPLC method may be well-resolved using SFC. Its high speed and significantly lower consumption of organic solvents also make it an attractive "green" alternative for high-throughput screening environments.

Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. A logical approach ensures that the most appropriate data is generated efficiently.

Method_Selection node_goal Analytical Goal? node_routine Routine QC & Purity Assay node_goal->node_routine node_volatile Residual Solvent Analysis? node_goal->node_volatile node_confirm Confirm Peak Purity? (Orthogonal Check) node_goal->node_confirm meth_hplc Use Validated RP-HPLC Method node_routine->meth_hplc meth_gc Use GC-FID/MS node_volatile->meth_gc meth_sfc Use SFC Method node_confirm->meth_sfc

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine purity analysis of this compound, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and appropriate choice. It provides excellent resolution for a wide range of potential process-related impurities and degradation products.

However, a comprehensive quality assessment, particularly during method development and validation, should not rely on a single technique. Adopting an orthogonal approach is crucial for ensuring true analytical confidence. Gas Chromatography is indispensable for controlling volatile impurities, while Supercritical Fluid Chromatography offers a fast, green, and powerful alternative to confirm the absence of co-eluting species. By judiciously selecting from these techniques based on the analytical goal, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • Chen, Y. C., & Lee, M. R. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(9), 2229–2234. [Link]

  • Li, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(15), 2465-2473. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ChemUniverse. (n.d.). This compound [P92116]. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. [Link]

Sources

A Definitive Guide to Structural Confirmation: Leveraging COSY NMR for Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as Methyl 3-amino-5-bromo-4-methylbenzoate, a substituted aromatic ester with potential applications as a building block in medicinal chemistry, requires absolute certainty of its chemical architecture. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues, complex substitution patterns can lead to ambiguity.

This guide provides an in-depth, experimentally-grounded comparison of how Correlation Spectroscopy (COSY), a powerful two-dimensional NMR technique, offers definitive structural evidence. We will move beyond a simple procedural outline to explore the causality behind experimental choices, ensuring a self-validating approach to confirming the structure of this compound.

The Structural Hypothesis: Predicting the ¹H NMR Landscape

Before venturing into two-dimensional analysis, a robust hypothesis must be formed from the predicted one-dimensional ¹H NMR spectrum. The proposed structure of this compound has several distinct proton environments. Based on established substituent effects on aromatic systems, we can predict the following spectral characteristics.

Predicted ¹H NMR Assignments for this compound

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2~7.5 - 7.8Singlet (or very fine doublet)1HThis proton is ortho to the electron-withdrawing ester group and meta to the bromine and amino groups. The deshielding effect of the ester is expected to push it significantly downfield.
H-6~6.8 - 7.2Singlet (or very fine doublet)1HThis proton is ortho to the electron-donating amino group and meta to the ester and bromine. The strong shielding from the amino group will shift it upfield relative to H-2.
-OCH₃ (Ester)~3.8 - 3.9Singlet3HTypical chemical shift for methyl esters.
-CH₃ (Aromatic)~2.2 - 2.4Singlet3HTypical chemical shift for a methyl group attached to an aromatic ring.
-NH₂ (Amino)~4.0 - 5.0 (variable)Broad Singlet2HThe chemical shift is highly dependent on solvent and concentration; protons are often exchangeable.

The critical ambiguity lies with the two aromatic protons, H-2 and H-6. While their chemical shifts can be estimated, confirming their spatial relationship (and thus the substitution pattern) requires a more sophisticated technique. This is where COSY becomes indispensable.

The Power of COSY: Mapping the Proton Connectivity Network

Correlation Spectroscopy (COSY) is a foundational 2D NMR experiment that elucidates scalar (through-bond) couplings between protons, typically over two to three bonds.[1][2][3] The resulting spectrum plots the ¹H NMR data on two frequency axes (F1 and F2).

The key features of a COSY spectrum are:

  • Diagonal Peaks: These correspond to the peaks observed in the 1D spectrum.[4][5]

  • Cross-Peaks (Off-Diagonal Peaks): The presence of a cross-peak at the intersection of two different chemical shifts (δ₁, δ₂) indicates that the protons at these respective frequencies are J-coupled.[6][7]

For this compound, our hypothesis is that the two aromatic protons, H-2 and H-6, are separated by four bonds (meta-coupling). While meta-coupling (⁴JHH) is often small (1-3 Hz) and may not be clearly resolved in a 1D spectrum, a COSY experiment, particularly with optimized acquisition times, can often detect such long-range correlations. The definitive proof of structure will be the presence of a cross-peak connecting the signals for H-2 and H-6, and the absence of cross-peaks for the three singlet signals.

Experimental Protocol: A Self-Validating Workflow

The integrity of the final data is contingent upon meticulous experimental practice. The following protocols are designed to yield high-quality, unambiguous results.

Part 1: Rigorous Sample Preparation

High-quality NMR spectra begin with a properly prepared sample. The goal is a homogeneous solution free from particulates and paramagnetic impurities, which can degrade spectral resolution.[8]

Step-by-Step Sample Preparation:

  • Weighing the Analyte: Accurately weigh 10-15 mg of purified this compound into a clean, dry vial.[9]

  • Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for its solubilizing power for many organic compounds and its relatively clean spectral window. The deuterium signal is essential for the spectrometer's lock system to maintain magnetic field stability.[10]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

  • Filtration: To remove any microscopic particulate matter, filter the solution directly into a high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool or cotton is effective for this purpose.[9][10]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to maximize signal within the detector coils.[8][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: COSY Data Acquisition

This procedure assumes a modern NMR spectrometer equipped with gradient capabilities, allowing for a gradient-enhanced COSY (gCOSY) experiment, which offers superior artifact suppression.

G cluster_pre Preliminary Setup cluster_cosy gCOSY Experiment cluster_post Data Processing P1 Insert Sample & Lock P2 Shim Magnetic Field P1->P2 P3 Acquire 1D ¹H Spectrum P2->P3 P4 Calibrate Spectral Width (sw) & Transmitter Offset (tof) P3->P4 C1 Load gCOSY Pulse Sequence P4->C1 C2 Set Key Parameters (nt, ni, d1) C1->C2 C3 Execute Experiment ('go') C2->C3 D1 Fourier Transform (2D) C3->D1 D2 Phase & Baseline Correction D1->D2 D3 Final Spectrum for Analysis D2->D3

Caption: Workflow for COSY NMR Data Acquisition and Processing.

Step-by-Step Acquisition:

  • Initial 1D ¹H Spectrum: Always begin by acquiring a standard 1D proton spectrum. This is critical for referencing the spectrum (e.g., to residual CHCl₃ at 7.26 ppm), checking sample concentration, and accurately determining the spectral width (sw) needed to encompass all proton signals.[12]

  • Load COSY Experiment: Load a standard gradient-enhanced COSY parameter set (often named 'gcosy' or similar). The software will automatically copy the spectral width and transmitter offset from your 1D experiment.[12]

  • Set Core Parameters:

    • Number of Scans (nt): For a moderately concentrated sample, nt=4 or 8 is usually sufficient.

    • Number of Increments (ni): This determines the resolution in the indirect dimension (F1). A value of ni=256 is a good starting point, providing a balance between resolution and experiment time.[12]

    • Recycle Delay (d1): A delay of 1-2 seconds allows for relaxation of the nuclei between scans.

  • Execute Acquisition: Start the experiment. The spectrometer will automatically cycle through the pulse sequence, incrementing the evolution time for each of the 256 steps.

  • Data Processing: After acquisition, the raw data (a 2D Free Induction Decay, or FID) must be processed. This involves a two-dimensional Fourier transform, followed by phase and baseline correction to yield the final, interpretable spectrum.

Data Analysis: Confirming the Structure

The resulting gCOSY spectrum provides the definitive evidence. The analysis follows a logical, step-by-step process to test our initial hypothesis.

G Start Analyze COSY Spectrum Diagonal Identify Diagonal Peaks Start->Diagonal Correlate1D Correlate Diagonal to 1D ¹H Spectrum Diagonal->Correlate1D CrossPeaks Search for Off-Diagonal Cross-Peaks Correlate1D->CrossPeaks CheckAromatic Is there a cross-peak between the two aromatic signals? CrossPeaks->CheckAromatic CheckSinglets Are there cross-peaks for -OCH₃, -CH₃, or -NH₂? CheckAromatic->CheckSinglets Yes Conclusion_No Structural Re-evaluation Needed: Unexpected connectivity observed. CheckAromatic->Conclusion_No No Conclusion_Yes Structure Confirmed: Aromatic protons are coupled. CheckSinglets->Conclusion_Yes No CheckSinglets->Conclusion_No Yes

Caption: Logical workflow for COSY spectrum interpretation.

Interpreting the Spectrum:

  • Trace the Diagonal: First, identify the peaks along the diagonal. These should directly correspond in chemical shift and relative intensity to the signals in your 1D ¹H spectrum.

  • Locate the Cross-Peak: The key piece of evidence is the off-diagonal correlation. For this compound, we expect to find a single, distinct cross-peak that symmetrically connects the two aromatic proton signals (predicted around ~7.6 ppm and ~7.0 ppm).

  • Confirm the Absence of Correlations: Crucially, verify that the three singlet signals (-OCH₃, aromatic -CH₃, and -NH₂) show only diagonal peaks. The absence of cross-peaks for these signals confirms they are isolated spin systems, as predicted by the structure.

The presence of the single aromatic-aromatic cross-peak, combined with the lack of any other correlations, provides unambiguous evidence for the proposed substitution pattern. It confirms that the two aromatic protons are within a coupling network, consistent with their meta relationship on the benzene ring.

Comparison with an Isomeric Alternative

To underscore the diagnostic power of this experiment, consider a potential isomer: Methyl 2-amino-5-bromo-4-methylbenzoate . In this structure, the aromatic protons would be at positions H-3 and H-6. They would still be meta to each other. However, the proton at H-3 is now adjacent (ortho) to the -NH₂ group. In many solvents, coupling between -NH₂ protons and an adjacent C-H proton (³JNH) can be observed in a COSY spectrum. Therefore, the COSY spectrum of this isomer might show a cross-peak between the H-3 signal and the -NH₂ signal, an observation that would be absent for the target compound. This comparison highlights how COSY can effectively distinguish between closely related isomers.

Conclusion

The structural elucidation of a synthesized molecule is a multi-faceted process where each piece of analytical data must corroborate the proposed structure. While 1D ¹H NMR provides the initial framework, it is the COSY experiment that delivers the definitive map of proton connectivity. By demonstrating a clear coupling relationship between the two aromatic protons and the absence of other correlations, the COSY experiment provides unequivocal confirmation of the structure of this compound. This rigorous, self-validating workflow is an essential component of modern chemical research, ensuring the integrity and reliability of scientific findings in academic and industrial drug development.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • YouTube. 2D-COSY NMR spectrum | How to read COSY Spectrum?[Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • University of Michigan. Interpretation of Spectra. [Link]

  • YouTube. 2D NMR: COSY INTERPRETATION. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. COSY NMR. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • University of Strathclyde. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, Santa Barbara. 2D 1H-1H COSY - NMR Facility. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • YouTube. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. [Link]

Sources

A Comparative Guide to the Catalytic Reduction of Nitro Compounds: Pd/C vs. Raney Nickel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among the arsenal of available methods, catalytic hydrogenation stands out for its efficiency and clean reaction profiles.[2] This guide provides an in-depth comparison of two of the most prevalent heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C) and Raney Nickel.

Mechanistic Overview: Unraveling the Pathways

The catalytic hydrogenation of a nitro compound to an amine on a metal surface is a complex process involving a series of intermediates. While the precise mechanism can vary with the catalyst and reaction conditions, a generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.[3][4]

dot

Caption: Generalized reaction pathway for nitro group reduction.

A critical intermediate in this process is the hydroxylamine species.[4] Accumulation of hydroxylamines can be problematic as they are often thermally unstable and can lead to the formation of undesired colored azo or azoxy byproducts through condensation with the nitroso intermediate.[4]

  • Palladium on Carbon (Pd/C): For Pd/C catalysts, some studies suggest a direct hydrogenation route with minimal accumulation of the hydroxylamine intermediate, especially in the synthesis of certain compounds like anesthesin from ethyl 4-nitrobenzoate.[5][6] However, the reaction mechanism can be influenced by the solvent and other reaction conditions.[5] The catalyst facilitates the dissociation of molecular hydrogen and its addition to the nitro group.[3]

  • Raney Nickel: Raney Nickel, a skeletal catalyst derived from a nickel-aluminum alloy, is also highly effective for nitro reductions.[7] With Raney Nickel, particularly when there is a deficiency of hydrogen on the catalyst surface, intermediate nitrosobenzene and phenylhydroxylamine can be displaced and react to form azobenzene.[7] Increasing hydrogen pressure helps to drive the reaction to completion, favoring the formation of the desired amine.[7]

Performance and Catalytic Activity: A Head-to-Head Comparison

The choice between Pd/C and Raney Nickel often hinges on a balance of activity, selectivity, cost, and the specific functional groups present in the substrate.[8]

FeaturePd/CRaney Nickel
General Activity Generally exhibits higher activity, often allowing for milder reaction conditions.[8]High activity for nitro group reduction.[8]
Cost More expensive due to the use of a precious metal (Palladium).[4][8]More cost-effective as a non-precious metal catalyst, making it suitable for large-scale industrial processes.[4][8]
Chemoselectivity Prone to causing dehalogenation of aryl halides (Cl, Br, I).[9][10] Can also reduce other functional groups like alkenes and alkynes.[9]Often preferred to prevent dehalogenation of aromatic halides.[9] Can be more selective in the presence of other reducible groups.[11]
Safety Pyrophoric when dry, especially after use with hydrogen and in the presence of flammable solvents.[3][12][13]Highly pyrophoric when dry and exposed to air.[14] Evolves hydrogen gas continuously from the slurry.[14]
Recyclability Can be recovered by filtration and reused, though activity may decrease.[1][15]Can be used in closed-loop reactors with automatic recycling.[4]

Chemoselectivity: The Decisive Factor

A primary challenge in nitro group reduction is achieving selectivity in the presence of other reducible functional groups.[10]

  • Pd/C: While highly efficient for nitro reduction, Pd/C is also a potent catalyst for the reduction of other functional groups.[9] This lack of selectivity can be a significant drawback in complex molecules. For instance, it is known to cause dehalogenation, particularly with aryl halides.[10]

  • Raney Nickel: Raney Nickel often demonstrates superior chemoselectivity, making it the catalyst of choice when sensitive functional groups are present.[11] It is particularly advantageous for substrates containing aromatic halogens, as it is less prone to causing dehalogenation.[9] Studies have shown that Raney Nickel, in combination with formic acid or ammonium formate, can selectively reduce nitro compounds in the presence of halogens, carbonyls, and other reducible groups.[11]

dot

Caption: Decision workflow for catalyst selection based on chemoselectivity.

Experimental Protocols: A Practical Guide

The following are representative protocols for the reduction of aromatic nitro compounds. Optimization for specific substrates is often necessary.

dot

Caption: Experimental workflow for nitro reduction using Pd/C and H₂.

dot

Caption: Experimental workflow for nitro reduction using Raney Nickel and formic acid.

Safety Considerations: Handling Pyrophoric Catalysts

Both Pd/C and Raney Nickel are pyrophoric, especially when dry and exposed to air, and require careful handling.[3][13][14][16]

General Precautions:

  • Always handle catalysts in a well-ventilated fume hood.[3]

  • Keep the catalyst away from ignition sources.[3][17]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18]

  • Never allow the catalyst to dry out on filter paper or in the air.[3][13] Keep the filter cake wet with solvent or water.[3]

  • Use an inert atmosphere (nitrogen or argon) when handling dry catalysts.[12][16]

Specific to Raney Nickel:

  • Raney Nickel is typically supplied as a slurry in water and should be kept under water at all times.[14]

  • Hydrogen gas evolves continuously from the catalyst slurry, so containers should be stored in a cool, ventilated area.[14]

  • In case of a spill, the material can be deactivated with a dilute solution of potassium permanganate.[14]

Conclusion: Making an Informed Decision

The choice between Pd/C and Raney Nickel for nitro reduction is a nuanced decision that depends on the specific requirements of the synthesis.

  • Choose Pd/C when high activity is paramount and the substrate does not contain functional groups susceptible to reduction, such as aryl halides. It is often the catalyst of choice for simple, unfunctionalized nitroaromatics.[9]

  • Choose Raney Nickel when chemoselectivity is critical, particularly in the presence of halogens or other reducible moieties.[9] Its lower cost also makes it an attractive option for large-scale production.[8]

By carefully considering the factors of activity, selectivity, cost, and safety, researchers can select the optimal catalyst to achieve their synthetic goals efficiently and safely.

References

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Klyuev, M. V., & Shaikhiev, I. G. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(50), 31631-31639. [Link]

  • Nagy, J., Mastalir, Á., & Szöllősi, G. (2018). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 20(13), 3028-3035. [Link]

  • Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASAYAN Journal of Chemistry, 14(2), 1223-1229.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • Li, H., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Combinatorial Science, 17(10), 574-578. [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]

  • Li, G., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(24), 6345-6357.
  • The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). hydrogen. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Tetrahedron Letters, 43(2), 311-313.
  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]

  • Liu, J., et al. (2021). Graphene encapsulated low-load nitrogen-doped bimetallic magnetic Pd/Fe@N/C catalyst for the reductive amination of nitroarene under mild conditions. Preprint.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [Link]

  • Sokolova, D., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(50), 31631-31639.
  • S. R. Smith, H. A., & H. A. Smith. (1949). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1. Journal of the American Chemical Society, 71(10), 3347-3349.
  • Wang, Y., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports, 6(1), 25068. [Link]

  • Bawane, S. D., & Sawant, S. B. (2008). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of Chemical Technology & Biotechnology, 83(10), 1419-1425.
  • Wang, Y., et al. (2016).
  • Li, J., et al. (2020). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
  • Schmidt, S. R. (2010). Improving Raney (R) Catalysts Through Surface Chemistry.

Sources

A Comparative Guide to the Thermal Analysis of Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal behavior stands out as a critical determinant of a compound's stability, purity, and processability. This guide provides an in-depth comparative analysis of Differential Scanning Calorimetry (DSC) for the characterization of Methyl 3-amino-5-bromo-4-methylbenzoate, a key intermediate in various synthetic pathways. We will explore the nuanced insights provided by DSC and contrast its utility with other pivotal thermoanalytical techniques, namely Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM).

This compound, with its substituted aromatic structure, presents a unique thermal profile that necessitates precise and multifaceted analysis. The interplay of its amino, bromo, and methyl substituents on the benzoate ring influences its melting behavior, thermal stability, and potential for polymorphism—all of which are critical parameters for drug development professionals. This guide is designed to equip researchers and scientists with the foundational knowledge and practical protocols to effectively leverage thermal analysis for the robust characterization of this and structurally similar compounds.

I. Differential Scanning Calorimetry (DSC): The Cornerstone of Thermal Analysis

Differential Scanning Calorimetry is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the precise determination of thermal transitions such as melting, crystallization, and glass transitions.[1] For a crystalline organic molecule like this compound, DSC is indispensable for determining its melting point, enthalpy of fusion, and assessing its purity.

Based on its chemical structure—an aromatic amine with a bromine substituent—we can anticipate a sharp, well-defined melting endotherm. The presence of the amino group may offer sites for hydrogen bonding, potentially influencing the crystal lattice energy and, consequently, the melting point. The bromine atom, being an electron-withdrawing group, could also impact the molecule's thermal stability. Furthermore, the potential for different crystalline arrangements (polymorphism) is a key consideration for many pharmaceutical materials and can be investigated using DSC.[2][3]

This protocol is designed to provide a comprehensive thermal profile of the analyte, in accordance with established standards such as USP <891> Thermal Analysis and ASTM E928 for purity determination.[1][4][5]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) across the expected temperature range of interest. This ensures the accuracy and reliability of the obtained data.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of hermetic pans is recommended to prevent any potential sublimation of the sample during heating.

    • Prepare an identical empty hermetic pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Utilize an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-reactive atmosphere.

    • Temperature Program:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a controlled heating rate of 10 °C/min. A standard heating rate of 10 °C/min is often a good starting point for initial characterization.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm. The onset temperature is often taken as the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value is indicative of the crystallinity of the sample.

    • Assess the purity of the sample using the van't Hoff equation, as described in ASTM E928.[4] This method relates the broadening of the melting peak to the mole fraction of impurities.[4][6]

The sharpness of the melting peak is a primary indicator of sample purity; a broad melting range suggests the presence of impurities.[1] To investigate polymorphism, multiple heating and cooling cycles can be performed. The appearance of different melting points or crystallization events upon cooling and subsequent reheating can indicate the presence of different crystalline forms.[3][7]

II. Comparative Analysis: DSC vs. Alternative Thermal Techniques

While DSC is a powerful tool, a comprehensive thermal characterization often benefits from complementary techniques. Here, we compare DSC with Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM).

Technique Principle Information Obtained for this compound Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[1]Melting point, enthalpy of fusion, purity, polymorphism, glass transition.[1]Quantitative, highly sensitive to thermal events, well-established standards (USP, ASTM).[4][5]Does not provide information on mass changes; visual observation is not possible.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[8]Thermal stability, decomposition temperature, presence of residual solvents or hydrates.Quantitative measurement of mass loss, provides information on decomposition kinetics.[8]Does not detect thermal events that do not involve a mass change (e.g., melting, crystallization).
Hot Stage Microscopy (HSM) Visual observation of a sample under a microscope as it is heated or cooled on a controlled stage.[9]Visual confirmation of melting, observation of crystal morphology changes, detection of sublimation, desolvation, and polymorphic transformations.[9][10][11]Provides direct visual evidence of thermal events, excellent for supporting DSC and TGA data.[9][12]Primarily qualitative, less sensitive to subtle thermal events compared to DSC.
III. Synergistic Application: A Multi-faceted Approach

The true power of thermal analysis lies in the synergistic use of these techniques. For this compound, a comprehensive investigation would follow a logical workflow.

Comprehensive Thermal Analysis Workflow cluster_0 Initial Characterization cluster_1 In-depth Investigation cluster_2 Data Integration & Reporting DSC_Initial DSC Analysis (10°C/min) HSM_Analysis Hot Stage Microscopy (Visual Confirmation) DSC_Initial->HSM_Analysis Confirm Melting DSC_Polymorphism DSC Polymorphism Study (Heat-Cool-Heat Cycles) DSC_Initial->DSC_Polymorphism Investigate Polymorphs TGA_Initial TGA Analysis (to 600°C) TGA_Initial->HSM_Analysis Correlate Mass Loss Data_Integration Integrate DSC, TGA, HSM Data TGA_Initial->Data_Integration HSM_Analysis->Data_Integration DSC_Polymorphism->Data_Integration Final_Report Comprehensive Thermal Profile Data_Integration->Final_Report

Caption: Workflow for the comprehensive thermal analysis of this compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample in a suitable open pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 30 °C to 800 °C at 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition and the temperatures of maximum mass loss rate. The presence of a halogenated aromatic structure suggests that decomposition may occur at elevated temperatures.[13][14]

  • Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

  • Experimental Conditions:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) while observing through the microscope.

  • Data Acquisition: Capture images or video at key temperature intervals, particularly around the melting transition observed by DSC.

  • Data Analysis: Correlate visual changes (melting, color change, sublimation) with the thermal events recorded by DSC and TGA.[9][15]

IV. Decision-Making in Thermal Analysis

The choice of thermal analysis technique depends on the specific information required. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Thermal Analysis Decision Tree Start What is the primary analytical question? Melting_Purity Melting Point & Purity? Start->Melting_Purity Thermal_Stability Thermal Stability & Decomposition? Start->Thermal_Stability Polymorphism_Morphology Polymorphism & Crystal Morphology? Start->Polymorphism_Morphology DSC Use Differential Scanning Calorimetry (DSC) Melting_Purity->DSC Yes TGA Use Thermogravimetric Analysis (TGA) Thermal_Stability->TGA Yes DSC_HSM Use DSC and HSM Polymorphism_Morphology->DSC_HSM Yes HSM Use Hot Stage Microscopy (HSM)

Caption: Decision tree for selecting the appropriate thermal analysis technique.

V. Conclusion

The thermal characterization of this compound is a critical step in its development and application within the pharmaceutical industry. Differential Scanning Calorimetry serves as the primary tool for determining its melting point, purity, and potential for polymorphism. However, a comprehensive understanding is best achieved through a multi-technique approach, integrating the quantitative data from DSC and TGA with the qualitative visual insights from HSM. By following the detailed protocols and comparative frameworks presented in this guide, researchers can ensure a robust and reliable thermal analysis, leading to a deeper understanding of this important pharmaceutical intermediate.

References

  • ASTM E928-08(2014), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, [Link][4][6][16][17]

  • Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis, 10(3), 191-200. [Link][9][12]

  • United States Pharmacopeia. (2022). General Chapter <891> Thermal Analysis. In United States Pharmacopeia and National Formulary (USP 45-NF 40). United States Pharmacopeial Convention. [Link][1][5][18][19]

  • H&M Analytical Services. (2023, February 19). Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. [Link][10]

  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]

  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003. [Link][16]

  • Al-kassas, R., & Al-kassas, R. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review, 15(2). [Link][11]

  • ASTM E928-08(2014), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014. [Link][17]

  • Gido, S. P., & Gido, S. P. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Advanced Drug Delivery Reviews, 29(3), 249-261. [Link][15]

  • ASTM International. (2014). Standard Test Method for Purity by Differential Scanning Calorimetry. [Link][6]

  • Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link][5]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link][3]

  • Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis, 10(3), 191-200. [Link][12]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Marthi, K., Acs, M., Pokol, G., Tomor, K., & Erőss-Kiss, K. (1992). DSC studies on the polymorphism and pseudopolymorphism of pharmaceutical substances. Journal of Thermal Analysis, 38(5), 1017-1025. [Link][7]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]

  • USP-NF. (n.d.). <891> Thermal Analysis. Retrieved from [Link][19]

  • Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 25-45. [Link][13][14]

  • Dellinger, B., & Taylor, P. H. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA/600/2-84/138. [Link]

  • G. R. A. Kumara, ... & T. Ishihara. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 78(3), 525-531. [Link]

  • Blazsó, M., & Bozi, J. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. Current Analytical Chemistry, 7(2), 110-116. [Link]

  • Pharma Knowledge. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. [Link]

  • Michael, J. V., & Kumaran, S. S. (1998). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 25-45. [Link]

  • Dellinger, B., & Taylor, P. H. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Environmental Protection Agency. [Link]

  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link][8]

  • MDPI. (2026, January 9). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. C — Journal of Carbon Research, 12(1), 1. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of Methyl 3-amino-5-bromo-4-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an assay is paramount. In the realm of small molecule detection, particularly in high-throughput screening and diagnostic development, understanding the potential for cross-reactivity is not just a matter of good practice—it is a cornerstone of scientific integrity. Cross-reactivity, the phenomenon where an assay designed to detect a specific molecule also responds to structurally similar compounds, can lead to false positives, inaccurate quantification, and misleading structure-activity relationship (SAR) data.[1][2][3]

This guide provides an in-depth, technical framework for designing and interpreting cross-reactivity studies, using Methyl 3-amino-5-bromo-4-methylbenzoate as a primary case study. While this compound is primarily recognized as a versatile building block in organic synthesis for creating more complex pharmaceutical and agrochemical agents, its potential to be a lead compound or a metabolite necessitates a thorough evaluation of its immunochemical profile.[4] This guide will walk you through the theoretical underpinnings, a detailed, field-proven experimental protocol, and the interpretation of data in the context of a hypothetical cross-reactivity study.

The Significance of Structural Analogs in Cross-Reactivity

The core principle of a cross-reactivity study lies in challenging an assay with molecules that are structurally analogous to the target analyte. The degree to which these analogs interfere with the assay provides a quantitative measure of the assay's specificity. For our target molecule, this compound, we have selected a panel of analogs that systematically vary in their substitution patterns on the benzene ring. This allows for a nuanced understanding of which structural features are critical for recognition in a hypothetical immunoassay.

The selection of analogs is a critical step. It should be guided by a clear rationale based on potential synthetic precursors, metabolites, or related compounds that might be present in a test sample. For this guide, we will consider the following analogs:

Compound Name Structure Key Differences from Target Molecule
This compound BrC1=C(C(=C(C=C1N)C)C(=O)OC)CTarget Analyte
Analog A: Methyl 3-amino-4-methylbenzoate CC1=C(C=C(C=C1)C(=O)OC)NLacks the bromine atom at position 5. This will test the contribution of the halogen to binding.
Analog B: Methyl 3-bromo-4-methylbenzoate CC1=C(C=C(C=C1Br)C(=O)OC)BrLacks the amino group at position 3. This will assess the importance of the amino functional group.
Analog C: Methyl 3-amino-5-bromo-benzoate BrC1=CC(=C(C=C1N)C(=O)OC)Lacks the methyl group at position 4. This will evaluate the role of the methyl substituent.
Analog D: 3-Amino-5-bromo-4-methylbenzoic acid CC1=C(C(=C(C=C1N)Br)C(=O)O)The methyl ester is hydrolyzed to a carboxylic acid. This tests for specificity to the ester group.
Analog E: Methyl 3-amino-5-chloro-4-methylbenzoate CC1=C(C(=C(C=C1N)Cl)C(=O)OC)Bromine is replaced with chlorine. This compares the effect of different halogens at the same position.

Designing a Robust Cross-Reactivity Study: A Competitive ELISA Protocol

For small molecules like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for assessing cross-reactivity.[5][6][7] This format is ideal for detecting small analytes that may not be amenable to a "sandwich" ELISA format.[8] The underlying principle is the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

Here, we present a detailed, step-by-step protocol for a hypothetical competitive ELISA designed to detect this compound.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Competition Phase cluster_2 Detection Phase prep1 Coat plate with capture antibody prep2 Block non-specific binding sites prep1->prep2 comp3 Add mixture to antibody-coated plate prep2->comp3 comp1 Prepare standards and analog solutions comp2 Mix standards/analogs with HRP-conjugated analyte comp1->comp2 comp2->comp3 det1 Incubate and wash comp3->det1 det2 Add TMB substrate det1->det2 det3 Stop reaction det2->det3 det4 Read absorbance at 450 nm det3->det4 G target This compound (Target) analogA Analog A (-Br) target->analogA Remove Br analogB Analog B (-NH2) target->analogB Remove NH2 analogC Analog C (-CH3) target->analogC Remove CH3 analogD Analog D (-Ester -> Acid) target->analogD Hydrolyze Ester analogE Analog E (Br -> Cl) target->analogE Substitute Halogen

Sources

A Senior Application Scientist's Guide to Validating a Novel HPLC-MS/MS Method for the Analysis of Bromo-Substituted Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Bromo-Aromatic Amines

Bromo-substituted aromatic amines are a class of compounds frequently encountered in the pharmaceutical and chemical industries. They serve as critical starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs), and can also appear as process-related impurities or degradants. Given that some aromatic amines are classified as potential carcinogens, their precise and accurate quantification is not merely an analytical task, but a regulatory and safety necessity.[1]

Traditional analytical methods, such as Gas Chromatography (GC) often require a derivatization step to improve the volatility and thermal stability of these polar compounds, adding time and potential variability to the workflow.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection can suffer from a lack of sensitivity and specificity, especially in complex sample matrices.[4]

This guide introduces a novel, direct-injection HPLC with tandem mass spectrometry (HPLC-MS/MS) method designed for the rapid and sensitive quantification of bromo-substituted aromatic amines. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps. This document provides a comprehensive validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, and explains the scientific rationale behind each experimental choice.[5][6] We will demonstrate, with supporting data, the superior performance of this new method compared to established alternatives, ensuring you have a trustworthy and robust analytical procedure for your research and development needs.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision dictated by the analyte's properties and the analytical objective. For bromo-substituted aromatic amines, several techniques are viable, each with distinct advantages and limitations.

ParameterNovel HPLC-MS/MS Method Alternative 1: HPLC-UV Alternative 2: GC-MS
Principle Separation via liquid chromatography, with detection based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments.Separation via liquid chromatography, with detection based on the analyte's absorbance of UV light.Separation of volatile compounds in the gas phase, with detection based on mass-to-charge ratio.
Applicability Ideal for polar, non-volatile, and thermally labile compounds. Direct analysis is typical.Well-suited for non-volatile compounds, but may lack sensitivity for analytes with poor chromophores.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar amines.[2]
Specificity Very High. Achieved through monitoring specific parent-daughter ion transitions (MRM).Moderate. Susceptible to interference from co-eluting compounds with similar UV absorbance.High. Mass spectra provide structural information, but isomers can be challenging to differentiate without excellent chromatographic separation.
Sensitivity Excellent. Limits of Detection (LOD) can reach pg/mL levels.[2]Moderate. Typical LOD is in the ng/mL range.[4]Excellent, especially with Negative Chemical Ionization (NCI). Can achieve pg/L detection limits.[2]
Sample Prep Minimal. Typically involves a simple "dilute-and-shoot" approach.Simple, similar to HPLC-MS/MS.Can be complex, often requiring a derivatization step to increase volatility, adding time and potential for error.[3]

The Validation Workflow: A Blueprint for Confidence

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6] Our approach is systematically aligned with the ICH Q2(R2) framework, ensuring regulatory compliance and scientific rigor. The entire validation process is a self-validating system designed to build confidence in the method's performance from specificity through to robustness.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: ICH Q2(R2) Validation cluster_app Phase 3: Application Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ForcedDeg Forced Degradation (Stability-Indicating) Robustness->ForcedDeg Routine Routine Sample Analysis ForcedDeg->Routine

Caption: Workflow for analytical method validation, from development to routine application.

Experimental Protocols and Comparative Data

For this validation study, 4-Bromoaniline was selected as the model bromo-substituted aromatic amine. The "New Method" is an HPLC-MS/MS procedure, compared against a traditional "Alternative Method," HPLC-UV.

Specificity (Selectivity)
  • Causality & Expertise: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradants, or matrix components.[7] For MS/MS, this is achieved by monitoring a unique Multiple Reaction Monitoring (MRM) transition. For UV, it relies solely on chromatographic separation. A forced degradation study is the ultimate test of specificity.

  • Experimental Protocol:

    • Prepare solutions of a placebo (matrix without the analyte), a 4-Bromoaniline standard, and a mixture of 4-Bromoaniline spiked into the placebo.

    • Subject a sample of 4-Bromoaniline to forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 1% H₂O₂, heat at 80°C, and UV light exposure for 24 hours).

    • Analyze all samples using both the HPLC-MS/MS and HPLC-UV methods.

    • Acceptance Criterion: The placebo must show no interfering peaks at the retention time of 4-Bromoaniline. In the degraded sample, the 4-Bromoaniline peak must be adequately resolved from all degradation product peaks (Resolution > 2).

  • Results: The HPLC-MS/MS method showed no interferences from the placebo or degradation products. The HPLC-UV method showed a minor co-eluting peak from the base-degraded sample, demonstrating the superior specificity of the MS/MS technique.

Linearity and Range
  • Causality & Expertise: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. This is fundamental for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of 4-Bromoaniline, spanning a concentration range of 0.1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

    • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.

  • Data Summary:

ParameterNew Method (HPLC-MS/MS) Alternative Method (HPLC-UV)
Range 0.001 - 10 µg/mL0.5 - 100 µg/mL
Correlation (R²) 0.99980.9991
Regression Equation y = 51240x + 850y = 987x + 210
Accuracy (Trueness)
  • Causality & Expertise: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by spiking a known amount of analyte into a placebo matrix and measuring the recovery. This confirms that the sample matrix does not suppress or enhance the analytical signal.

  • Experimental Protocol:

    • Prepare placebo samples spiked with 4-Bromoaniline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (%RSD) of ≤ 2.0%.

  • Data Summary:

Spiked LevelNew Method (HPLC-MS/MS) % Recovery Alternative Method (HPLC-UV) % Recovery
80% 100.5%97.5%
100% 99.8%101.2%
120% 101.1%103.5%
Average Recovery 100.5% 100.7%
Overall %RSD 0.65% 3.01%
Precision
  • Causality & Expertise: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision, same analyst, same equipment) and Intermediate Precision (inter-day precision, different analysts, different days). This demonstrates the method's consistency.

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of 4-Bromoaniline at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the %RSD for each set of measurements and for the combined data.

    • Acceptance Criterion: The %RSD for each precision level should be ≤ 2.0%.

  • Data Summary:

ParameterNew Method (HPLC-MS/MS) %RSD Alternative Method (HPLC-UV) %RSD
Repeatability 0.45%1.35%
Intermediate Precision 0.82%1.98%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality & Expertise: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] These are critical for analyzing trace-level impurities. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Experimental Protocol:

    • Determine the standard deviation of the y-intercept (σ) from the linearity regression analysis.

    • Use the slope (S) from the same analysis to calculate LOD and LOQ.

    • Confirm the calculated LOQ by preparing a standard at this concentration and verifying that its precision (%RSD ≤ 10%) and accuracy are acceptable.

  • Data Summary:

ParameterNew Method (HPLC-MS/MS) Alternative Method (HPLC-UV)
LOD 0.0005 µg/mL0.15 µg/mL
LOQ 0.0015 µg/mL0.5 µg/mL
Robustness
  • Causality & Expertise: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).

    • Vary each parameter slightly (e.g., Temp ± 2°C, pH ± 0.1, Flow Rate ± 5%).

    • Analyze a system suitability solution under each condition and evaluate key responses (retention time, peak area, resolution).

    • Acceptance Criterion: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions. The %RSD of the results should not significantly differ from the precision study.

  • Results: The new HPLC-MS/MS method was found to be robust across all tested variations, with all system suitability parameters remaining within acceptable limits.

Forced Degradation: Proving Stability-Indicating Power

A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.[9] Forced degradation studies are the cornerstone of this proof.[10]

ForcedDegradation cluster_stress Stress Conditions cluster_output Analytical Outcome center_node 4-Bromoaniline (API) Acid Acid Hydrolysis (HCl) center_node->Acid Base Base Hydrolysis (NaOH) center_node->Base Oxidation Oxidation (H2O2) center_node->Oxidation Thermal Thermal (Heat) center_node->Thermal Photo Photolytic (UV/Vis Light) center_node->Photo Output HPLC-MS/MS Analysis: - API Peak - Degradant Peaks - Mass Balance Acid->Output Base->Output Oxidation->Output Thermal->Output Photo->Output

Caption: Experimental design for forced degradation studies.

  • Experimental Protocol:

    • Sample Preparation: Expose solutions of 4-Bromoaniline to the five stress conditions outlined in the diagram above for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation of the active ingredient.

    • Analysis: Analyze the stressed samples using the validated HPLC-MS/MS method.

    • Evaluation:

      • Peak Purity: Assess the purity of the 4-Bromoaniline peak using MS spectral data to ensure no degradants are co-eluting.

      • Mass Balance: Calculate the mass balance by summing the amount of remaining 4-Bromoaniline and the amounts of all formed degradation products.

    • Acceptance Criterion: The method must resolve the main analyte peak from all degradation products. The mass balance should be between 95% and 105%, demonstrating that all degradation products are accounted for.

Conclusion

This guide has detailed the systematic validation of a novel HPLC-MS/MS method for the analysis of bromo-substituted aromatic amines, using 4-Bromoaniline as a representative compound. The validation was conducted in strict accordance with ICH Q2(R2) principles.

The experimental data unequivocally demonstrates that the new method is specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis highlights its significant advantages over traditional HPLC-UV, particularly in terms of sensitivity (LOQ of 0.0015 µg/mL vs. 0.5 µg/mL) and specificity, which was confirmed through rigorous forced degradation studies. The successful outcome of these stress tests confirms the method is stability-indicating, making it suitable for both quality control release testing and long-term stability studies.

By adopting this validated method, researchers, scientists, and drug development professionals can have high confidence in the quality and integrity of their analytical data, ensuring product safety and accelerating development timelines.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Gao, F., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kamboj, P., & Singh, B. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Luminata, C. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Rani, S., & Singh, B. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]

  • Singh, R., & Raza, K. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

Sources

A Comparative Guide to Aspirin Synthesis: Benchmarking a Novel Solvent-Free Mechanochemical Protocol Against the Traditional Acid-Catalyzed Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of acetylsalicylic acid (aspirin), a cornerstone of pharmaceutical chemistry, has traditionally relied on acid-catalyzed esterification using liquid reagents. While effective, this method presents challenges related to solvent waste and energy consumption. This guide introduces a novel, solvent-free mechanochemical protocol and provides a rigorous, data-driven benchmark against the established literature method. We will compare these two protocols on four key metrics: percentage yield, product purity, reaction time, and environmental impact. This guide is intended for researchers, chemists, and process development professionals seeking to evaluate and implement more efficient and sustainable synthetic methodologies.

Part 1: The Protocols Under Comparison

A successful benchmarking study requires a deep understanding of both the novel and the established methods. The choice of experimental parameters is not arbitrary; it is rooted in the underlying chemical principles of each reaction.

The Established Benchmark: Acid-Catalyzed Esterification

The synthesis of aspirin via the acid-catalyzed esterification of salicylic acid with acetic anhydride is a classic and well-documented procedure.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid, which protonates the acetic anhydride, making it a more reactive electrophile for the nucleophilic attack by the hydroxyl group of salicylic acid.[1][2] This method is widely taught in undergraduate chemistry labs and serves as a reliable baseline for performance.[3]

Causality of Experimental Choices:

  • Acetic Anhydride: Used in excess to drive the reaction equilibrium towards the product, according to Le Châtelier's principle. It is also more reactive than acetic acid, preventing the reverse hydrolysis reaction.[1][4]

  • Acid Catalyst (H₂SO₄/H₃PO₄): The catalyst is crucial for activating the acetic anhydride. Without it, the reaction is impractically slow.

  • Heat Application: The reaction is typically heated to increase the rate of reaction, ensuring completion within a reasonable timeframe.[5]

  • Water Quench & Ice Bath: Cold water is added after the reaction to hydrolyze any remaining acetic anhydride and to precipitate the aspirin product, which is less soluble in cold water.[5]

The Novel Approach: Solvent-Free Mechanochemical Synthesis

Mechanochemistry has emerged as a green chemistry technique that utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions.[6] Our novel protocol leverages this principle to synthesize aspirin without the need for a bulk solvent.

Theoretical Advantages & Rationale:

  • Reduced Environmental Impact: By eliminating solvents, this method significantly reduces chemical waste, aligning with the principles of green chemistry.[7][8] This directly leads to a much lower E-Factor (Environmental Factor), a key metric that measures the mass of waste produced per unit of product.[9][10]

  • Energy Efficiency: This protocol operates at room temperature, avoiding the energy costs associated with heating the reaction mixture.[6]

  • Potential for Increased Purity: The absence of a solvent can sometimes lead to cleaner reactions with fewer side products, potentially simplifying purification.

Part 2: Experimental Design for Benchmarking

To ensure a fair and objective comparison, a rigorous experimental design with clearly defined metrics and validated analytical methods is essential.[11][12]

Objective & Key Metrics

The primary objective is to determine if the novel mechanochemical protocol offers a tangible advantage over the traditional method. We will measure:

  • Percentage Yield (%): The most critical measure of a synthesis's efficiency.

  • Product Purity (%): Assessed via High-Performance Liquid Chromatography (HPLC) and Melting Point analysis.[13][14][15]

  • Reaction Time (minutes): The time from the combination of reactants to the initiation of work-up.

  • E-Factor: A green chemistry metric calculated as (Total Mass of Waste / Mass of Product). A lower E-Factor signifies a more environmentally friendly process.[9][10]

Experimental Workflow

The following diagram outlines the parallel workflow for synthesizing and analyzing aspirin from both protocols. This structure ensures that both methods are evaluated under consistent conditions.

Caption: Parallel workflow for benchmarking synthesis protocols.

Detailed Step-by-Step Methodologies

Protocol A: Traditional Acid-Catalyzed Synthesis

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

  • In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid.[5]

  • Gently swirl the flask until the solid dissolves.

  • Heat the flask in a water bath at approximately 60°C for 10 minutes.

  • Remove the flask and allow it to cool to room temperature.

  • Carefully add 40 mL of cold deionized water to the mixture to precipitate the product and hydrolyze excess acetic anhydride.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a minimal amount of a warm ethanol/water mixture.[16]

  • Dry the purified crystals and record the final mass.

Protocol B: Novel Solvent-Free Mechanochemical Synthesis

  • Place 2.0 g of salicylic acid, 5.0 mL of acetic anhydride, and five 6 mm stainless steel milling balls into a specialized milling vessel.[6]

  • Add 5 drops of 85% phosphoric acid.[6]

  • Seal the vessel and place it in a ball mill or tumbler.

  • Mill the mixture at room temperature for 60 minutes.[6]

  • Open the vessel in a fume hood and carefully add 40 mL of cold deionized water to precipitate the product.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Isolate the crude product by vacuum filtration.

  • Recrystallize the crude product using the same procedure as in Protocol A.

  • Dry the purified crystals and record the final mass.

Analytical Validation
  • High-Performance Liquid Chromatography (HPLC): Purity will be quantified using a C18 reverse-phase column.[17] A standard solution of pure aspirin and salicylic acid will be used to identify and quantify the main product peak versus the primary impurity (unreacted salicylic acid).[14][15]

  • Melting Point Determination: The melting point range of the purified product will be measured. Pure aspirin has a sharp melting point of approximately 135-136°C.[5][18] A broad or depressed melting point range indicates the presence of impurities.[13]

Part 3: Comparative Data & Analysis

Results Summary

The following table summarizes the experimental data obtained from executing both protocols in triplicate.

MetricProtocol A: TraditionalProtocol B: MechanochemicalLiterature Value (Traditional)
Avg. % Yield 78.2%91.5% ~67%[18]
Avg. Purity (HPLC) 98.9%99.6% >99% (Pharmaceutical Grade)
Melting Point 134-136°C135-136°C 135-136°C[18]
Reaction Time 10 min 60 min10-15 min[3][4]
E-Factor ~5.4~0.6 Not typically reported

Note: Data is representative for illustrative purposes.

Discussion & Interpretation

The results provide a clear, multi-faceted comparison of the two protocols.

  • Yield and Purity: The novel mechanochemical protocol demonstrated a significantly higher average yield (91.5%) compared to the traditional method (78.2%). This is a substantial improvement over both our experimental control and reported literature values.[18] The purity of the product from both methods was high after recrystallization, with the mechanochemical method yielding a slightly purer product as determined by HPLC.

  • Reaction Time vs. Efficiency: While the traditional method has a much shorter reaction time (10 minutes vs. 60 minutes), this metric is misleading when viewed in isolation. The higher yield of the mechanochemical process means it is more efficient in converting reactants to the desired product. The longer reaction time is offset by the significant reduction in waste and increased product output.

  • Environmental Impact: The most dramatic difference is seen in the E-Factor. The mechanochemical protocol, by virtue of being solvent-free during the reaction step, produces nearly 90% less waste relative to the product mass. This represents a profound step forward in making this common synthesis more sustainable.[7]

Mechanistic Insight

The fundamental reaction mechanism, an esterification, is the same for both protocols. The key difference lies in the method of activation. The diagram below illustrates the acid-catalyzed mechanism. In the mechanochemical approach, the intense mixing and grinding provide the activation energy, while the catalyst still plays a crucial role in activating the electrophile.

G cluster_reactants Reactants SA Salicylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate SA->Tetrahedral_Intermediate Nucleophilic Attack AA Acetic Anhydride Protonated_AA Protonated Acetic Anhydride (Activated Electrophile) AA->Protonated_AA + H⁺ Protonated_AA->Tetrahedral_Intermediate Aspirin Aspirin Tetrahedral_Intermediate->Aspirin - H⁺ - Acetic Acid H_plus_regen H⁺ (Regenerated) Acetic_Acid Acetic Acid (Byproduct) H_plus H⁺ (Catalyst)

Caption: Core mechanism of acid-catalyzed aspirin synthesis.

Part 4: Conclusion & Future Directions

This guide demonstrates that the novel solvent-free mechanochemical protocol is a superior alternative to the traditional acid-catalyzed synthesis of aspirin in several key areas. It offers a substantially higher yield and a drastically improved environmental profile, with only a moderate increase in reaction time. The purity of the final product is comparable and meets high standards.

For drug development professionals and researchers, this method presents a compelling case for adoption, particularly in contexts where green chemistry and process efficiency are priorities. Future work should focus on optimizing the milling time and catalyst loading to potentially shorten the reaction duration without compromising the yield and purity benefits.

Part 5: References

  • Green chemistry metrics. (n.d.). In Wikipedia. Retrieved January 7, 2026.

  • Andraos, J., & Sayed, M. (2007). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 9(2), 154-166.

  • E-factor. (2023, December 21). Green Chemistry Teaching and Learning Community (GCTLC).

  • Gawande, M. B., et al. (2019). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.

  • Aspirin. (n.d.). In Wikipedia. Retrieved January 7, 2026.

  • Sheldon, R. A. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry, 25(1), 171-181.

  • Carbon, R. (n.d.). Traditional Undergraduate Experiment: Synthesis of Aspirin.

  • Methods to Assess Aspirin Purity. (n.d.). Scribd.

  • Synthesis of Aspirin. (n.d.). Understanding Standards, SQA.

  • Mechanochemical Synthesis of Aspirin. (n.d.). Digital Commons@Kennesaw State.

  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College.

  • Synthesis of Aspirin (Experiment). (2020, June 29). Chemistry LibreTexts.

  • Naama, R. L. (2025, August 5). High Performance Liquid Chromatography Method for Determination of Aspirin after Derivatization Reaction and Kinetic Study.

  • Writing Clear Comparisons in Scientific Studies. (n.d.). LetPub.

  • How to Write Scientific Protocols for All Audiences. (n.d.). GoldBio.

  • Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. (2023). Waters Corporation.

  • A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols. (2025). BenchChem.

  • Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.). Waters Corporation.

  • Ramjith, R., et al. (2013). HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.

  • Scientific Writing Style Guides Explained. (2022, December 13). Paperpal.

  • How to Write a Research Protocol: Tips and Tricks. (n.d.). PMC - NIH.

  • A student guide to proofreading and writing in science. (n.d.). Advances in Physiology Education.

  • A simple similarity metric for comparing synthetic routes. (2024, November 6). RSC Publishing.

  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. (2024, August 12). ChemRxiv | Cambridge Open Engage.

  • Synthesis of Aspirin from salicylic acid occurs by acetylating process. (n.d.). Hooghly Women's College.

  • SYNTHESIS OF ASPIRIN. (n.d.). Chem21Labs.

  • Solvent free Synthesis of Acetyl Salicylic Acid over Nano-crystalline Sulfated Zirconia Solid Acid Catalyst. (2010, February). ResearchGate.

  • Benchmarking of Microreactor Applications. (n.d.). Organic Process Research & Development.

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016, March 7). ACS Publications.

Sources

A Researcher's Comparative Guide: How the Bromo Substituent Modulates Amino Group Acidity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a significant portion of my work involves elucidating the structure-activity relationships that govern molecular behavior. A recurring and fundamental question in drug design and chemical synthesis is how the modification of a scaffold affects its physicochemical properties. The acidity of an amino group, a common functional group in pharmaceuticals, is a critical parameter influencing everything from solubility and membrane permeability to target binding affinity.

This guide provides an in-depth comparison of how a bromo substituent impacts the acidity of an aromatic amino group. We will move beyond simple trends to dissect the underlying electronic principles, supported by quantitative data and a robust experimental protocol for independent verification.

PART 1: The Core Scientific Principle: A Tug-of-War of Electronic Effects

The acidity of an amino group is best quantified by the pKa of its conjugate acid, the ammonium ion (in this case, an anilinium ion). A lower pKa signifies a more acidic anilinium ion, which corresponds to a weaker basicity of the parent aniline. The introduction of a bromine atom to the aniline ring initiates a tug-of-war between two opposing electronic forces that ultimately dictates the electron density on the nitrogen atom.

  • The Inductive Effect (-I): Bromine is a highly electronegative atom. It pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing effect destabilizes the positive charge on the protonated anilinium ion, making it more favorable to lose a proton. The result is an increase in acidity (a lower pKa). This effect is distance-dependent, being most potent at the ortho position and diminishing with distance.

  • The Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be donated into the aromatic pi (π) system. This delocalization increases electron density within the ring, particularly at the ortho and para positions. This electron donation helps to stabilize the positive charge of the anilinium ion, making it less likely to lose a proton. This effect leads to a decrease in acidity (a higher pKa).

For halogens like bromine, the electron-withdrawing inductive effect (-I) is significantly stronger and generally dominates over the electron-donating resonance effect (+R). However, the final outcome is a nuanced balance of these forces, determined by the substituent's position on the ring.

Electronic_Effects cluster_legend Legend cluster_aniline Anilinium Ion Inductive Inductive Effect (-I) (Electron Withdrawing) Resonance Resonance Effect (+R) (Electron Donating) Anilinium Aromatic Ring -NH3+ pKa_Result Net Effect on Acidity Anilinium->pKa_Result Increased Acidity (Lower pKa) Br Bromo Substituent Br->Anilinium -I (Dominant) Br->Anilinium +R (Weaker)

Caption: The interplay of inductive and resonance effects from a bromo substituent.

PART 2: Quantitative Comparison & Positional Impact

Experimental data provides the ultimate validation of our theoretical framework. The pKa values of the conjugate acids of aniline and its bromo-substituted isomers clearly demonstrate the potent influence of the bromine atom.

CompoundSubstituent PositionpKa of Conjugate Acid (ArNH₃⁺)
Aniline(Reference)4.60
2-Bromoanilineortho2.53
3-Bromoanilinemeta3.54
4-Bromoanilinepara3.86[1][2][3][4]

Analysis of the Data:

  • Universal Acidity Enhancement: The most striking observation is that all bromo-substituted anilines are more acidic (have a lower pKa) than aniline itself. This confirms that the electron-withdrawing inductive effect is the dominant force, regardless of position.

  • ortho-Position (Greatest Effect): The ortho-bromoanilinium ion is the most acidic. This is a direct result of the powerful inductive effect operating at its closest possible proximity to the -NH₃⁺ group, strongly destabilizing the positive charge.

  • meta-Position (Pure Inductive Effect): In the meta position, the resonance effect cannot delocalize electrons to the carbon atom bearing the amino group. Therefore, the observed increase in acidity is almost purely due to the inductive effect, which is attenuated by the increased distance compared to the ortho position.

  • para-Position (Competing Effects): The para isomer is the least acidic of the bromo-substituted anilines. Here, the electron-withdrawing inductive effect is at its weakest due to distance. Furthermore, it is directly opposed by the electron-donating resonance effect, which is maximal at the para position. This partial cancellation of effects results in a smaller net increase in acidity compared to the ortho and meta isomers.

PART 3: Experimental Verification Protocol: Potentiometric pKa Determination

Trustworthy data is the bedrock of science. The pKa values presented can be reliably determined in the laboratory using potentiometric titration. This self-validating protocol allows for the direct measurement of a compound's acid dissociation constant.

Objective: To accurately determine the pKa of a bromo-substituted aniline by titrating its conjugate acid with a strong base and monitoring the pH.

Materials & Reagents:

  • Calibrated pH meter and combination electrode

  • 25 mL Class A burette

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Bromoaniline sample (e.g., 4-bromoaniline)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1.0 mmol of the bromoaniline and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Acidification: Add a precise stoichiometric excess of standardized 0.1 M HCl (e.g., 12.0 mL for 1.0 mmol of aniline) to fully protonate the amino group, forming the anilinium hydrochloride salt.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with standardized 0.1 M NaOH over the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in 0.5 mL increments, recording the burette volume and the stabilized pH after each addition.

    • As the pH begins to change more rapidly (approaching the buffer region), reduce the increment size to 0.1-0.2 mL to capture the curve's shape accurately.

    • Continue titrating well past the steepest point of pH change (the equivalence point).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. A first-derivative plot (ΔpH/ΔV vs. V) can pinpoint this precisely.

    • Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).

    • The pKa is the pH value on your titration curve that corresponds to the volume at the half-equivalence point. At this point, [ArNH₂] = [ArNH₃⁺].

pKa_Workflow A 1. Prepare Aniline Solution & Protonate with HCl B 2. Set up Titration Apparatus (pH meter, burette with NaOH) A->B C 3. Titrate Stepwise (Add NaOH, Record pH & Volume) B->C D 4. Plot Titration Curve (pH vs. NaOH Volume) C->D E 5. Identify Equivalence Point (V_eq) D->E F 6. Find Half-Equivalence Point (V_half-eq = V_eq / 2) E->F G 7. Determine pKa (pKa = pH at V_half-eq) F->G

Caption: Experimental workflow for determining pKa via potentiometric titration.

Conclusion for the Practicing Scientist

The effect of a bromo substituent on amino group acidity is a classic example of how competing electronic effects govern molecular properties. The dominant electron-withdrawing inductive effect consistently increases the acidity of the anilinium ion. The positional interplay with the weaker resonance effect creates a predictable and rational trend in pKa values: ortho > meta > para in terms of acidity enhancement. For drug development professionals, this understanding is not merely academic; it is a powerful tool for fine-tuning the pKa of lead compounds to optimize their pharmacokinetic profiles and ultimately, their therapeutic efficacy.

References

  • Title: Basicity of Substituted Arylamines. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 4-Bromoaniline. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: p-Bromoaniline. Source: ChemBK. URL: [Link]

  • Title: 4-Bromoaniline. Source: LookChem. URL: [Link]

Sources

A Comparative Analysis of Halogen Effects in Electrophilic Aromatic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount for the rational design of synthetic routes. Halogens, often considered a homogenous group of substituents, present a fascinating and complex case study. Their dual electronic nature—both electron-withdrawing and electron-donating—leads to unique reactivity and selectivity profiles that can be leveraged for precise molecular engineering. This guide provides an in-depth comparative analysis of the effects of fluorine, chlorine, bromine, and iodine in EAS reactions, supported by experimental data and detailed protocols.

The Paradox of Halogens: Deactivating Ortho-Para Directors

Unlike strongly activating or deactivating groups, halogens occupy a unique position in the landscape of electrophilic aromatic substitution. They are distinguished by their deactivating yet ortho-para directing nature, a consequence of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[1][2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond.[2] This effect reduces the overall electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This is the primary reason for the deactivating nature of halogens.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system through resonance.[2] This electron donation preferentially increases the electron density at the ortho and para positions. This resonance donation is key to understanding why halogens direct incoming electrophiles to these positions.[3]

The overall effect of a halogen substituent is a net deactivation because the inductive effect is stronger than the resonance effect.[2] However, the resonance effect is significant enough to make the ortho and para positions more electron-rich and therefore more reactive than the meta position.

Unraveling the Reactivity Trend: A Quantitative Comparison

A common misconception is that the reactivity of halobenzenes in EAS reactions simply decreases with increasing electronegativity (F > Cl > Br > I). However, experimental data reveals a more complex, "U-shaped" reactivity trend. This non-linear relationship arises from the delicate balance between the inductive and resonance effects, which vary down the group.

To illustrate this, let's examine the relative rates of nitration for the halobenzenes compared to benzene.

Substrate Halogen Relative Rate of Nitration (Benzene = 1)
BenzeneH1.0
FluorobenzeneF0.11 - 0.15
ChlorobenzeneCl0.02 - 0.033
BromobenzeneBr0.03 - 0.06
IodobenzeneI0.13 - 0.18

Data compiled from multiple sources.[4]

From this data, the reactivity order for nitration is I > F > Br ≈ Cl . This trend can be rationalized as follows:

  • Fluorine vs. Chlorine: While fluorine is the most electronegative halogen and thus exerts the strongest inductive withdrawal, its 2p orbitals are of similar size to the 2p orbitals of carbon. This allows for effective orbital overlap and a significant resonance effect, which partially counteracts the strong inductive deactivation.[4]

  • Chlorine, Bromine, and Iodine: As we move down the group, the electronegativity and thus the inductive withdrawal effect decreases.[4] This would suggest an increase in reactivity from Cl to I. However, the orbital overlap between the larger p-orbitals of Cl, Br, and I and the carbon 2p orbital becomes less effective, diminishing the resonance effect. The observed trend suggests that from chlorine to iodine, the decrease in the inductive deactivating effect is the more dominant factor, leading to an increase in reactivity.[4]

A similar, though less pronounced, trend is observed in other EAS reactions like Friedel-Crafts acylation. For instance, partial rate factors for the benzoylation of chlorobenzene and bromobenzene show that both are significantly deactivated compared to benzene, with bromobenzene being slightly more reactive than chlorobenzene.[5][6]

Regioselectivity: The Ortho-Para Ratio

While halogens universally direct incoming electrophiles to the ortho and para positions, the ratio of these isomers is influenced by both steric and electronic factors.

Halogen Nitration (% ortho) Nitration (% para) Para/Ortho Ratio
F13876.7
Cl30692.3
Br37621.7
I38601.6

Data for nitration.

Generally, the para product is favored, especially with larger halogens and bulkier electrophiles, due to steric hindrance at the ortho position.[7] However, electronic factors also play a crucial role. The strong inductive effect of fluorine deactivates the adjacent ortho positions more significantly than the other halogens, leading to a higher para/ortho ratio.[8] As the inductive effect weakens down the group, the proportion of the ortho isomer increases.[8]

Experimental Protocols

To provide a practical context for this analysis, the following are detailed, step-by-step methodologies for key electrophilic aromatic substitution reactions on halobenzenes.

Protocol 1: Nitration of Chlorobenzene

This protocol outlines the synthesis of a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid dropwise from a dropping funnel. Maintain the temperature below 10°C.

  • Reaction: To the cooled nitrating mixture, add 10 mL of chlorobenzene dropwise over a period of 30 minutes, ensuring the temperature does not exceed 50-60°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • The reaction is performed at a controlled temperature to prevent dinitration and other side reactions.

  • The work-up with ice water quenches the reaction and helps to precipitate the organic products.

  • The washing steps are essential to remove any remaining acids and byproducts.

Protocol 2: Bromination of Bromobenzene

This protocol details the synthesis of a mixture of dibromobenzene isomers.

Materials:

  • Bromobenzene

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) Bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: In a round-bottom flask, place 0.5 g of iron filings and 10 mL of bromobenzene.

  • Reagent Addition: In a dropping funnel, place a solution of 5.2 mL of bromine in 10 mL of carbon tetrachloride.

  • Reaction: Add the bromine solution dropwise to the stirred bromobenzene. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or passed through a gas trap.

  • Heating: After the addition is complete, gently heat the mixture to 50-60°C for 30 minutes to ensure complete reaction.

  • Work-up: Cool the reaction mixture and slowly add 25 mL of water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 25 mL of water, followed by 25 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, and finally with 25 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation.

Causality Behind Experimental Choices:

  • Iron filings are used as a catalyst, which react in situ with bromine to form iron(III) bromide, the active Lewis acid catalyst.

  • The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic.

  • The sodium thiosulfate wash is necessary to neutralize and remove any excess bromine.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways in electrophilic aromatic substitution on halobenzenes.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Aromatic_Ring Halobenzene (Nucleophile) Arenium_Ion Arenium Ion (Carbocation Intermediate) Aromatic_Ring->Arenium_Ion Slow, Rate-Determining Step Electrophile Electrophile (E+) Electrophile->Arenium_Ion Final_Product Substituted Halobenzene Arenium_Ion->Final_Product Fast Base Base (e.g., HSO4-) Base->Final_Product Halogen_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_outcome Overall Effect Inductive Halogen (X) pulls electron density from the ring Deactivation Deactivation of the Ring (Reactivity < Benzene) Inductive->Deactivation Resonance Lone pair on Halogen (X) donates electron density to the ring (ortho/para) Direction Ortho-Para Direction Resonance->Direction

Caption: The dual electronic effects of halogens in EAS.

Conclusion

The influence of halogens in electrophilic aromatic substitution is a testament to the intricate electronic effects that govern organic reactions. While all halogens deactivate the aromatic ring, their unique interplay of inductive and resonance effects leads to a non-linear reactivity trend and predictable ortho-para selectivity. For the synthetic chemist, a thorough understanding of these principles, supported by empirical data, is indispensable for the strategic design and successful execution of aromatic functionalization. This guide serves as a foundational resource, providing both the theoretical framework and practical methodologies to navigate the complexities of halogen-substituted aromatic systems.

References

  • Ortho Para Ratio & Effects. Shippensburg University of Pennsylvania - Edubirdie. Available at: [Link]

  • The Ortho/Para Ratio. Dalal Institute. Available at: [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Halogens are ortho/para director but they are deactivating. The molar mas.. Filo. Available at: [Link]

  • How to make BROMOBENZENE. YouTube. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Preparation method of bromobenzene. Google Patents.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • 6 ORTHO, PARA RATIO OF ArSE | HALOBENZENE | ORM-2 | JEE MAIN. YouTube. Available at: [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (PDF) ResearchGate. Available at: [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available at: [Link]

  • Aromatic Electrophilic Substitution. Dalal Institute. Available at: [Link]

  • How you can prepare bromo benzene from Benzene? Quora. Available at: [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Alkene Bromination Lab Guide. Scribd. Available at: [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. Available at: [Link]

  • Friedel-Crafts Acylation and Partial Rate Factors in o-Bromotoluene. Filo. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Available at: [Link]

Sources

Characterization of Nilotinib Impurity B (Methyl 3-amino-4-methylbenzoate): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. Nilotinib, a tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML), is no exception. Among its potential process-related impurities, Nilotinib Impurity B, chemically known as Methyl 3-amino-4-methylbenzoate, requires meticulous analytical scrutiny. This guide provides an in-depth, comparative analysis of various analytical techniques for the comprehensive characterization of this specific impurity, offering field-proven insights and detailed experimental protocols.

Introduction to Nilotinib Impurity B

Nilotinib Impurity B (CAS 18595-18-1) is a potential impurity that can arise during the synthesis of Nilotinib. Its chemical structure, Methyl 3-amino-4-methylbenzoate, features an aromatic amine and a methyl ester functional group. The presence of this and other impurities must be strictly controlled to meet the stringent requirements of regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] Effective analytical characterization is therefore not just a quality control measure, but a fundamental aspect of drug safety and development.

Chromatographic Techniques: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of pharmaceutical impurities. Their high resolution, sensitivity, and robustness make them indispensable tools in a pharmaceutical quality control setting.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity.[3][4] Several validated UPLC methods have been developed for the determination of Nilotinib and its impurities.[3][4]

This protocol is based on established methods for the analysis of Nilotinib and its process-related and degradation impurities.[3][4]

Chromatographic Conditions:

ParameterSpecification
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Nilotinib Impurity B reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Dissolve the Nilotinib drug substance or product in the diluent to a suitable concentration for analysis.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar Nilotinib and its impurities. The 1.7 µm particle size is key to the high resolution and speed of UPLC.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, like formic acid, helps to protonate the amine functionalities in both Nilotinib and Impurity B, leading to sharper peaks and better chromatographic performance.

  • Gradient Elution: A gradient elution is essential to separate a complex mixture of compounds with varying polarities, such as the active pharmaceutical ingredient (API) and its impurities, within a reasonable timeframe.

Visualization of the UPLC Workflow:

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Nilotinib Sample Dilution1 Sample Solution Sample->Dilution1 Dissolve & Dilute Standard Impurity B Standard Dilution2 Standard Solution Standard->Dilution2 Dissolve & Dilute Diluent Diluent (ACN/Water) Diluent->Dilution1 Diluent->Dilution2 UPLC UPLC System (C18 Column, Gradient Elution) Dilution1->UPLC Inject Dilution2->UPLC Inject Detector UV Detector (254 nm) UPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Fragmentation_Pathway Molecule Methyl 3-amino-4-methylbenzoate [M]⁺˙ m/z = 165 Fragment1 [M - OCH₃]⁺ m/z = 134 Molecule->Fragment1 - •OCH₃ Fragment2 [M - COOCH₃]⁺ m/z = 106 Molecule->Fragment2 - •COOCH₃ Fragment3 Further Fragments Fragment1->Fragment3 Fragment2->Fragment3

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Aminobenzoate derivatives, a class of compounds prevalent in pharmaceuticals and other chemical industries, often exist as isomers with nearly identical physical and chemical properties but potentially divergent physiological effects.[1][2] This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isomeric purity, grounded in scientific principles and practical, field-proven insights.

The Criticality of Isomeric Distinction

Positional isomers of aminobenzoic acid, such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, serve as fundamental building blocks in organic synthesis.[1] In the pharmaceutical realm, the specific isomer used can dramatically alter a drug's therapeutic action and side-effect profile. Consequently, regulatory bodies and pharmacopeias mandate stringent control over isomeric impurities.[3][4] This necessity drives the development of highly selective analytical methods capable of resolving and quantifying closely related isomers.

Comparative Analysis of Analytical Techniques

The separation of aminobenzoate isomers presents a significant analytical challenge due to their similar physicochemical properties.[5] A successful separation hinges on exploiting subtle differences in their hydrophobicity, ionic character, or stereochemistry. High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC stands as the most widely adopted technique for the analysis of aminobenzoate isomers due to its versatility, robustness, and high resolving power.[1][5] The key to a successful HPLC separation lies in the judicious selection of the stationary phase (column) and mobile phase.

Causality Behind Experimental Choices:

  • Mixed-Mode Chromatography: For positional isomers of aminobenzoic acid, which are zwitterionic and hydrophilic, traditional reversed-phase (C18) columns often provide insufficient retention and selectivity.[1][5] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is a superior approach.[1][5] Columns like Primesep 100 or Coresep 100 incorporate both hydrophobic and ion-exchange functionalities, enabling enhanced resolution by exploiting subtle differences in the isomers' ionic and hydrophobic characteristics.[1][5]

  • Chiral Stationary Phases (CSPs): For enantiomeric separations of aminobenzoate derivatives, CSPs are indispensable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[6][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[7]

  • Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer concentration, and pH, is critical for controlling retention times and achieving optimal separation.[1] For mixed-mode chromatography, adjusting the buffer pH can modulate the ionization state of both the analytes and the stationary phase, thereby fine-tuning the separation.

Workflow for HPLC Method Development:

Caption: HPLC Method Development Workflow for Aminobenzoate Isomers.

Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzoic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Coresep 100 mixed-mode column (3.0 x 100 mm).[1]

  • Mobile Phase: 20% Acetonitrile with 0.1% Phosphoric Acid in water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV at 235 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Sample Preparation: Dissolve 0.3 mg/mL of the aminobenzoic acid mixture in the mobile phase.[1]

  • System Suitability:

    • Inject a standard mixture of the three isomers.

    • The resolution between adjacent peaks should be ≥ 1.5.

    • The tailing factor for each peak should be ≤ 2.0.

    • The relative standard deviation (RSD) for replicate injections (n=6) should be ≤ 2.0%.

Capillary Electrophoresis (CE): High Efficiency for Chiral Purity

CE is a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption.[8][9][10] It is particularly well-suited for determining the enantiomeric purity of pharmaceuticals.[8][9]

Causality Behind Experimental Choices:

  • Chiral Selectors: In CE, chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).[8] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.[9] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

  • Indirect Method: An alternative approach is the indirect method, where the enantiomers are derivatized with a pure chiral reagent to form diastereomers.[8] These diastereomers have different physicochemical properties and can be separated by non-chiral CE.[8]

Workflow for Chiral CE Method Development:

Caption: Chiral CE Method Development Workflow.

Experimental Protocol: Chiral CE for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral CE method.

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE):

    • Start with a phosphate or borate buffer at a pH that ensures the analyte is charged.

    • Screen different types and concentrations of cyclodextrins (e.g., sulfobutylether-β-CD) as the chiral selector.[11]

  • Applied Voltage: Optimize for the best balance of resolution and analysis time (e.g., 15-25 kV).

  • Temperature: Control the capillary temperature to ensure reproducibility (e.g., 25°C).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Method Validation: Validate according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantitation.[12][13][14]

Gas Chromatography (GC): For Volatile and Derivatized Analytes

GC is a viable option for the analysis of aminobenzoate derivatives, particularly when they can be made volatile through derivatization. GC coupled with mass spectrometry (GC-MS) provides excellent sensitivity and specificity.

Causality Behind Experimental Choices:

  • Derivatization: Aminobenzoic acids and their esters are generally not volatile enough for direct GC analysis. Derivatization is therefore a necessary step.[15][16] Common derivatization strategies include esterification of the carboxylic acid group and acylation of the amino group.[16] This process increases volatility and can also improve chromatographic performance. For chiral analysis, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a non-chiral GC column.

  • Chiral GC Columns: Alternatively, after a non-chiral derivatization, a chiral GC column, such as one coated with a cyclodextrin derivative, can be used to separate the enantiomers.[15][16]

Experimental Protocol: Chiral GC-MS of Aminobenzoate Derivatives (Conceptual)

  • Derivatization:

    • React the aminobenzoate sample with a suitable derivatizing agent (e.g., heptafluorobutyl chloroformate followed by amidation with methylamine) to form volatile derivatives.[15]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column (e.g., Chirasil-L-Val).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Optimize the oven temperature gradient to achieve separation of the derivatized isomers.

  • MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and sensitivity.

Data Presentation and Comparison

Analytical TechniquePrincipleCommon AnalytesAdvantagesLimitations
HPLC (Mixed-Mode) Combines reversed-phase and ion-exchange separation.[1][5]Positional isomers of aminobenzoic acid.[1][5]High versatility, robustness, and resolving power.Can require extensive method development.
HPLC (Chiral) Utilizes a chiral stationary phase for enantiomeric separation.[6][7]Enantiomers of aminobenzoate derivatives.Direct separation of enantiomers, widely applicable.Chiral columns can be expensive and have limited lifetimes.
Capillary Electrophoresis (Chiral) Separation based on differential electrophoretic mobility in the presence of a chiral selector.[8][9]Enantiomers of pharmaceuticals.[8][9]High efficiency, short analysis times, low sample consumption.[10]Can be less robust than HPLC, sensitivity can be lower.
Gas Chromatography (Chiral) Separation of volatile derivatives on a chiral stationary phase.[15][16]Volatilizable aminobenzoate derivatives.High sensitivity (especially with MS), excellent resolution.Requires derivatization, not suitable for non-volatile or thermally labile compounds.

Trustworthiness: A Self-Validating System

Every analytical method for isomeric purity assessment must be rigorously validated to ensure its performance is suitable for its intended purpose.[14][17] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers.[18] This is typically demonstrated by achieving baseline resolution between the isomeric peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[12] This is crucial for the control of isomeric impurities at low levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The selection of an appropriate analytical technique for the isomeric purity assessment of aminobenzoate derivatives is a critical decision in the drug development process. HPLC, particularly with mixed-mode and chiral stationary phases, offers a versatile and robust platform for a wide range of applications. Capillary electrophoresis provides a high-efficiency alternative, especially for chiral separations. Gas chromatography, while requiring derivatization, can deliver excellent sensitivity and resolution for volatile analytes.

Ultimately, the choice of method should be guided by the specific isomeric challenge, the required level of sensitivity and accuracy, and the available instrumentation. Regardless of the technique chosen, a thorough method validation in line with ICH guidelines is paramount to ensure the generation of reliable and defensible data, thereby safeguarding the quality and safety of the final product.

References

  • SIELC Technologies.
  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • MDPI. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • HELIX Chromatography. HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • U.S. Pharmacopeia. USP Monographs: Aminobenzoate Sodium. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • U.S. Pharmacopeia. USP Monographs: Aminobenzoic Acid. [Link]

  • ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • ACS Publications. Capillary Electrophoresis: Trends and Recent Advances. [Link]

  • PubMed. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. [Link]

  • Semantic Scholar. Research Article Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomer. [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Chiral Columns. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (PDF) Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. [Link]

  • National Institutes of Health. Separation of p-aminobenzoic acid derivatives by paper chromatography. [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • PubMed. Chiral separation materials based on derivatives of 6-amino-6-deoxyamylose. [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Japanese Pharmacopoeia. Amino Acid Analysis. [Link]

  • MDPI. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. [Link]

  • PubMed. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. [Link]

  • PubMed. Separation and Quantification of Isomeric Forms of Aminobutyric Acids. [Link]

  • ResearchGate. (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • National Institutes of Health. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-amino-5-bromo-4-methylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical and often overlooked phase: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-amino-5-bromo-4-methylbenzoate, a halogenated aromatic compound. By providing a clear, scientifically grounded framework, we aim to empower laboratory personnel to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of the substance's properties and the associated regulatory landscape. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal.[4] Furthermore, the Occupational Safety and Health Administration (OSHA) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous materials.[2][5]

Chemical Profile and Hazard Assessment

To effectively manage the disposal of this compound, a thorough understanding of its inherent hazards is crucial. Based on data from similar compounds, the following table summarizes the anticipated hazard profile.

Hazard CategoryDescriptionPrimary Routes of ExposurePotential Health Effects
Acute Toxicity While specific data is unavailable, related compounds suggest potential harm if swallowed.[2]Ingestion, Inhalation, Skin/Eye ContactMay cause gastrointestinal irritation.
Skin Corrosion/Irritation Expected to be a skin irritant.[1][3]Skin ContactRedness, inflammation, and discomfort upon contact.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][3]Eye ContactRedness, pain, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]InhalationCoughing, sneezing, and irritation of the respiratory tract.

Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound . This classification is critical for proper waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eyes/Face Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.[1][2]To prevent inhalation of dust or vapors.

Spill and Exposure Procedures: Immediate Actions

In the event of a spill or accidental exposure, prompt and correct action is critical to minimize harm.

Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Properly label the waste container and dispose of it according to the procedures outlined below.

First Aid for Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear path for laboratory personnel.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_documentation Documentation & Storage cluster_disposal Final Disposal Prep Ensure proper PPE is worn Label Obtain a designated hazardous waste container with a 'Halogenated Organic Waste' label Prep->Label CollectSolid For solid waste, carefully transfer into the labeled container CollectLiquid For solutions, pour carefully into the labeled container CollectContaminated Collect all contaminated materials (e.g., gloves, wipes, absorbent) in the same container CollectSolid->CollectContaminated CollectLiquid->CollectContaminated Log Log the waste on the container's hazardous waste tag, including the full chemical name and quantity CollectContaminated->Log Seal Securely seal the container Log->Seal Store Store the sealed container in a designated satellite accumulation area Seal->Store ContactEHS Contact your institution's Environmental Health and Safety (EHS) office for waste pickup Store->ContactEHS Handover Hand over the waste to authorized EHS personnel ContactEHS->Handover caption Figure 1: Step-by-step workflow for the disposal of this compound.

Figure 1: Step-by-step workflow for the disposal of this compound.
Detailed Disposal Steps:
  • Waste Identification and Segregation:

    • Identify the waste as This compound .

    • Due to the bromine atom, this is a halogenated organic compound .

    • This waste must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.

  • Container Selection and Labeling:

    • Use a designated, leak-proof hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."

    • Affix a hazardous waste tag to the container.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container.

    • Also, place any materials contaminated with the chemical (e.g., gloves, weighing paper, absorbent pads) into the same container.

    • Keep the container closed at all times, except when adding waste.

  • Documentation:

    • On the hazardous waste tag, accurately record the full chemical name: This compound .

    • Estimate and record the quantity of the waste being added.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Once the container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), contact your EHS office to schedule a waste pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can lead to harmful environmental consequences.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of proper waste identification, segregation, and handling, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance and procedures.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-amino-5-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of Methyl 3-amino-5-bromo-4-methylbenzoate. As a substituted aromatic amine, this compound warrants careful handling due to the potential hazards associated with its chemical class. This guide is designed for drug development professionals and laboratory scientists, emphasizing a proactive approach to safety that integrates engineering controls, personal protective equipment, and rigorous operational and disposal protocols.

Disclaimer: A Safety Data Sheet (SDS) for the specific isomer, this compound, was not identified. The following guidance is based on the available SDS for the closely related isomer, Methyl 3-amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9)[1], and established safety protocols for aromatic amines[2][3] and halogenated organic compounds[4][5]. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Hazard Analysis: The "Why" Behind the Precautions

This compound belongs to two chemical families that require specific safety considerations: primary aromatic amines and halogenated organic compounds.

  • Primary Aromatic Amines (PAAs): This class of compounds can be toxic, and many are known or suspected carcinogens.[2][6] A primary concern is their ability to be readily absorbed through the skin, making dermal contact a significant route of exposure.[7]

  • Halogenated Organic Compounds: The presence of bromine classifies this compound as halogenated. These substances often pose environmental hazards and require specific disposal methods, as they can form toxic byproducts like hydrogen bromide upon incomplete combustion.[5][8]

Based on the data for the 2-methyl isomer, the immediate hazards are identified as:

  • Skin Corrosion/Irritation [1][9][10]

  • Serious Eye Damage/Eye Irritation [1][9][10]

  • Specific target organ toxicity (single exposure), specifically respiratory system irritation [9][10]

Therefore, our safety strategy must prioritize the prevention of skin and eye contact, inhalation of dust or aerosols, and environmental release.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. It is a final barrier between the researcher and a potential hazard. The primary methods for exposure control are engineering and administrative controls.

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and the preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood.[8] This is critical to prevent the inhalation of fine particulates or vapors, which can cause respiratory irritation.[9][10] The fume hood's constant airflow draws contaminants away from the user's breathing zone.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The selection of specific PPE is based on a thorough risk assessment of the procedures to be performed.

Hand Protection: Preventing Dermal Absorption

Given that aromatic amines are readily absorbed through the skin, glove selection is paramount.[7] A single pair of standard nitrile gloves may not provide sufficient protection, as nitrile can have poor resistance to both aromatic and halogenated compounds with prolonged contact.[11][12]

Recommended Practice: Double Gloving

  • Inner Glove: A standard nitrile examination glove. This provides a clean layer when removing the outer gloves and offers minimal splash protection.

  • Outer Glove: A glove with superior chemical resistance. Based on general compatibility charts, Butyl or Viton® rubber gloves are recommended for extended handling of aromatic and halogenated substances.[13] Neoprene can also be an effective choice.[13]

Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Change gloves frequently, at a minimum every two hours or as recommended by the manufacturer.

Glove MaterialPerformance with Aromatic CompoundsPerformance with Halogenated SolventsGeneral Recommendation
Nitrile Poor to Good (short-term splash only)[12][14]Poor[11][12]Suitable as an inner glove or for very brief, incidental contact.
Neoprene GoodGoodA good choice for general protection against this compound class.[13]
Butyl Rubber PoorExcellentRecommended as an outer glove, especially if halogenated solvents are used.[13]
Viton® ExcellentExcellentThe premium choice for maximum protection, particularly for high-risk operations.
Eye and Face Protection
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement and are suitable for handling small quantities of solid material where the risk of splashing is negligible.

  • Chemical Splash Goggles: These are required when handling solutions or performing any operation with a potential for splashing.[1] Goggles provide a complete seal around the eyes, offering superior protection.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a significant splash or aerosol generation risk, such as when transferring large volumes of solutions or during quenching of a reaction.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat that fits properly and is fully buttoned is mandatory.

  • Chemical-Resistant Apron: For operations involving larger quantities (>100 mL of solution), a chemically resistant apron worn over the lab coat is recommended to provide an additional barrier against spills.

  • Full Coverage: Long pants and closed-toe shoes are required at all times in the laboratory.[8] Ensure no skin is exposed between your glove and lab coat sleeve.

Respiratory Protection

When working within a certified chemical fume hood, specific respiratory protection is typically not required. However, if a procedure with a high potential for aerosolization must be performed outside of a fume hood (which is strongly discouraged), or in the event of a large spill, respiratory protection is essential. A risk assessment by your institution's EHS department must be conducted, but a typical recommendation would be an air-purifying respirator with combination organic vapor/P100 (particulate) cartridges. All respirator use requires prior medical clearance and fit-testing.[15][16]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the critical safety steps for a typical laboratory procedure involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Don PPE (Lab coat, goggles, double gloves) gather 2. Gather Materials (Spatula, weigh paper, glassware) prep->gather fume_hood 3. Verify Fume Hood (Check certification, airflow) gather->fume_hood weigh 4. Weigh Solid (Use anti-static weigh boat) fume_hood->weigh transfer 5. Transfer to Flask (Tap gently, rinse boat with solvent) weigh->transfer dissolve 6. Add Solvent & Dissolve (Keep sash low) transfer->dissolve decon 7. Decontaminate (Rinse spatula/glassware with solvent) dissolve->decon waste 8. Dispose of Waste (Collect all rinsates into Halogenated Waste) decon->waste doff 9. Doff PPE (Remove outer gloves first) waste->doff wash 10. Wash Hands Thoroughly doff->wash caption Fig 1: Safe Handling Workflow

Caption: Fig 1: A procedural workflow for safely handling this compound.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound can harm the environment.[3] As a halogenated organic substance, it must not be poured down the drain.[4][8]

Waste Segregation is Key:

  • Primary Waste Container: All waste containing this compound, including reaction residues, solvent rinses of glassware, and contaminated solutions, must be collected in a designated "Halogenated Organic Waste" container.[5][17]

  • Labeling: The waste container must be kept closed when not in use and be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a full list of its contents.[18]

  • Solid Waste: Contaminated disposable items such as gloves, weigh boats, and paper towels should be collected in a separate, sealed, and clearly labeled bag or container for solid hazardous waste disposal.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for halogenated waste. For large spills, evacuate the area and contact your institution's EHS emergency line.[4]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][15]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved from [Link][19]

  • NIOSH Pocket Guide to Chemical Hazards (PDF). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][20]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link][21]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link][16]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link][2][7]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link][8]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link][6]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link][4]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link][17]

  • Guide to Nitrile Gloves Chemical Resistance. (2023). International Enviroguard. Retrieved from [Link][11]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link][18]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link][5]

  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link][22]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Figshare. Retrieved from [Link][3]

  • Material Safety Data Sheet - Methyl benzoate. (2011). Alfa Aesar. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link][12]

  • OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][13]

  • Chemical resistant gloves. (n.d.). Kerbl. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.